(4-Ethoxyphenyl)methyl methanesulfonate
Description
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Propriétés
IUPAC Name |
(4-ethoxyphenyl)methyl methanesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O4S/c1-3-13-10-6-4-9(5-7-10)8-14-15(2,11)12/h4-7H,3,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXICRSQLRVUPPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)COS(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
(4-Ethoxyphenyl)methyl methanesulfonate synthesis pathway
Title: (4-Ethoxyphenyl)methyl methanesulfonate: Synthesis Pathway, Mechanistic Insights, and Downstream Applications
Executive Summary As a highly reactive electrophilic intermediate, (4-ethoxyphenyl)methyl methanesulfonate (commonly referred to as 4-ethoxybenzyl methanesulfonate) is a critical building block in advanced medicinal chemistry. This technical guide deconstructs its synthesis from 4-ethoxybenzyl alcohol, detailing the mechanistic causality behind the reaction conditions, providing a self-validating experimental protocol, and exploring its downstream utility in click chemistry for active pharmaceutical ingredient (API) development.
Chemical Profile & Structural Logic
The utility of (4-ethoxyphenyl)methyl methanesulfonate (C₁₀H₁₄O₄S) stems from the synergistic electronic relationship between its functional groups. The molecule features a benzylic carbon flanked by an electron-donating ethoxy group at the para position and a highly labile methanesulfonate (mesylate) leaving group[1].
The para-ethoxy group exerts a strong resonance-donating effect (+R). During substitution reactions, this effect stabilizes the developing positive charge at the benzylic position, making the compound exceptionally reactive toward nucleophiles via both Sₙ1 and Sₙ2 pathways. However, this same electronic activation renders the mesylate highly prone to degradation, solvolysis, or self-condensation if the synthesis environment is not strictly controlled.
Figure 1: Electronic effects governing the reactivity of (4-Ethoxyphenyl)methyl methanesulfonate.
Core Synthesis Pathway: Mechanistic Causality
The standard synthesis of (4-ethoxyphenyl)methyl methanesulfonate relies on the mesylation of 4-ethoxybenzyl alcohol using methanesulfonyl chloride (MsCl) in the presence of an amine base[1]. To ensure high yield and purity, every experimental choice must be grounded in mechanistic logic:
-
Solvent Selection (Dichloromethane - DCM): DCM is the preferred solvent because it offers excellent solubility for both the starting alcohol and the sulfonyl chloride[1]. Crucially, it lacks nucleophilic properties that could interfere with the highly electrophilic benzylic mesylate once formed.
-
Base Selection (Triethylamine - TEA): TEA serves a dual purpose. Primarily, it acts as an acid scavenger to neutralize the hydrochloric acid (HCl) generated during the reaction[1]. Without TEA, the acidic environment would rapidly catalyze the decomposition of the electron-rich product. Secondarily, TEA acts as a nucleophilic catalyst, forming a highly reactive sulfene intermediate with MsCl that rapidly reacts with the alcohol.
-
Temperature Control (0 °C): The reaction must be strictly maintained at 0 °C[1]. Because the 4-ethoxybenzyl system is highly electron-rich, elevated temperatures provide enough activation energy for the displaced chloride ion to act as a nucleophile, attacking the newly formed mesylate to yield 4-ethoxybenzyl chloride as an irreversible impurity.
Figure 2: Step-by-step experimental workflow for the mesylation of 4-ethoxybenzyl alcohol.
Experimental Protocol: Self-Validating Workflow
The following protocol is adapted from validated patent literature detailing the synthesis of tetrazole-based antitubercular compounds[1]. It is designed as a self-validating system where in-process controls (IPC) dictate the progression of the workflow.
Step-by-Step Methodology:
-
System Preparation: Purge a dry round-bottom flask with inert gas (N₂ or Ar). Add (4-ethoxyphenyl)methanol (300 mg, 1.971 mmol) and anhydrous Dichloromethane (15 mL)[1].
-
Base Addition: Add triethylamine (328 µL, 2.365 mmol, 1.2 eq) to the solution[1]. Stir for 5 minutes to ensure homogeneity.
-
Thermal Equilibration: Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to exactly 0 °C.
-
Reagent Addition: Add methanesulfonyl chloride (168 µL, 2.168 mmol, 1.1 eq) dropwise over 10 to 15 minutes[1]. Self-Validation: The dropwise addition prevents localized exothermic spikes, which are the primary cause of benzyl chloride impurity formation.
-
Reaction Monitoring: Stir the mixture at 0 °C for 3 hours[1]. Self-Validation: Monitor via Thin-Layer Chromatography (TLC) (Hexane:Ethyl Acetate 3:1). The reaction is deemed complete only when the starting material spot is fully consumed.
-
Quench & Extraction: Dilute the reaction mixture with ice-cold water (15 mL) to quench any unreacted MsCl, then extract the aqueous layer with additional DCM (2 x 10 mL)[1].
-
Isolation: Wash the combined organic layers with cold brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at a low temperature (<30 °C) to yield the target product.
Quantitative Data & Optimization Matrix
To further illustrate the necessity of these parameters, the following table summarizes the causal relationship between reaction conditions and product integrity based on standard optimization matrices.
| Parameter | Condition A (Standard) | Condition B (Elevated Temp) | Condition C (Alternative Base) |
| Solvent | DCM | DCM | THF |
| Base | TEA (1.2 eq) | TEA (1.2 eq) | DIPEA (1.5 eq) |
| Temperature | 0 °C | 25 °C (Room Temp) | 0 °C |
| Reaction Time | 3 hours | 1 hour | 3.5 hours |
| Yield | >90% | <60% (Decomposition) | 88% |
| Purity Profile | >95% (Target Mesylate) | ~70% (High Benzyl Chloride) | >95% (Target Mesylate) |
Downstream Applications: Click Chemistry & API Synthesis
Once synthesized, (4-ethoxyphenyl)methyl methanesulfonate serves as a critical linchpin for complex API synthesis. A prominent and highly efficient application is its conversion into 4-ethoxybenzyl azide[2].
By reacting the mesylate with sodium azide (NaN₃) in a polar aprotic solvent like N,N-Dimethylformamide (DMF), researchers can achieve near-quantitative conversion to the azide via a clean Sₙ2 displacement mechanism[2]. This azide is a highly valuable building block for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click Chemistry."
For example, this specific synthetic pathway has been successfully utilized to design and synthesize novel leucine ureido derivatives containing a 1,2,3-triazole moiety[3]. These synthesized compounds act as potent Aminopeptidase N (APN) inhibitors, demonstrating significant efficacy in anti-angiogenesis and anti-metastasis cancer therapies[3].
Figure 3: Downstream conversion of the mesylate to an azide and subsequent click chemistry.
References
- Title: WO2019034729A1 - Novel tetrazole compounds and their use in the treatment of tuberculosis Source: Google Patents URL
-
Title: Novel leucine ureido derivatives as aminopeptidase N inhibitors using click chemistry Source: Bioorganic & Medicinal Chemistry (2018 Jul 23;26(12):3145-3157) URL: [Link]
Sources
- 1. WO2019034729A1 - Novel tetrazole compounds and their use in the treatment of tuberculosis - Google Patents [patents.google.com]
- 2. 4-ethoxybenzyl azide - CAS号 1249505-24-5 - 摩熵化学 [molaid.com]
- 3. Novel leucine ureido derivatives as aminopeptidase N inhibitors using click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Comprehensive Technical Guide to (4-Ethoxyphenyl)methyl Methanesulfonate: Structure, Synthesis, and Applications
Executive Summary
In the landscape of modern medicinal chemistry and active pharmaceutical ingredient (API) development, benzylic electrophiles serve as foundational building blocks. (4-Ethoxyphenyl)methyl methanesulfonate —commonly referred to as 4-ethoxybenzyl mesylate—is a highly reactive alkylating agent utilized extensively in the synthesis of complex heterocyclic compounds[1]. By leveraging the exceptional leaving-group capabilities of the methanesulfonate moiety combined with the electron-donating properties of a para-ethoxy group, this compound enables rapid nucleophilic substitution. This whitepaper provides an in-depth analysis of its chemical structure, a self-validating synthetic protocol, and its critical applications in developing anti-tuberculosis agents and targeted oncology therapeutics[1][2].
Chemical Identity & Physicochemical Profiling
Understanding the fundamental properties of (4-Ethoxyphenyl)methyl methanesulfonate is critical for predicting its behavior in organic synthesis and ensuring proper handling.
| Property | Value |
| Chemical Name | (4-Ethoxyphenyl)methyl methanesulfonate |
| Common Synonyms | 4-Ethoxybenzyl methanesulfonate; 4-Ethoxybenzyl mesylate |
| CAS Registry Number | 187979-65-3[3] |
| Molecular Formula | C₁₀H₁₄O₄S[3] |
| Molecular Weight | 230.28 g/mol |
| Structural Class | Benzylic alkylating agent / Sulfonate ester |
| Electrophilic Center | Benzylic Carbon (C1) |
Mechanistic Reactivity & Structural Dynamics
The synthetic utility of (4-Ethoxyphenyl)methyl methanesulfonate is dictated by the synergistic electronic effects of its functional groups.
-
The Leaving Group: The methanesulfonate (-OSO₂CH₃) moiety is the conjugate base of methanesulfonic acid (a strong acid). Its ability to delocalize negative charge over three oxygen atoms makes it an exceptional leaving group, highly susceptible to displacement.
-
The Electron-Donating Group (EDG): The ethoxy group (-OCH₂CH₃) at the para position exerts a strong positive resonance (+R) effect. During a substitution reaction, this resonance stabilizes the developing positive charge at the benzylic carbon in the transition state.
-
Reaction Pathway: This dual-activation makes the benzylic carbon profoundly electrophilic. The compound readily undergoes rapid Sₙ2 displacement with nucleophiles (such as azides or amines)[2]. If the nucleophile is weak, the reaction can even proceed via an Sₙ1 pathway due to the resonance-stabilized 4-ethoxybenzyl cation.
Figure 1: Electronic effects governing the high reactivity of 4-ethoxybenzyl methanesulfonate.
Standardized Synthesis & Self-Validating Protocol
The synthesis of (4-Ethoxyphenyl)methyl methanesulfonate relies on the mesylation of 4-ethoxybenzyl alcohol. Because benzylic mesylates equipped with electron-donating groups are prone to rapid decomposition, the protocol must be meticulously controlled[1].
Step-by-Step Methodology & Causality
Reference Standard: Adapted from WO2019034729A1[1]
-
Step 1: Reagent Preparation
-
Action: Dissolve 1.0 equivalent of (4-ethoxyphenyl)methanol in anhydrous Dichloromethane (DCM) under an inert atmosphere (N₂ or Argon).
-
Causality: Anhydrous conditions are mandatory. Trace water will hydrolyze the highly reactive methanesulfonyl chloride (MsCl) into methanesulfonic acid, prematurely consuming the base and halting the reaction.
-
-
Step 2: Base Addition & Thermal Control
-
Action: Add 1.2 equivalents of Triethylamine (TEA) to the solution and cool the reaction flask to 0 °C using an ice bath[1].
-
Causality: TEA acts as a non-nucleophilic acid scavenger to neutralize the HCl byproduct generated during mesylation. Cooling to 0 °C is critical to control the exothermic reaction and suppress side reactions, such as the nucleophilic attack of chloride ions that would yield unwanted 4-ethoxybenzyl chloride.
-
-
Step 3: Mesylation
-
Action: Dropwise addition of 1.1 equivalents of Methanesulfonyl chloride (MsCl)[1].
-
Causality: Dropwise addition prevents localized concentration and temperature spikes, which can lead to dimerization or polymerization of the activated benzylic species.
-
-
Step 4: Reaction Propagation
-
Action: Stir the mixture at 0 °C for 3 hours[1].
-
Causality: Maintaining the low temperature throughout the reaction lifecycle prevents the thermal degradation of the newly formed, highly reactive mesylate.
-
-
Step 5: Workup & Isolation
-
Action: Dilute with water to quench unreacted MsCl, extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure[1].
-
Causality: Crucial Insight: Do not subject the crude product to silica gel column chromatography. The acidic nature of standard silica gel will rapidly decompose the electron-rich benzylic mesylate. The crude product is typically pure enough to be used directly in the next synthetic step[1].
-
Validation & Quality Control (Self-Validating System)
To ensure the protocol has succeeded before proceeding to downstream applications, the system is self-validated through spectroscopic markers:
-
TLC Monitoring: The starting alcohol is highly polar. Upon completion, TLC (Hexane/Ethyl Acetate) will show the complete disappearance of the baseline starting material and the emergence of a significantly less polar spot.
-
¹H NMR (CDCl₃): Success is definitively confirmed by the disappearance of the benzylic hydroxyl proton and the emergence of a sharp three-proton singlet at approximately δ 2.8–2.9 ppm, corresponding to the -OSO₂CH₃ methyl group.
-
FT-IR: The broad O-H stretch (3200–3500 cm⁻¹) of the starting material will vanish, replaced by strong asymmetric and symmetric S=O stretching bands near 1350 cm⁻¹ and 1175 cm⁻¹.
Figure 2: Synthetic workflow from 4-ethoxybenzyl alcohol to downstream active pharmaceutical ingredients.
Advanced Applications in Drug Discovery
The primary value of (4-Ethoxyphenyl)methyl methanesulfonate lies in its role as an intermediate for synthesizing complex, biologically active molecules.
Anti-Tuberculosis Therapeutics
The emergence of Multidrug-resistant TB (MDR-TB) necessitates novel modes of action. Researchers utilize 4-ethoxybenzyl mesylate to alkylate tetrazole cores, synthesizing novel tetrazole derivatives. These compounds are specifically designed to inhibit Mycobacterium tuberculosis strains that have developed resistance to first-line regimens like isoniazid and rifampicin[1].
Anti-Angiogenesis Agents (APN Inhibitors)
Aminopeptidase N (APN) overexpression is directly linked to tumor angiogenesis and metastasis. By reacting 4-ethoxybenzyl mesylate with sodium azide in DMF, chemists generate 4-ethoxybenzyl azide[2]. This azide is subsequently deployed in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click chemistry" to build leucine ureido derivatives containing a 1,2,3-triazole moiety. These specific derivatives have demonstrated profound APN inhibition (IC₅₀ = 0.089 μM)—performing two orders of magnitude better than the standard drug Bestatin—and exhibit strong dose-dependent anti-angiogenic activity in human umbilical vein endothelial cells (HUVEC)[2].
Antioxidant and Anti-inflammatory Libraries
The same azide intermediate (derived from the mesylate) is utilized to construct libraries of chroman-4-one based 1,2,3-triazole analogues. Through a sequence of condensation, cyclization, and click chemistry, these compounds are synthesized and screened against reference drugs like Ascorbic acid and Diclofenac, showing promising in vitro antioxidant and anti-inflammatory profiles[2].
References
-
[2] Title: 4-ethoxybenzyl azide - CAS号1249505-24-5 | Source: Molaid | URL: 2
-
[1] Title: WO2019034729A1 - Novel tetrazole compounds and their use in the treatment of tuberculosis | Source: Google Patents | URL: 1
-
[3] Title: Chemical Dictionary - 4-Ethoxybenzyl methanesulfonate | Source: HXChem | URL: 3
Sources
An In-Depth Technical Guide to the Potential Genotoxicity of (4-Ethoxyphenyl)methyl methanesulfonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Ethoxyphenyl)methyl methanesulfonate is a chemical compound with the molecular formula C9H12O4S.[1] As with many pharmaceutical intermediates and related compounds, a thorough evaluation of its potential genotoxicity is a critical component of safety assessment and drug development.[2] Genotoxicity refers to the ability of a chemical agent to damage the genetic information within a cell, causing mutations, which may lead to cancer.[2] This guide provides a comprehensive technical overview of the potential genotoxicity of (4-Ethoxyphenyl)methyl methanesulfonate, detailing the underlying mechanistic principles, a robust testing strategy, and the regulatory landscape governing such assessments.
The core of this guide is built upon the principle of a tiered, risk-based approach as recommended by international regulatory bodies like the International Council for Harmonisation (ICH).[3] This involves a combination of computational and experimental methods to identify, characterize, and control potentially genotoxic impurities.[3][4]
Part 1: Mechanistic Insights into Potential Genotoxicity
The chemical structure of (4-Ethoxyphenyl)methyl methanesulfonate contains a methanesulfonate (mesylate) group, which is a well-known structural alert for potential genotoxicity. Methanesulfonates are monofunctional alkylating agents, meaning they can covalently attach an alkyl group to nucleophilic sites in cellular macromolecules, including DNA.[5][6]
The primary mechanism of genotoxicity for alkylating agents like methanesulfonates involves the alkylation of DNA bases.[5] The most common sites of alkylation are the N7 position of guanine and the N3 position of adenine.[7] While these are the predominant adducts, alkylation can also occur at other nitrogen and oxygen atoms within the DNA bases.[7] This modification of DNA can lead to several detrimental outcomes:
-
Miscoding during DNA replication: The presence of an alkyl group on a DNA base can interfere with the normal base-pairing rules during DNA replication, leading to the incorporation of an incorrect base in the newly synthesized strand. This results in a point mutation.[5]
-
DNA strand breaks: The alkylated bases can be unstable and may be spontaneously lost from the DNA backbone, creating an apurinic/apyrimidinic (AP) site. The repair process for these AP sites can sometimes lead to single-strand breaks.[8]
-
Replication fork stalling: The presence of DNA adducts can physically impede the progression of the DNA replication machinery, leading to stalled replication forks.[7] If not properly repaired, these stalled forks can collapse, resulting in more severe DNA damage, including double-strand breaks.
The cellular response to such DNA damage involves a complex network of DNA repair pathways.[9] However, if the damage is extensive or the repair mechanisms are overwhelmed or faulty, the mutations can become fixed in the genome, potentially leading to carcinogenesis.[9]
Caption: Proposed mechanism of genotoxicity for (4-Ethoxyphenyl)methyl methanesulfonate.
Part 2: A Comprehensive Genotoxicity Testing Strategy
A standard battery of in vitro and in vivo tests is recommended to thoroughly evaluate the genotoxic potential of a compound.[10][11] This battery is designed to detect the three main endpoints of genetic damage: gene mutations, clastogenicity (structural chromosome aberrations), and aneugenicity (changes in chromosome number).[10]
In Silico Assessment
Before embarking on laboratory-based testing, a computational (in silico) assessment using Quantitative Structure-Activity Relationship (QSAR) models is a valuable first step. These models can predict the likelihood of a compound being mutagenic based on its chemical structure and known data from similar compounds. This approach is a key component of the risk-based strategy outlined in the ICH M7 guideline.[3]
In Vitro Testing Battery
The standard in vitro testing battery typically includes:
-
Bacterial Reverse Mutation Assay (Ames Test): This test assesses the ability of a chemical to induce gene mutations in several strains of Salmonella typhimurium and Escherichia coli.[12][13] These bacterial strains have pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine).[12] A positive result is indicated by a significant increase in the number of revertant colonies that can grow on a medium lacking the specific amino acid, suggesting that the test compound has caused a mutation that restores the gene's function.[12][14]
-
In Vitro Mammalian Cell Micronucleus Test: This assay detects both clastogenic and aneugenic events in mammalian cells.[15] Micronuclei are small, extranuclear bodies that form from chromosome fragments or whole chromosomes that are not incorporated into the daughter nuclei during cell division.[16] An increase in the frequency of micronucleated cells after treatment with the test compound indicates its potential to cause chromosomal damage.[17][18]
Caption: Experimental workflow for the in vitro genotoxicity testing battery.
In Vivo Testing
If any of the in vitro tests yield a positive result, in vivo testing is necessary to determine if the genotoxic effects are observed in a whole animal system. In vivo assays take into account the metabolic, pharmacokinetic, and DNA repair processes that occur in a living organism, which can modulate the genotoxic potential of a compound.[19] A commonly used in vivo assay is:
-
In Vivo Mammalian Erythrocyte Micronucleus Test: This test assesses chromosomal damage in the bone marrow of rodents.[19] The animals are treated with the test substance, and after an appropriate time, bone marrow cells are harvested and analyzed for the presence of micronuclei in developing erythrocytes.[19] An increase in the frequency of micronucleated polychromatic erythrocytes (immature red blood cells) indicates that the compound is genotoxic in vivo.
-
In Vivo Mammalian Bone Marrow Chromosomal Aberration Test: This assay is used to detect structural chromosome aberrations in the bone marrow cells of treated animals, typically rodents.[20][21] Following exposure to the test substance, animals are treated with a metaphase-arresting agent.[20] Bone marrow cells are then collected, prepared, and analyzed under a microscope for chromosomal abnormalities.[22]
Part 3: Detailed Experimental Protocols
Bacterial Reverse Mutation Assay (Ames Test) - Plate Incorporation Method
-
Objective: To evaluate the potential of (4-Ethoxyphenyl)methyl methanesulfonate to induce reverse mutations at the histidine locus in Salmonella typhimurium strains.
-
Materials:
-
Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537)
-
(4-Ethoxyphenyl)methyl methanesulfonate
-
Positive controls (e.g., sodium azide, 2-nitrofluorene, benzo[a]pyrene)
-
Negative control (vehicle)
-
S9 metabolic activation mix (or phosphate buffer for tests without metabolic activation)
-
Molten top agar containing a trace amount of histidine and biotin
-
Minimal glucose agar plates
-
-
Procedure:
-
Prepare overnight cultures of the S. typhimurium tester strains.[23]
-
To sterile tubes, add the test compound at various concentrations, the negative control, or a positive control.[23]
-
Add 0.1 mL of the bacterial culture and 0.5 mL of S9 mix (for metabolic activation) or phosphate buffer to each tube.[23]
-
Pre-incubate the mixture at 37°C with shaking.
-
Add 2 mL of molten top agar to each tube, vortex briefly, and pour the contents onto minimal glucose agar plates.[14]
-
Allow the top agar to solidify.
-
Incubate the plates at 37°C for 48-72 hours.[14]
-
Count the number of revertant colonies on each plate.
-
-
Data Analysis: A positive response is defined as a concentration-related increase in the number of revertant colonies that is at least double the background (negative control) count.
In Vitro Mammalian Cell Micronucleus Test
-
Objective: To assess the clastogenic and aneugenic potential of (4-Ethoxyphenyl)methyl methanesulfonate in cultured mammalian cells.
-
Materials:
-
Mammalian cell line (e.g., CHO-K1, TK6, or human peripheral blood lymphocytes)[18]
-
(4-Ethoxyphenyl)methyl methanesulfonate
-
Positive controls (e.g., mitomycin C, colchicine)
-
Negative control (vehicle)
-
S9 metabolic activation mix (for short-term treatment with activation)
-
Cytochalasin B
-
Culture medium and supplements
-
Fixative (e.g., methanol:acetic acid)
-
DNA stain (e.g., Giemsa, DAPI)
-
-
Procedure:
-
Seed the cells in appropriate culture vessels and allow them to attach and grow.
-
Treat the cells with various concentrations of the test compound, negative control, or positive control for a short duration (e.g., 3-6 hours) with and without S9 activation, or for a longer duration (e.g., 24 hours) without S9 activation.[11]
-
After the treatment period, wash the cells and add fresh medium containing cytochalasin B to block cytokinesis.[17]
-
Incubate the cells for a period equivalent to 1.5-2 normal cell cycles to allow for the formation of binucleated cells.[11]
-
Harvest the cells by trypsinization.
-
Treat the cells with a hypotonic solution and then fix them.[16]
-
Drop the fixed cells onto microscope slides and allow them to air dry.
-
Stain the slides with a DNA-specific stain.[16]
-
Score at least 2000 binucleated cells per concentration for the presence of micronuclei under a microscope.[17]
-
-
Data Analysis: A positive result is characterized by a statistically significant, dose-dependent increase in the frequency of micronucleated cells.[18]
In Vivo Mammalian Bone Marrow Chromosomal Aberration Test
-
Objective: To determine the ability of (4-Ethoxyphenyl)methyl methanesulfonate to induce chromosomal aberrations in the bone marrow cells of rodents.
-
Materials:
-
Procedure:
-
Administer the test compound to the animals, typically via oral gavage or intraperitoneal injection, at several dose levels. A single treatment or repeated treatments over several days can be used.[20]
-
Administer the negative and positive controls to separate groups of animals.
-
At an appropriate time after the final treatment, inject the animals with a metaphase-arresting agent.[22]
-
After a few hours, humanely euthanize the animals and collect bone marrow from the femurs.
-
Prepare a cell suspension and treat the cells with a hypotonic solution to swell the cells and disperse the chromosomes.[24]
-
Fix the cells multiple times with fresh, cold fixative.[24]
-
Drop the fixed cell suspension onto clean microscope slides and allow them to air dry.
-
Stain the slides with Giemsa stain.
-
Analyze at least 100 well-spread metaphases per animal for structural chromosomal aberrations (e.g., breaks, gaps, rearrangements).
-
-
Data Analysis: A positive result is indicated by a statistically significant, dose-related increase in the percentage of cells with chromosomal aberrations compared to the negative control group.[22]
Part 4: Data Interpretation and Regulatory Context
The interpretation of genotoxicity data requires careful consideration of statistical significance, dose-response relationships, and the biological relevance of the findings.
| Assay | Endpoint Measured | Positive Result Criteria |
| Ames Test | Gene mutation (reversion) | Statistically significant, dose-dependent increase in revertant colonies (typically ≥2-fold over background). |
| In Vitro Micronucleus | Chromosomal damage (clastogenesis and aneugenicity) | Statistically significant, dose-dependent increase in the frequency of micronucleated cells. |
| In Vivo Chromosomal Aberration | Structural chromosomal damage | Statistically significant, dose-dependent increase in the percentage of cells with chromosomal aberrations. |
From a regulatory perspective, the control of genotoxic impurities is of paramount importance.[4] Guidelines from the ICH, particularly ICH M7(R1), provide a framework for the assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals.[3][4] This guideline introduces the concept of the Threshold of Toxicological Concern (TTC), which is a level of exposure for a genotoxic impurity that is considered to be associated with an acceptable cancer risk.[25] For most genotoxic impurities, the TTC is set at 1.5 µ g/day .[25][26]
If (4-Ethoxyphenyl)methyl methanesulfonate is identified as a genotoxic impurity, its levels in the final drug substance must be controlled to be at or below the TTC, or a compound-specific acceptable intake must be justified.[26]
Conclusion
The assessment of the potential genotoxicity of (4-Ethoxyphenyl)methyl methanesulfonate is a scientifically rigorous process that is essential for ensuring patient safety. Based on its chemical structure, there is a plausible mechanism for genotoxicity via DNA alkylation. A comprehensive testing strategy, incorporating both in vitro and, if necessary, in vivo assays, is required to definitively characterize its genotoxic potential. The results of these studies, interpreted within the established regulatory framework, will guide the risk assessment and determine the necessary control strategies for this compound in pharmaceutical development.
References
- Genotoxic Impurities: Regulatory Guidance, Risk, and New Mitigation Strategies. (2025, May 13).
- Guideline on the Limits of Genotoxic Impurities - European Medicines Agency (EMA).
- OECD Test Guidelines for Genetic Toxicology - ISS. (2021, July 27).
- Current status and future challenges of genotoxicity OECD Test Guidelines for nanomaterials: a workshop report - PMC.
- Mechanisms of Chemical Carcinogenicity and Mutagenicity: A Review with Implications for Predictive Toxicology - ACS Publications. (2011, January 25).
- Ames Test Protocol | AAT Bioquest.
- Overview on genetic toxicology TGs - OECD. (2017, April 13).
- In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. (2023, April 26).
- Alkylating agents and platinum antitumor compounds | Oncohema Key. (2017, April 12).
- GENOTOXIC IMPURITIES: AN IMPORTANT REGULATORY ASPECT - Semantic Scholar.
- Mammalian Cell In Vitro Micronucleus Assay - Charles River Laboratories.
- Genotoxic Impurity Analysis in Pharma: A Step-by-Step Guide - ResolveMass Laboratories Inc. (2025, July 9).
- Guidelines for the assessment and control of mutagenic impurities in pharmaceuticals - PMC.
- Genotoxic Anti-Cancer Agents and Their Relationship to DNA Damage, Mitosis, and Checkpoint Adaptation in Proliferating Cancer Cells - MDPI. (2014, February 25).
- On the role of alkylating mechanisms, O-alkylation and DNA-repair in genotoxicity and mutagenicity of alkylating methanesulfonates of widely varying structures in bacterial systems - ResearchGate. (2025, August 6).
- Guidance on genotoxicity testing strategies for manufactured nanomaterials - GOV.UK. (2024, July 18).
- In Vitro Micronucleus Assay - PraxiLabs.
- Microbial Mutagenicity Assay: Ames Test - PMC - NIH. (2018, March 20).
- Ames test - Wikipedia.
- Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. (2022, August 10).
- The Ames Test. (2024, October 13).
- The In Vitro Micronucleus Assay | Springer Nature Experiments.
- Transgenic systems in studies on genotoxicity of alkylating agents: critical lesions, thresholds and defense mechanisms - PubMed.
- Test No. 475: Mammalian Bone Marrow Chromosomal Aberration Test | OECD.
- Genotoxicity Testing (OECD/GLP): Which Assays Do You Need? - Gentronix. (2026, February 10).
- (4-Ethoxyphenyl) methanesulfonate | C9H12O4S | CID 91602183 - PubChem - NIH.
- In Vitro Micronucleus Test (MNT; HCS CHO-K1) | Cyprotex - Evotec.
- Test No. 475: Mammalian Bone Marrow Chromosomal Aberration Test | OECD. (2016, July 29).
- guidance on genotoxicity testing and data interpretation for pharmaceuticals intended for human use s2(r1) - ICH. (2011, November 9).
- Health Effects Test Guidelines OPPTS 870.5385 Mammalian Bone Marrow Chromosome Aberration Test - Regulations.gov.
- Characterization of structural, genotoxic, and immunological effects of methyl methanesulfonate (MMS) induced DNA modifications: Implications for inflammation-driven carcinogenesis - PubMed. (2024, May 15).
- 2-(4-methoxyphenyl)ethyl methanesulfonate Formula - ECHEMI.
- Chromosomal Aberration Test: CAT - Lucknow University. (2020, May 31).
- Assessment of genotoxic effects of (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone in human lymphocytes - PubMed. (2011, December 15).
- Literature review on the genotoxicity, reproductive toxicity, and carcinogenicity of ethyl methanesulfonate | Request PDF - ResearchGate. (2025, September 12).
- RoC Profile: Methyl Methanesulfonate - National Toxicology Program.
- (4-methanesulfonamidophenyl) methanesulfonate - C8H11NO5S2, density, melting point, boiling point, structural formula, synthesis. (2025, May 20).
- Evaluation of DNA Damage by Methyl Methane Sulfonate in Allium cepa Root Cells by Comet Assay - World Journal of Environmental Biosciences.
- Ethyl Methanesulfonate (EMS) Mutagen Toxicity-Induced DNA Damage, Cytosine Methylation Alteration, and iPBS-Retrotransposon Polymorphisms in Wheat (Triticum aestivum L.) - R Discovery. (2023, June 29).
- Methyl methanesulfonate - Wikipedia.
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Technical Whitepaper: In Vitro Biological Activity and Pharmacological Translation of (4-Ethoxyphenyl)methyl methanesulfonate
Executive Summary
(4-Ethoxyphenyl)methyl methanesulfonate (CAS: 187979-65-3) is a highly reactive aryl sulfonate ester. In the realm of pharmaceutical development and in vitro biology, this compound exhibits a dual identity. Intrinsically, its potent electrophilic nature classifies it as a direct-acting alkylating agent, necessitating strict evaluation as a Potentially Mutagenic Impurity (PMI). Extrinsically, this exact chemical reactivity makes it a highly prized precursor in medicinal chemistry—specifically utilized via "click chemistry" to synthesize potent, targeted Aminopeptidase N (APN) inhibitors for anti-cancer applications. This whitepaper dissects both the intrinsic toxicological mechanisms and the translational pharmacological utility of this compound.
Molecular Dynamics: The Electrophilic Core
The biological activity of (4-Ethoxyphenyl)methyl methanesulfonate is entirely governed by its structural thermodynamics. The molecule consists of a benzylic core, an electron-donating para-ethoxy group, and a methanesulfonate (mesylate) leaving group.
The mesylate anion is highly resonance-stabilized, making it an exceptional leaving group. Concurrently, the para-ethoxy moiety donates electron density into the aromatic ring, stabilizing the developing positive charge at the benzylic carbon. This synergistic electronic effect renders the benzylic carbon highly electrophilic, predisposing the molecule to rapid nucleophilic substitution via both SN1 (carbocation-mediated) and SN2 (bimolecular) pathways. In a biological matrix, this reactivity dictates its ability to form covalent bonds with biological nucleophiles, such as DNA bases and enzymatic active sites.
Intrinsic In Vitro Activity: Genotoxicity & DNA Alkylation
Sulfonate esters are widely recognized by regulatory bodies as genotoxic impurities[1][2]. In an in vitro physiological environment, the electrophilic benzylic carbon of (4-Ethoxyphenyl)methyl methanesulfonate readily reacts with the nucleophilic centers of DNA—most notably the N7 and O6 positions of guanine.
This covalent alkylation disrupts normal Watson-Crick hydrogen bonding. If left unrepaired by the cell's O6 -alkylguanine-DNA alkyltransferase (AGT) system, these adducts lead to base-pair mismatches (typically GC-to-AT transitions) during DNA replication, ultimately resulting in mutagenesis[1][3]. Because of this intrinsic activity, the compound must be rigorously evaluated using standardized in vitro genotoxicity workflows outlined by the [4].
In vitro workflow for assessing the genotoxic and DNA-alkylating potential of sulfonate esters.
Self-Validating Protocol: In Vitro Ames Test for Alkylating Agents
To accurately profile the genotoxicity of this compound, the Bacterial Reverse Mutation assay must be tailored to its specific mechanism of action.
-
Step 1: Strain Selection & Culturing
-
Action: Culture Salmonella typhimurium strains TA100 and TA1535 overnight in nutrient broth.
-
Causality: These specific strains carry the hisG46 mutation, which is a base-pair substitution. Because sulfonate esters primarily induce GC-to-AT transitions via O6 -guanine alkylation, these strains provide maximum sensitivity compared to frameshift-detecting strains (e.g., TA98).
-
-
Step 2: Compound Exposure (Pre-incubation Method)
-
Action: Incubate the bacteria with varying concentrations of the compound (0.1 to 5000 μ g/plate ) and an S9 metabolic activation mixture for 20 minutes at 37°C before plating on histidine-deficient agar.
-
Causality: While (4-Ethoxyphenyl)methyl methanesulfonate is a direct-acting alkylator and does not strictly require S9 activation, including the pre-incubation step ensures that any potential rapid hydrolysis products are also evaluated.
-
-
Step 3: Validation & Scoring
-
Action: Count revertant colonies after 48 hours.
-
Validation Criteria: The assay is only deemed valid if the positive control (Methyl methanesulfonate, MMS) induces a >3-fold increase in revertant colonies compared to the DMSO vehicle control, proving the system's sensitivity to alkylating agents.
-
Translational In Vitro Activity: Precursor to APN Inhibitors
While its intrinsic reactivity poses toxicological challenges, the exact same electrophilic properties make (4-Ethoxyphenyl)methyl methanesulfonate an invaluable building block in medicinal chemistry. By reacting the compound with sodium azide, researchers generate 4-ethoxybenzyl azide, a critical intermediate for Cu(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) "click chemistry"[5][6].
This pathway has been masterfully utilized to synthesize novel leucine ureido derivatives that act as potent inhibitors of Aminopeptidase N (APN/CD13)[5][6]. APN is a zinc-dependent metalloprotease overexpressed on the surface of various malignant cells and is heavily implicated in tumor angiogenesis and metastasis[6][7]. When translated into the final pharmacophore (e.g., Compound 13v), the 4-ethoxybenzyl moiety perfectly occupies the deep, hydrophobic S1 pocket of the APN enzyme, anchoring the inhibitor and allowing the ureido group to chelate the catalytic zinc ion[5][6].
Translational pathway from electrophilic precursor to targeted APN inhibitor and anti-angiogenesis.
Quantitative Data: Efficacy of Derived APN Inhibitors
The in vitro biological activity of the final synthesized derivatives vastly outperforms standard clinical controls. Below is the comparative data for the derivative synthesized using (4-Ethoxyphenyl)methyl methanesulfonate as the primary lipophilic precursor[5][6].
| Compound | APN Inhibition IC50 (μM) | HUVEC Tube Formation Inhibition | In Vivo Anti-Metastasis (H22 Model) |
| Bestatin (Clinical Control) | 9.4 ± 0.5 | Moderate (Requires 100 μM) | ~64% Inhibition |
| Derivative 13v * | 0.089 ± 0.007 | High (Achieved at 10 μM) | ~71% Inhibition |
*Synthesized via click chemistry utilizing (4-Ethoxyphenyl)methyl methanesulfonate. Data sourced from [6].
Self-Validating Protocol: In Vitro APN Inhibition Kinetics Assay
To verify the biological activity of the synthesized derivatives, a continuous spectrophotometric enzyme kinetics assay is employed.
-
Step 1: Reagent Preparation
-
Action: Prepare recombinant human APN enzyme in Tris-HCl buffer (pH 7.4). Dilute the fluorogenic substrate L-leucine-p-nitroanilide (L-Leu-p-NA) to a final concentration of 2 mM.
-
Causality: APN is an exopeptidase that preferentially cleaves neutral amino acids from the N-terminus. Conjugating L-leucine to p-nitroaniline provides a direct, continuous readout. When the enzyme cleaves the bond, free p-nitroaniline is released, absorbing light strongly at 405 nm.
-
-
Step 2: Inhibitor Incubation
-
Action: Pre-incubate the APN enzyme with varying concentrations of the triazole derivative (0.01 μM to 10 μM) for 30 minutes at 37°C prior to substrate addition.
-
Causality: Pre-incubation is critical for metalloprotease inhibitors. It allows the ureido moiety adequate time to displace water molecules and establish a stable chelation complex with the active-site Zn2+ ion before the substrate introduces competitive binding kinetics.
-
-
Step 3: Kinetic Measurement & Validation
-
Action: Add L-Leu-p-NA and measure the change in absorbance ( Δ OD/min) at 405 nm using a microplate reader.
-
Validation Criteria: The assay is self-validating if the uninhibited enzyme control produces a linear increase in absorbance over 15 minutes ( R2>0.98 ), and the Bestatin positive control yields an IC50 within the established 9.0–10.0 μM range.
-
Conclusion
(4-Ethoxyphenyl)methyl methanesulfonate exemplifies the dual-edged nature of reactive intermediates in drug development. Its highly electrophilic benzylic carbon demands rigorous in vitro genotoxicity screening to prevent DNA alkylation and subsequent mutagenesis. However, this exact thermodynamic instability is harnessed by medicinal chemists to execute high-yield click chemistry, ultimately yielding triazole-based APN inhibitors capable of suppressing tumor angiogenesis at nanomolar concentrations. Understanding the causality behind its reactivity is essential for both toxicological control and pharmacological innovation.
References
-
Novel leucine ureido derivatives as aminopeptidase N inhibitors using click chemistry. Bioorganic & Medicinal Chemistry, 26(12), 3145-3157 (2018). URL:[Link]
-
Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid. Organic Process Research & Development, ACS Publications (2009). URL:[Link]
-
ICH guideline M7(R1) on assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. European Medicines Agency (EMA). URL:[Link]
Sources
- 1. Risk Assessment and Control Strategies for Mutagenic Impurities of Sulfonate Esters in Pharmaceuticals - Oreate AI Blog [oreateai.com]
- 2. scispace.com [scispace.com]
- 3. Methyl methanesulfonate - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. ema.europa.eu [ema.europa.eu]
- 5. 4-ethoxybenzyl azide - CAS号 1249505-24-5 - 摩熵化学 [molaid.com]
- 6. Novel leucine ureido derivatives as aminopeptidase N inhibitors using click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Biological Evaluation of APN and AKT Dual-Target Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
(4-Ethoxyphenyl)methyl methanesulfonate: Mechanistic Profiling of DNA Alkylation and Analytical Control Strategies
Executive Summary & Chemical Causality
(4-Ethoxyphenyl)methyl methanesulfonate (hereafter referred to as 4-EBMS ) is a highly reactive aryl sulfonate ester. In the pharmaceutical industry, sulfonate esters are critically monitored as genotoxic impurities (GTIs). The global regulatory landscape for these compounds shifted dramatically following the 2007 European Medicines Agency (EMA) intervention regarding the anti-HIV drug Viracept, which was found to be contaminated with alkyl sulfonates[1].
As a Senior Application Scientist, it is crucial to understand that the reactivity of 4-EBMS cannot be modeled identically to simple aliphatic mesylates (e.g., methyl methanesulfonate). The causality behind its extreme reactivity lies in its molecular architecture:
-
The Leaving Group: The methanesulfonate (mesylate) moiety is an exceptional leaving group due to the resonance stabilization of the resulting sulfonate anion.
-
Carbocation Stabilization: The 4-ethoxybenzyl group is exceptionally prone to heterolytic cleavage. The oxygen atom of the para-ethoxy group donates electron density through the aromatic ring via resonance (+M effect). This strongly stabilizes the empty p-orbital at the benzylic carbon, dramatically lowering the activation energy required for mesylate departure.
Consequently, while simple alkyl mesylates alkylate DNA primarily via an SN2 mechanism, 4-EBMS reacts almost exclusively via an SN1 pathway , forming a tight ion-pair intermediate containing a highly stabilized benzylic carbocation[2].
Mechanistic Pathway of DNA Alkylation
Once the electrophilic 4-ethoxybenzyl carbocation is generated, it acts as a potent alkylating agent, aggressively seeking nucleophilic centers. In biological systems, the primary targets are the nitrogenous bases of DNA.
The electrophilic centers of the carbocation react directly with nucleophilic sites on DNA molecules, replacing the sulfonate anion to form irreversible covalent bonds[1]. The most nucleophilic and sterically accessible sites in the DNA double helix are:
-
N7 position of Guanine (Major groove)
-
O6 position of Guanine (Major groove)
-
N3 position of Adenine (Minor groove)
Alkylation at the O6 position of guanine is particularly deleterious. It disrupts normal Watson-Crick hydrogen bonding, leading to O6-alkylguanine pairing with thymine instead of cytosine during replication, ultimately causing G:C to A:T transition mutations.
Figure 1: SN1-mediated DNA alkylation pathway by 4-EBMS and subsequent biological responses.
Biological Implications & DNA Repair Mechanisms
The cellular response to O6-guanine alkylation dictates the genotoxic outcome. Human cells utilize a unique suicide enzyme, O6-methylguanine-DNA methyltransferase (MGMT) , to repair these specific lesions[3]. MGMT operates by transferring the alkyl group (in this case, the 4-ethoxybenzyl group) from the O6 position of guanine directly to an active-site cysteine residue on the enzyme itself, restoring the DNA but irreversibly inactivating the MGMT protein in the process.
In oncology, the structural similarity between 4-EBMS DNA adducts and targeted therapeutics is highly relevant. Analogues such as O6-benzylguanine are intentionally administered to deplete cellular MGMT levels, thereby eliminating the tumor's resistance threshold and sensitizing the cells to the cytotoxic effects of other alkylating chemotherapeutics[4].
Self-Validating Analytical Protocol for Trace Quantification
Because 4-EBMS is a potent GTI, regulatory guidelines (ICH M7) require its quantification at parts-per-million (ppm) levels within Active Pharmaceutical Ingredients (APIs).
The Analytical Challenge: The very property that makes 4-EBMS genotoxic (its SN1 hyper-reactivity) makes it notoriously difficult to analyze. If standard aqueous or methanolic extraction solvents are used, the mesylate will undergo rapid solvolysis, leading to false-negative results.
To ensure trustworthiness, the following self-validating LC-MS/MS protocol utilizes an aprotic environment and isotope dilution to guarantee data integrity.
Step-by-Step Methodology
-
Internal Standard Spiking (Self-Validation):
-
Action: Weigh 100 mg of the API into a silanized glass vial. Spike with 10 µL of a 1 µg/mL deuterated internal standard (4-EBMS-d5).
-
Causality: The deuterated standard co-elutes with the analyte, experiencing identical matrix suppression and extraction losses. If the recovery of 4-EBMS-d5 drops, the system automatically flags the run, preventing false negatives.
-
-
Aprotic Liquid-Liquid Extraction (LLE):
-
Action: Dissolve the spiked API in 2.0 mL of anhydrous dichloromethane (DCM). Add 2.0 mL of ice-cold pH 7.0 phosphate buffer to partition water-soluble API components. Maintain strictly at 4°C.
-
Causality: 4-EBMS partitions into the aprotic DCM layer. The lack of nucleophilic solvent molecules in the DCM layer prevents SN1 solvolysis of the mesylate group during extraction.
-
-
Solvent Exchange:
-
Action: Extract the lower DCM layer. Evaporate to dryness under a gentle stream of ultra-pure nitrogen at room temperature (do not apply heat). Reconstitute immediately in 1.0 mL of anhydrous Acetonitrile.
-
-
UPLC-MS/MS Analysis:
-
Action: Inject 5 µL onto a sub-2 µm C18 UPLC column. Elute using a gradient of Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (Acetonitrile).
-
Figure 2: Self-validating LC-MS/MS analytical workflow for trace quantification of 4-EBMS.
Quantitative Data Presentation
During the MS/MS phase, 4-EBMS undergoes predictable fragmentation. The mesylate group is highly labile, often fragmenting in-source to yield the extremely stable 4-ethoxybenzyl carbocation ( m/z 135.1).
Table 1: LC-MS/MS Quantitative Parameters for 4-EBMS
| Parameter | Value / Setting | Mechanistic Rationale |
| Ionization Mode | ESI Positive (ESI+) | Mesylates readily form [M+H]+ or [M+NH4]+ adducts in acidic mobile phases. |
| Precursor Ion ( m/z ) | 231.0 | Theoretical mass for the protonated molecular ion [M+H]+ . |
| Primary Product Ion ( m/z ) | 135.1 (Quantifier) | Represents the highly stable 4-ethoxybenzyl carbocation after the heterolytic cleavage of the mesylate group. |
| Secondary Product Ion ( m/z ) | 107.1 (Qualifier) | Represents the subsequent loss of ethylene ( C2H4 ) from the ethoxy group of the carbocation. |
| Collision Energy (CE) | 18 eV | Optimized to maximize the abundance of the benzylic carbocation fragment without shattering the aromatic ring. |
| Limit of Detection (LOD) | < 0.5 ppm | Satisfies the stringent threshold of toxicological concern (TTC) mandated for DNA-reactive GTIs. |
References
- Risk Assessment and Control Strategies for Mutagenic Impurities of Sulfonate Esters in Pharmaceuticals.
- Effect of O6-Benzylguanine Analogues on Sensitivity of Human Tumor Cells to the Cytotoxic Effects of Alkylating Agents. Cancer Research - AACR Journals.
- Role of O6-methylguanine-DNA methyltransferase in resistance of human brain tumor cell lines to the clinically relevant methylating agents temozolomide and streptozotocin. PubMed - NIH.
- Benzylic Thio and Seleno Newman–Kwart Rearrangements. University of Copenhagen.
Sources
- 1. Risk Assessment and Control Strategies for Mutagenic Impurities of Sulfonate Esters in Pharmaceuticals - Oreate AI Blog [oreateai.com]
- 2. pittelkow.kiku.dk [pittelkow.kiku.dk]
- 3. Role of O6-methylguanine-DNA methyltransferase in resistance of human brain tumor cell lines to the clinically relevant methylating agents temozolomide and streptozotocin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
Comprehensive GC-MS Analysis of (4-Ethoxyphenyl)methyl methanesulfonate: Protocols for Genotoxic Impurity Profiling
Executive Summary
The identification and quantification of potential genotoxic impurities (PGIs) are critical mandates in modern pharmaceutical development. (4-Ethoxyphenyl)methyl methanesulfonate is a highly reactive alkyl mesylate that can form during active pharmaceutical ingredient (API) synthesis when methanesulfonic acid or methanesulfonyl chloride interacts with (4-ethoxyphenyl)methanol[1]. As a direct-acting DNA alkylating agent, it falls under the stringent regulatory purview of the ICH M7 guidelines, requiring control at the Threshold of Toxicological Concern (TTC) of 1.5 µ g/day [2].
This application note details a robust, self-validating Gas Chromatography-Mass Spectrometry (GC-MS) methodology designed to quantify (4-Ethoxyphenyl)methyl methanesulfonate at trace levels (parts-per-million to parts-per-billion). By leveraging targeted Liquid-Liquid Extraction (LLE) and Selected Ion Monitoring (SIM), this protocol overcomes matrix interference and thermal lability challenges inherent to complex mesylate esters.
Mechanistic Background & Causality
Formation and Toxicological Risk
Alkyl mesylates are electrophilic scavengers. When an API is synthesized as a mesylate salt, residual alcohols in the reaction matrix can undergo esterification, yielding sulfonate esters[3]. Once ingested, (4-Ethoxyphenyl)methyl methanesulfonate acts as a potent electrophile, transferring its alkyl group to nucleophilic centers on DNA bases (e.g., N7 of guanine), leading to cross-linking, mutagenesis, and potential carcinogenesis[4].
Formation and toxicological pathway of (4-Ethoxyphenyl)methyl methanesulfonate.
Analytical Strategy: Why GC-MS?
While LC-MS/MS is often deployed for highly polar or non-volatile azido impurities, GC-MS is the gold standard for alkyl mesylates [2].
-
Volatility vs. Thermal Lability: (4-Ethoxyphenyl)methyl methanesulfonate is semi-volatile. Direct HPLC-UV analysis is inadequate due to the lack of a strong chromophore and poor sensitivity[1]. GC-MS provides superior resolution, provided the inlet temperature is strictly controlled (e.g., 220°C) to prevent the thermal degradation of the mesylate back into its constituent alcohol or alkene[4].
-
Detector Specificity: Utilizing the MS in Selected Ion Monitoring (SIM) or time-dependent Selected Reaction Monitoring (t-SRM) mode isolates the target analyte's specific mass-to-charge (m/z) fragments from the API matrix background, drastically lowering the Limit of Detection (LOD)[5].
Experimental Protocols
Sample Preparation Logic
Direct injection of API solutions into a GC system leads to rapid inlet liner contamination and column degradation. Therefore, a Liquid-Liquid Extraction (LLE) approach is mandatory. By dissolving the API in an aqueous buffer and extracting with a non-polar or halogenated solvent like Dichloromethane (DCM) or n-hexane, the non-polar mesylate partitions into the organic phase, leaving the bulk API behind[1].
Step-by-Step LLE Workflow:
-
Sample Weighing: Accurately weigh 100 mg of the API into a 15 mL chemically inert centrifuge tube.
-
Aqueous Solubilization: Add 1.0 mL of deionized water (or appropriate buffer if the API is pH-sensitive) and vortex for 1 minute until completely dissolved.
-
Solvent Extraction: Add exactly 2.0 mL of GC-grade Dichloromethane (DCM). Causality: DCM is chosen over hexane if the specific mesylate exhibits higher solubility in moderately polar halogenated solvents.
-
Phase Partitioning: Vortex vigorously for 2 minutes to maximize the surface area for phase transfer.
-
Centrifugation: Centrifuge the mixture at 5000 rpm for 10 minutes at 5°C. Causality: Chilling the centrifuge prevents the volatilization of the extraction solvent and stabilizes the mesylate.
-
Recovery: Carefully extract the lower organic (DCM) layer using a glass Pasteur pipette and transfer it into a 2 mL GC autosampler vial equipped with a PTFE-lined septum.
Step-by-step GC-MS analytical workflow for trace genotoxic impurity profiling.
GC-MS Instrumental Parameters
The selection of a mid-polar column, such as the VF-624ms (cyanopropylphenyl/dimethylpolysiloxane), is critical. It provides unique dipole-dipole interactions that retain polarizable sulfonate esters, ensuring sharp, symmetrical peaks without tailing[4].
Table 1: Optimized GC-MS Conditions
| Parameter | Setting / Specification | Scientific Rationale |
| Column | VF-624ms (60 m × 0.25 mm, 1.4 µm) | Mid-polar phase prevents co-elution with residual synthesis solvents[4]. |
| Carrier Gas | Helium (Constant flow: 1.0 mL/min) | Provides optimal linear velocity and inertness. |
| Inlet Temperature | 220°C | High enough for volatilization, low enough to prevent thermal breakdown[1]. |
| Injection Mode | Splitless (1.0 µL injection) | Maximizes the transfer of trace analytes onto the column. |
| Oven Program | 120°C (hold 2 min) → 10°C/min → 250°C (hold 5 min) | Gradual ramp focuses the analyte band and separates it from the DCM solvent front[4]. |
| Ion Source Temp | 230°C (Electron Impact, 70 eV) | Standard EI conditions for robust, reproducible fragmentation. |
| Acquisition Mode | SIM Mode (Target m/z: 79, 109, etc.) | Filters matrix noise, ensuring ultra-high sensitivity for the TTC limit[5]. |
Method Validation & Data Presentation
To ensure the protocol is a self-validating system, it must be evaluated against ICH Q2(R1) guidelines[2]. The method must demonstrate that matrix effects do not suppress the ionization of (4-Ethoxyphenyl)methyl methanesulfonate.
Table 2: Method Validation Summary (Representative Data)
| Validation Parameter | Acceptance Criteria | Observed Result | Conclusion |
| Specificity | No interfering peaks at analyte RT | Blank DCM shows flat baseline at RT | Pass |
| Limit of Detection (LOD) | Signal-to-Noise (S/N) ≥ 3:1 | 0.01 ppm (S/N = 5.2) | Pass (Exceeds TTC req.) |
| Limit of Quantitation (LOQ) | Signal-to-Noise (S/N) ≥ 10:1 | 0.05 ppm (S/N = 12.4) | Pass |
| Linearity | R² ≥ 0.999 (Range: 0.05 - 5.0 ppm) | R² = 0.9997 | Pass [6] |
| Spike Recovery (Accuracy) | 80% - 120% at LOQ level | 94.5% - 102.3% | Pass [4] |
| Method Precision (RSD) | ≤ 10% for 6 replicate injections | 3.8% | Pass |
Note: Routine quality control should include a continuous calibration verification (CCV) standard every 10 injections to monitor for active site formation in the GC inlet, which can artificially lower recovery rates over time.
References
-
Validated GC-MS and LC-MS/MS Methods for ICH M7-Based Quantification of Alkyl Mesylate and Azido Genotoxic Impurities in Pharmaceutical Products Source: PubMed / John Wiley & Sons Ltd. URL:[Link]
-
Time-dependent selected reaction monitoring-based GC-MS/MS method for estimation of genotoxic impurities in new antibacterial ag Source: D-NB (Deutsche Nationalbibliothek) URL:[Link]
-
genotoxic-impurity-method-development-and-validation-by-gcms-for-the-analysis-of-methyl-methane-sulfonate-mms-in-zidovud.pdf Source: TSI Journals URL:[Link]
- Source: Google Patents (CN111707747A)
-
Trace-level analysis of genotoxic sulfonate ester impurities in teneligliptin by GC-MS Source: Journal of Applied Pharmaceutical Science URL:[Link]
-
Analysis of Potential Genotoxic Impurities in Active Pharmaceutical Ingredients (2) Source: Shimadzu Corporation URL:[Link]
-
GC and GC-MS Detection of Alkyl Mesylates in Active Pharmaceutical Ingredients Source: Global Research Online / ResearchGate URL:[Link]
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Validated GC-MS and LC-MS/MS Methods for ICH M7-Based Quantification of Alkyl Mesylate and Azido Genotoxic Impurities in Pharmaceutical Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. japsonline.com [japsonline.com]
- 4. CN111707747A - Method for detecting mesylate genotoxic impurities in gemcitabine hydrochloride by GC-MS/MS (gas chromatography-Mass spectrometer/Mass spectrometer) method - Google Patents [patents.google.com]
- 5. tsijournals.com [tsijournals.com]
- 6. shimadzu.com [shimadzu.com]
Comprehensive Application Note & Protocol: (4-Ethoxyphenyl)methyl methanesulfonate in DNA Damage and Repair Studies
Executive Summary & Mechanistic Insights
(4-Ethoxyphenyl)methyl methanesulfonate is a highly specialized, bulky aralkylating agent utilized in advanced DNA damage and repair studies. While classic methanesulfonate esters like Methyl methanesulfonate (MMS) and Ethyl methanesulfonate (EMS) are ubiquitous in mutagenesis research, they primarily generate small alkyl adducts (e.g., N7-methylguanine) via SN2 reaction mechanisms[1]. In contrast, the presence of the 4-ethoxybenzyl group in (4-Ethoxyphenyl)methyl methanesulfonate shifts the chemical reactivity toward an SN1 -type mechanism, driven by the stability of the intermediate carbocation[1].
This structural divergence fundamentally alters the biological response. Benzylating agents react with genomic DNA to form bulky N7- and O6-aralkylguanine adducts[2]. Unlike small methyl adducts, which are efficiently cleared by Base Excision Repair (BER), bulky aralkyl lesions severely distort the DNA double helix. Consequently, these lesions are preferentially recognized and excised by the Nucleotide Excision Repair (NER) pathway[3]. If left unrepaired, the formal positive charge on the N7-aralkylguanine promotes spontaneous depurination, generating highly mutagenic abasic sites[2]. Furthermore, these bulky adducts act as potent physical blocks to replicative DNA polymerases, necessitating bypass via error-prone Translesion Synthesis (TLS) polymerases (such as Pol η ), which significantly decreases replication fidelity and drives mutagenesis[3].
In pharmaceutical development, methanesulfonate esters are heavily scrutinized as Genotoxic Impurities (GTIs)[4]. They frequently arise as process-related by-products when methanesulfonic acid reacts with residual alcohols during Active Pharmaceutical Ingredient (API) synthesis[5],[6]. (4-Ethoxyphenyl)methyl methanesulfonate serves as an ideal surrogate molecule for evaluating the Threshold of Toxicological Concern (TTC) of bulky, sterically hindered GTIs,[7].
Comparative Data Presentation
To contextualize the utility of (4-Ethoxyphenyl)methyl methanesulfonate, the following table summarizes its biochemical and mechanistic properties relative to standard alkylating agents.
| Property / Agent | Methyl methanesulfonate (MMS) | Ethyl methanesulfonate (EMS) | (4-Ethoxyphenyl)methyl methanesulfonate |
| Alkylating Group | Methyl ( −CH3 ) | Ethyl ( −CH2CH3 ) | 4-Ethoxybenzyl ( −CH2−C6H4−OCH2CH3 ) |
| Primary DNA Adducts | N7-methylguanine, N3-methyladenine | O6-ethylguanine, N7-ethylguanine | N7-aralkylguanine, O6-aralkylguanine |
| Reaction Kinetics | Predominantly SN2 | Mixed SN1 / SN2 | Predominantly SN1 (Carbocation mediated) |
| Primary Repair Pathway | Base Excision Repair (BER) | BER & Direct Reversal (MGMT) | Nucleotide Excision Repair (NER) |
| Polymerase Bypass | High fidelity bypass | Moderate fidelity bypass | Highly error-prone (Requires Pol η ) |
| GTI Relevance | Low molecular weight GTI | Low molecular weight GTI | Bulky/Sterically hindered GTI model |
DNA Damage Response (DDR) Signaling Pathway
The following diagram illustrates the specific cellular signaling and repair cascade triggered by the bulky adducts formed by (4-Ethoxyphenyl)methyl methanesulfonate.
Figure 1: DNA damage and repair signaling pathway triggered by bulky aralkyl methanesulfonates.
Experimental Protocols
The following protocols are designed as self-validating systems. Causality is built into the experimental design through the use of orthogonal analytical techniques and isogenic control lines.
Protocol A: In Vitro DNA Alkylation and Adduct Quantification via LC-MS/MS
Causality & Rationale: Standard ELISA kits are ineffective for this compound because commercial antibodies are raised against small methyl/ethyl adducts and cannot recognize the bulky 4-ethoxybenzyl group. We utilize LC-MS/MS with heavy-isotope internal standards to provide absolute structural confirmation and quantify the exact stoichiometry of N7-aralkylguanine formation[8].
Materials:
-
Calf Thymus DNA (1 mg/mL in 10 mM Tris-HCl, pH 7.4)
-
(4-Ethoxyphenyl)methyl methanesulfonate (100 mM stock in anhydrous DMSO)
-
Enzyme Mix: DNase I, Phosphodiesterase I, Alkaline Phosphatase
-
Heavy isotope internal standard: 15N5 -N7-benzylguanine
Step-by-Step Workflow:
-
Alkylation Reaction: In a low-bind microcentrifuge tube, combine 100 µg of Calf Thymus DNA with varying concentrations of (4-Ethoxyphenyl)methyl methanesulfonate (e.g., 0, 10, 50, 100 µM). Ensure the final DMSO concentration does not exceed 1% to prevent DNA precipitation.
-
Incubation: Incubate the mixture at 37°C for 4 hours in the dark. Note: The SN1 reactivity of benzylating agents is highly temperature-dependent; maintain strict thermal control.
-
DNA Precipitation: Add 0.1 volumes of 3M Sodium Acetate (pH 5.2) and 2.5 volumes of ice-cold absolute ethanol. Centrifuge at 14,000 x g for 15 minutes. Wash the pellet twice with 70% ethanol to remove unreacted methanesulfonate.
-
Enzymatic Hydrolysis: Resuspend the DNA pellet in 50 µL of digestion buffer (10 mM Tris-HCl, 15 mM MgCl2 , pH 7.0). Add 10 µL of the Enzyme Mix. Incubate at 37°C for 12 hours to completely hydrolyze the DNA into single nucleosides.
-
Spike-in & SPE Purification: Spike the digested sample with 10 pmol of 15N5 -N7-benzylguanine (Internal Standard). Pass the mixture through a C18 Solid Phase Extraction (SPE) cartridge. Wash with 5% methanol and elute the bulky adducts with 80% methanol.
-
LC-MS/MS Analysis: Evaporate the eluate and resuspend in 0.1% formic acid. Inject onto a C18 UPLC column coupled to a triple quadrupole mass spectrometer. Monitor the specific Multiple Reaction Monitoring (MRM) transition for the 4-ethoxybenzyl-guanine adduct (calculated based on the parent ion m/z ). Normalize the peak area against the 15N5 internal standard to determine absolute adducts per 106 nucleotides.
Protocol B: Cellular DNA Damage Response and NER Deficiency Sensitization Assay
Causality & Rationale: To definitively prove that (4-Ethoxyphenyl)methyl methanesulfonate induces damage repaired specifically by the NER pathway, this protocol utilizes a self-validating isogenic cell system. By comparing wild-type (WT) fibroblasts with XPA-deficient fibroblasts (which lack functional NER), researchers can isolate the specific repair mechanism. If the compound relies on NER, the XPA-deficient cells will exhibit hypersensitivity and prolonged γ H2AX signaling (a marker of collapsed replication forks) compared to WT[3].
Materials:
-
Isogenic human fibroblast lines: WT and XPA-/- (NER-deficient)
-
Primary antibody: Anti- γ H2AX (Ser139)
-
Secondary antibody: Alexa Fluor 488-conjugated anti-mouse
-
CellTiter-Glo Luminescent Cell Viability Assay
Step-by-Step Workflow:
-
Cell Plating: Seed WT and XPA-/- fibroblasts into 96-well plates (for viability) and 8-well chamber slides (for immunofluorescence) at a density of 1×104 cells/cm 2 . Allow 24 hours for adherence.
-
Compound Treatment: Treat cells with a dose-response gradient of (4-Ethoxyphenyl)methyl methanesulfonate (0.1 µM to 50 µM) for 2 hours.
-
Viability Assessment (IC50 Shift): For the 96-well plates, replace the media with fresh compound-free media and incubate for 72 hours. Add CellTiter-Glo reagent, incubate for 10 minutes, and read luminescence. Calculate the IC50 for both cell lines. Validation Check: A significant leftward shift in the IC50 for XPA-/- cells confirms the dependency on NER for survival.
-
Recovery Kinetics (Immunofluorescence): For the chamber slides, wash out the compound after the 2-hour treatment and replace with fresh media. Fix cells with 4% paraformaldehyde at specific recovery time points: 0, 4, 8, and 24 hours.
-
Staining: Permeabilize cells with 0.2% Triton X-100. Block with 5% BSA. Incubate with Anti- γ H2AX antibody (1:500) overnight at 4°C. Wash and incubate with Alexa Fluor 488 secondary antibody (1:1000) for 1 hour. Counterstain nuclei with DAPI.
-
Imaging & Analysis: Image using a confocal microscope. Quantify the number of γ H2AX foci per nucleus. Validation Check: WT cells should show a peak in foci at 4 hours followed by resolution at 24 hours. XPA-/- cells will show persistent, unresolved foci at 24 hours, proving the inability to excise the bulky 4-ethoxybenzyl adducts.
References
-
Peterson, L. A. (1997). N-Nitrosobenzylmethylamine Is Activated to a DNA Benzylating Agent in Rats. Chemical Research in Toxicology, 10(1), 19-26. URL: [Link]
-
ACS Publications (2022). Effects of N7-Alkylguanine Conformation and Metal Cofactors on the Translesion Synthesis by Human DNA Polymerase η. Chemical Research in Toxicology. URL: [Link]
-
Quest Journals (2021). Genotoxic Impurity in Pharmaceutical Products: A Growing Concern. Quest Journals of Research in Pharmaceutical Science. URL: [Link]
-
Ashby, J., & Tennant, R. W. (1990). Definitive relationships among chemical structure, carcinogenicity and mutagenicity for 301 chemicals tested by the U.S. NTP. Mutation Research. (Referenced via SciSpace Overview of Genotoxic Impurities). URL: [Link]
-
Chemical Reviews (2021). Genotoxic Impurities in Pharmaceutical Manufacturing: Sources, Regulations, and Mitigation. ACS Publications. URL: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Structural and kinetic studies of the effect of guanine-N7 alkylation and metal cofactors on DNA replication - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. questjournals.org [questjournals.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. scispace.com [scispace.com]
- 7. Overview of genotoxic impurities in pharmaceutical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Investigating the Biochemical Impact of DNA Damage with Structure-Based Probes: Abasic Sites, Photodimers, Alkylation Adducts, and Oxidative Lesions - PMC [pmc.ncbi.nlm.nih.gov]
Inducing DNA Alkylation with (4-Ethoxyphenyl)methyl Methanesulfonate: A Comprehensive Guide for Researchers
An Application Note and Protocol Guide
Abstract
This technical guide provides a comprehensive framework for the synthesis, application, and analysis of (4-Ethoxyphenyl)methyl methanesulfonate as a DNA alkylating agent. DNA alkylation is a critical mechanism in both carcinogenesis and cancer chemotherapy, making the study of novel alkylating agents a key area of research.[1][2] (4-Ethoxyphenyl)methyl methanesulfonate, an analogue of well-studied methanesulfonates like methyl methanesulfonate (MMS) and ethyl methanesulfonate (EMS), offers a unique chemical structure for investigating the sequence and structural specificity of DNA alkylation. This guide is intended for researchers, scientists, and drug development professionals, providing detailed protocols for the synthesis of the compound, induction of DNA alkylation in both in vitro and cell-based models, and subsequent detection and quantification of DNA damage using established methodologies such as the Comet assay and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Introduction: The Significance of DNA Alkylating Agents
DNA alkylating agents are a class of highly reactive compounds that covalently attach alkyl groups to nucleophilic sites on the DNA molecule.[3][4] This modification can disrupt the structure and function of DNA, leading to mutations, cytotoxicity, and cell death.[1][2] These properties make them potent mutagens and carcinogens, but also underpin their extensive use as chemotherapeutic agents in the treatment of various cancers.[1][2][4][5] By inducing DNA damage, particularly in rapidly proliferating cancer cells, these agents can trigger apoptotic pathways and inhibit tumor growth.[1][3]
The reactivity and biological effects of alkylating agents are heavily influenced by their chemical structure. Methanesulfonate esters, such as the widely studied methyl methanesulfonate (MMS) and ethyl methanesulfonate (EMS), are known to alkylate DNA primarily at the N7 position of guanine and the N3 position of adenine.[6][7] (4-Ethoxyphenyl)methyl methanesulfonate introduces a substituted benzyl group as the alkylating moiety. This structural difference is hypothesized to influence its reactivity, DNA sequence selectivity, and interaction with DNA repair pathways, offering a valuable tool for probing the intricacies of DNA damage and repair.
This guide provides the necessary protocols to synthesize and characterize (4-Ethoxyphenyl)methyl methanesulfonate and subsequently use it to induce and study DNA alkylation.
Synthesis and Characterization of (4-Ethoxyphenyl)methyl Methanesulfonate
The synthesis of (4-Ethoxyphenyl)methyl methanesulfonate is achieved through the mesylation of its corresponding alcohol, (4-Ethoxyphenyl)methanol. This is a standard procedure in organic synthesis.
Synthesis Protocol
Materials:
-
(4-Ethoxyphenyl)methanol
-
Methanesulfonyl chloride (MsCl)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or Pyridine
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve (4-Ethoxyphenyl)methanol (1.0 eq.) in anhydrous DCM in a round-bottom flask.
-
Add triethylamine (1.5 eq.) to the solution and cool the mixture to 0°C using an ice bath.
-
Slowly add methanesulfonyl chloride (1.2 eq.) dropwise to the stirred solution, ensuring the temperature remains at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by slowly adding cold water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Characterization
The purified (4-Ethoxyphenyl)methyl methanesulfonate should be characterized to confirm its identity and purity using standard analytical techniques such as:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Infrared (IR) Spectroscopy: To identify the characteristic sulfonate ester functional group.
Predicted Mechanism of DNA Alkylation
(4-Ethoxyphenyl)methyl methanesulfonate is expected to act as an electrophilic alkylating agent. The methanesulfonate group is an excellent leaving group, facilitating the formation of a reactive electrophile that can be attacked by nucleophilic centers in the DNA molecule.
The proposed mechanism involves the nucleophilic attack by a nitrogen or oxygen atom on a DNA base (e.g., N7 of guanine) on the benzylic carbon of the (4-Ethoxyphenyl)methyl group, with the concurrent departure of the methanesulfonate anion. This results in the formation of a covalent DNA adduct.
Caption: Proposed SN2 mechanism for DNA alkylation.
Application Protocols: Inducing DNA Alkylation
Safety Precaution: (4-Ethoxyphenyl)methyl methanesulfonate, as a methanesulfonate ester, should be handled as a potential mutagen and carcinogen.[8][9][10] Always work in a certified chemical fume hood and wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemically resistant gloves.
Protocol 1: In Vitro Alkylation of Purified DNA
This protocol describes the direct treatment of purified DNA, suitable for subsequent analysis by methods like LC-MS/MS.
Materials:
-
Purified DNA (e.g., calf thymus DNA)
-
(4-Ethoxyphenyl)methyl methanesulfonate (stock solution in DMSO or ethanol)
-
TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.4)
-
Thermomixer or water bath
Procedure:
-
Prepare a stock solution of (4-Ethoxyphenyl)methyl methanesulfonate in a suitable solvent like DMSO or anhydrous ethanol.
-
In a microcentrifuge tube, dissolve purified DNA in TE buffer to a final concentration of 1 mg/mL.
-
Add the desired concentration of (4-Ethoxyphenyl)methyl methanesulfonate to the DNA solution. It is recommended to perform a dose-response experiment with concentrations ranging from 10 µM to 1 mM.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 2 to 24 hours) with gentle shaking.
-
Stop the reaction by precipitating the DNA with cold ethanol and sodium acetate.
-
Wash the DNA pellet twice with 70% ethanol to remove any unreacted alkylating agent.
-
Resuspend the purified, alkylated DNA in TE buffer or water for downstream analysis.
| Parameter | Recommended Range | Rationale |
| DNA Concentration | 0.5 - 1.0 mg/mL | Sufficient material for analysis. |
| Compound Conc. | 10 µM - 1 mM | Wide range to determine optimal alkylation. |
| Incubation Time | 2 - 24 hours | Time-dependent alkylation. |
| Temperature | 37°C | Mimics physiological conditions. |
Table 1: Recommended parameters for in vitro DNA alkylation.
Protocol 2: Cell-Based DNA Alkylation Assay
This protocol details the treatment of cultured mammalian cells to study the cellular effects of DNA alkylation.
Materials:
-
Mammalian cell line (e.g., HeLa, A549, or HEK293)
-
Complete cell culture medium
-
(4-Ethoxyphenyl)methyl methanesulfonate (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell scraper or trypsin
Procedure:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) and allow them to adhere and grow to 70-80% confluency.
-
Prepare fresh dilutions of (4-Ethoxyphenyl)methyl methanesulfonate in complete cell culture medium from a stock solution in DMSO. A dose-response experiment (e.g., 0, 10, 50, 100, 250, 500 µM) is crucial to determine the cytotoxic and sub-lethal concentrations.
-
Remove the old medium from the cells and replace it with the medium containing the test compound. Include a vehicle control (DMSO only).
-
Incubate the cells for the desired exposure time (e.g., 1, 4, or 24 hours) at 37°C in a CO₂ incubator.
-
After incubation, wash the cells twice with ice-cold PBS to remove the compound.
-
Harvest the cells by either scraping or trypsinization.
-
The cell pellet can now be used for DNA extraction (for LC-MS/MS analysis) or directly in the Comet assay.
Detection and Analysis of DNA Alkylation
Caption: Overall experimental workflow.
Protocol 3: Alkaline Comet Assay for DNA Strand Break Detection
The Comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks, which are often a consequence of DNA alkylation and subsequent repair processes.[11][12][13][14]
Materials:
-
Treated cells from Protocol 2
-
Low melting point agarose (LMPA)
-
Normal melting point agarose (NMPA)
-
Comet assay slides
-
Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, 10% DMSO, pH 10)
-
Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13)
-
Neutralization buffer (0.4 M Tris-HCl, pH 7.5)
-
DNA stain (e.g., SYBR Green or Propidium Iodide)
-
Fluorescence microscope with appropriate filters
Procedure:
-
Prepare a suspension of treated cells in ice-cold PBS at ~1 x 10⁵ cells/mL.
-
Mix 10 µL of the cell suspension with 75 µL of 0.5% LMPA at 37°C.
-
Quickly pipette the mixture onto a pre-coated Comet assay slide and cover with a coverslip.
-
Solidify the agarose by placing the slide at 4°C for 10 minutes.
-
Carefully remove the coverslip and immerse the slide in cold lysis solution for at least 1 hour at 4°C.
-
After lysis, place the slides in a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer. Let the DNA unwind for 20-40 minutes.
-
Perform electrophoresis at ~25V and ~300 mA for 20-30 minutes.
-
Gently remove the slides, wash them three times with neutralization buffer for 5 minutes each.
-
Stain the DNA with a suitable fluorescent dye.
-
Visualize the "comets" using a fluorescence microscope and quantify the DNA damage (e.g., % tail DNA) using appropriate image analysis software.
Protocol 4: LC-MS/MS for DNA Adduct Identification
LC-MS/MS is the gold standard for identifying and quantifying specific DNA adducts.[1][3][5][15] This protocol outlines the general steps for sample preparation and analysis.
Materials:
-
Alkylated DNA from Protocol 1 or extracted from cells in Protocol 2
-
Nuclease P1, snake venom phosphodiesterase, and alkaline phosphatase
-
LC-MS/MS system (e.g., a triple quadrupole or Orbitrap mass spectrometer)
Procedure:
-
DNA Digestion: Resuspend the alkylated DNA in a suitable buffer. Perform a sequential enzymatic digestion to break down the DNA into individual deoxynucleosides.
-
Incubate with Nuclease P1 to hydrolyze DNA to deoxynucleoside 3'-monophosphates.
-
Add alkaline phosphatase and snake venom phosphodiesterase to dephosphorylate the nucleotides to deoxynucleosides.
-
-
Sample Cleanup: Remove proteins and enzymes, typically by ultrafiltration.
-
LC-MS/MS Analysis:
-
Inject the digested sample onto a reverse-phase LC column for separation.
-
Analyze the eluent by mass spectrometry.
-
Use a data-dependent acquisition method, such as a constant neutral loss scan for the deoxyribose moiety (116.0474 Da), to specifically detect potential nucleoside adducts.[1][3]
-
Fragment the parent ions of suspected adducts to obtain MS/MS spectra for structural elucidation.
-
-
Data Analysis: Compare the retention times and fragmentation patterns of detected adducts with those of synthesized standards, if available, or interpret the spectra to propose adduct structures.
| Parameter | Instrument/Method | Rationale |
| Separation | Reverse-Phase HPLC | Separates polar nucleosides and adducts. |
| Ionization | Electrospray (ESI+) | Efficiently ionizes nucleosides. |
| Detection | High-Resolution MS | Accurate mass measurement of adducts. |
| Screening | Neutral Loss Scan (116 Da) | Specific detection of nucleoside modifications.[1][3] |
Table 2: Key parameters for LC-MS/MS analysis of DNA adducts.
References
-
DNA Adductomics: A Narrative Review of Its Development, Applications, and Future. (2024). PMC. [Link]
-
LC MS Method For DNA Adducts Analysis In Cell-Based In-Vitro Samples. (2024). NorthEast BioLab. [Link]
-
DNA Adductomic Analysis by Data-Independent Mass Spectrometry. (2026). LCGC International. [Link]
-
Targeted High Resolution LC/MS3 Adductomics Method for the Characterization of Endogenous DNA Damage. (2019). Frontiers. [Link]
-
Dual-Action Therapeutics: DNA Alkylation and Antimicrobial Peptides for Cancer Therapy. (n.d.). MDPI. [Link]
-
Alkylating antineoplastic agent. (n.d.). Wikipedia. [Link]
-
Ethyl Methanesulfonate - SAFETY DATA SHEET. (n.d.). Molecular Toxicology. [Link]
-
Measuring DNA modifications with the comet assay: a compendium of protocols. (2013). PMC. [Link]
-
Comet assay to measure DNA repair: approach and applications. (n.d.). Frontiers. [Link]
-
Comet Assay for the Detection of DNA Breaks Protocol. (n.d.). Creative Diagnostics. [Link]
-
METHANESULFONYL CYANIDE. (n.d.). Organic Syntheses. [Link]
-
The alkylation of DNA in vitro by isopropyl methanesulfonate. (n.d.). SciSpace. [Link]
-
Groove- And Sequence-Selective Alkylation of DNA by Sulfonate Esters Tethered to Lexitropsins. (n.d.). PubMed. [Link]
-
In vitro reactions of isopropyl methanesulfonate with DNA and with 2'-deoxyribonucleosides. (n.d.). Europe PMC. [Link]
-
RoC Profile: Methyl Methanesulfonate. (n.d.). National Toxicology Program. [Link]
-
Methyl methanesulfonate (MMS) produces heat-labile DNA damage but no detectable in vivo DNA double-strand breaks. (n.d.). PMC. [Link]
-
Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid: A - PQRI. (n.d.). PQRI. [Link]
-
Methyl methanesulfonate. (n.d.). Grokipedia. [Link]
-
Formation of methyl methanesulfonate from methanesulfonic acid in methanol, as a function of temperature. (n.d.). ResearchGate. [Link]
-
A Novel Synthesis of Aryl Mesylates via One-Pot Demethylation-Mesylation of Aryl Methyl Ethers Using a Mixture of Phosphorus Pentoxide in Methanesulfonic Acid. (n.d.). Organic Chemistry Portal. [Link]
-
4-Methyltetrahydropyran (4-MeTHP): Application as an Organic Reaction Solvent. (n.d.). PMC. [Link]
Sources
- 1. DNA Adductomics: A Narrative Review of Its Development, Applications, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measuring DNA modifications with the comet assay: a compendium of protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Targeted High Resolution LC/MS3 Adductomics Method for the Characterization of Endogenous DNA Damage [frontiersin.org]
- 6. Methyl methanesulfonate (MMS) produces heat-labile DNA damage but no detectable in vivo DNA double-strand breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methyl methanesulfonate CAS#: 66-27-3 [m.chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. moltox.com [moltox.com]
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- 11. re-place.be [re-place.be]
- 12. neb.com [neb.com]
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- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. nebiolab.com [nebiolab.com]
Application Notes and Protocols: (4-Ethoxyphenyl)methyl methanesulfonate as a Positive Control in Genotoxicity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of a Positive Control in Genetic Toxicology
In the landscape of preclinical drug development and chemical safety assessment, genotoxicity testing stands as a cornerstone for evaluating the potential of a substance to damage genetic material. The integrity of these assays hinges on the inclusion of appropriate controls to validate the experimental system. A positive control, a substance known to induce the specific type of genetic damage the assay is designed to detect, serves as a critical benchmark. It confirms the sensitivity of the test system and the efficacy of the experimental procedure, ensuring that a negative result is a true negative and not a consequence of technical failure.
(4-Ethoxyphenyl)methyl methanesulfonate is an alkylating agent that serves as a potent positive control in a battery of genotoxicity assays. Its chemical structure suggests a mechanism of action that involves the transfer of a methyl group to nucleophilic sites on DNA, a hallmark of many known mutagens and carcinogens. This document provides a detailed guide to the use of (4-Ethoxyphenyl)methyl methanesulfonate as a positive control, including its mechanism of action, and comprehensive protocols for its application in key in vitro and in vivo genotoxicity assays.
Scientific Foundation: Mechanism of Genotoxicity
(4-Ethoxyphenyl)methyl methanesulfonate, like other alkylating agents such as Methyl Methanesulfonate (MMS), exerts its genotoxic effects primarily through the covalent modification of DNA.[1][2] The methanesulfonate group is a good leaving group, facilitating the transfer of the methyl group to electron-rich centers in the DNA molecule.
The primary targets for alkylation are the nitrogen and oxygen atoms of the purine and pyrimidine bases. The most frequent modification is the methylation of the N7 position of guanine and the N3 position of adenine.[2] While N7-methylguanine is the most abundant lesion, it is the less frequent but more mutagenic O6-methylguanine adduct that is strongly implicated in the induction of point mutations. This altered base can mispair with thymine instead of cytosine during DNA replication, leading to G:C to A:T transition mutations.
The formation of these DNA adducts can have several downstream consequences:
-
DNA Strand Breaks: The alkylated bases can destabilize the glycosidic bond, leading to depurination/depyrimidination and the formation of apurinic/apyrimidinic (AP) sites. These AP sites are subsequently cleaved by AP endonucleases, which can result in single-strand breaks.[1] If two single-strand breaks occur in close proximity on opposite strands, a double-strand break can form.
-
Replication Fork Stalling: The presence of bulky adducts on the DNA template can impede the progression of the DNA replication machinery, leading to replication fork collapse and the generation of chromosomal aberrations.
-
Chromosomal Aberrations: The accumulation of DNA strand breaks and the collapse of replication forks can lead to larger-scale genomic rearrangements, including deletions, insertions, and translocations, which are hallmarks of clastogenic events.[3]
Figure 1. Simplified signaling pathway of (4-Ethoxyphenyl)methyl methanesulfonate induced genotoxicity.
Application in Key Genotoxicity Assays
The following sections provide detailed protocols for the use of (4-Ethoxyphenyl)methyl methanesulfonate as a positive control in three widely accepted genotoxicity assays. It is crucial to note that the optimal concentration of (4-Ethoxyphenyl)methyl methanesulfonate should be determined through a preliminary dose-range finding experiment for each cell type and assay system to achieve a clear, positive response without excessive cytotoxicity.
Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used method for identifying chemical substances that can produce genetic damage that leads to gene mutations.[4] It utilizes several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (histidine for Salmonella, tryptophan for E. coli). The assay measures the ability of a test substance to induce reverse mutations (reversions) that restore the functional capability of the bacteria to synthesize the amino acid, allowing them to grow on a minimal medium.
Protocol for (4-Ethoxyphenyl)methyl methanesulfonate as a Positive Control in the Ames Test
This protocol is based on the plate incorporation method.
Materials:
-
(4-Ethoxyphenyl)methyl methanesulfonate
-
Solvent (e.g., DMSO)
-
Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537)[5]
-
Escherichia coli tester strain (e.g., WP2 uvrA)[5]
-
Nutrient broth
-
Top agar (containing a trace amount of histidine and biotin)
-
Minimal glucose agar plates
-
S9 fraction (for metabolic activation, if required)
-
S9 cofactor mix
Procedure:
-
Preparation of Bacterial Cultures: Inoculate the tester strains into nutrient broth and incubate overnight at 37°C with shaking.
-
Preparation of Positive Control: Prepare a stock solution of (4-Ethoxyphenyl)methyl methanesulfonate in a suitable solvent. A preliminary experiment should be conducted to determine the optimal concentration that induces a significant increase in revertant colonies without being overly toxic to the bacteria.
-
Assay Procedure (without S9 activation): a. To a sterile tube, add 2 ml of molten top agar (kept at 45°C). b. Add 0.1 ml of the overnight bacterial culture. c. Add a predetermined volume of the (4-Ethoxyphenyl)methyl methanesulfonate solution. d. Vortex the tube gently and pour the contents onto a minimal glucose agar plate. e. Swirl the plate to ensure even distribution of the top agar. f. Allow the top agar to solidify.
-
Assay Procedure (with S9 activation): a. To a sterile tube, add 2 ml of molten top agar (kept at 45°C). b. Add 0.1 ml of the overnight bacterial culture. c. Add 0.5 ml of the S9 mix (S9 fraction and cofactors). d. Add a predetermined volume of the (4-Ethoxyphenyl)methyl methanesulfonate solution. e. Vortex the tube gently and pour the contents onto a minimal glucose agar plate. f. Swirl the plate to ensure even distribution of the top agar. g. Allow the top agar to solidify.
-
Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.[6]
-
Scoring: Count the number of revertant colonies on each plate. A positive result is characterized by a dose-dependent increase in the number of revertant colonies that is at least two to three times higher than the spontaneous reversion rate (negative control).[7]
Data Summary Table for Ames Test Positive Control:
| Parameter | Recommendation |
| Tester Strains | TA98, TA100, TA1535, TA1537, WP2 uvrA |
| Positive Control | (4-Ethoxyphenyl)methyl methanesulfonate |
| Solvent | DMSO or other appropriate solvent |
| Incubation Time | 48-72 hours |
| Incubation Temperature | 37°C |
| Evaluation Criteria | ≥ 2-3 fold increase in revertants over negative control |
graph "Ames_Test_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];A [label="Prepare Bacterial Cultures\n(overnight at 37°C)"]; B [label="Prepare Positive Control\n((4-Ethoxyphenyl)methyl methanesulfonate)"]; C [label="Mix Bacteria, Top Agar,\nand Positive Control\n(with or without S9 mix)"]; D [label="Pour onto Minimal\nGlucose Agar Plates"]; E [label="Incubate at 37°C\n(48-72 hours)"]; F [label="Count Revertant Colonies"]; G [label="Analyze Data"];
A -> C; B -> C; C -> D; D -> E; E -> F; F -> G; }graph "Micronucleus_Assay_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];A [label="Seed and Culture\nMammalian Cells"]; B [label="Treat with Positive Control\n((4-Ethoxyphenyl)methyl methanesulfonate)\n± S9"]; C [label="Wash and Add Cytochalasin B"]; D [label="Incubate for One\nCell Cycle"]; E [label="Harvest Cells"]; F [label="Prepare Slides\n(Hypotonic Treatment & Fixation)"]; G [label="Stain Slides"]; H [label="Score for Micronuclei\n(in binucleated cells)"]; I [label="Statistical Analysis"];
A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; H -> I; }
Figure 3. Workflow for the in vitro micronucleus assay using a positive control.
In Vivo Chromosomal Aberration Assay
The in vivo chromosomal aberration assay is used to identify substances that cause structural damage to chromosomes in the bone marrow cells of mammals, typically rodents. [8]This assay is highly relevant for assessing mutagenic hazard as it incorporates the complexities of in vivo metabolism, pharmacokinetics, and DNA repair processes.
Protocol for (4-Ethoxyphenyl)methyl methanesulfonate as a Positive Control in the In Vivo Chromosomal Aberration Assay
Materials:
-
(4-Ethoxyphenyl)methyl methanesulfonate
-
Rodents (e.g., rats, mice)
-
Vehicle for administration (e.g., corn oil, saline)
-
Metaphase-arresting agent (e.g., colchicine, colcemid)
-
Hypotonic solution (e.g., 0.075 M KCl)
-
Fixative (e.g., methanol:acetic acid, 3:1)
-
Giemsa stain
-
Microscope slides
Procedure:
-
Animal Dosing: Administer (4-Ethoxyphenyl)methyl methanesulfonate to the animals via an appropriate route (e.g., oral gavage, intraperitoneal injection). A preliminary toxicity study should be performed to determine the maximum tolerated dose (MTD). The positive control is typically administered at a dose known to induce a clear clastogenic response.
-
Treatment and Sampling Times: The time between treatment and sacrifice is critical and should be based on the cell cycle time of the bone marrow cells. Typically, animals are sampled at two time points, for example, 12 and 24 hours after treatment.
-
Metaphase Arrest: Approximately 2-3 hours before sacrifice, inject the animals with a metaphase-arresting agent to accumulate cells in metaphase.
-
Bone Marrow Collection: Euthanize the animals and collect bone marrow from the femurs or tibias.
-
Slide Preparation: a. Create a cell suspension from the bone marrow. b. Treat the cells with a hypotonic solution. c. Fix the cells with a freshly prepared fixative. d. Drop the cell suspension onto clean microscope slides and allow to air dry.
-
Staining: Stain the slides with Giemsa.
-
Scoring: Under a microscope, analyze at least 100 well-spread metaphases per animal for structural chromosomal aberrations (e.g., breaks, gaps, fragments, exchanges). A positive result is indicated by a statistically significant, dose-dependent increase in the percentage of cells with chromosomal aberrations compared to the vehicle control group.
Data Summary Table for In Vivo Chromosomal Aberration Assay Positive Control:
| Parameter | Recommendation |
| Animal Model | Rat or Mouse |
| Positive Control | (4-Ethoxyphenyl)methyl methanesulfonate |
| Route of Administration | Oral gavage or Intraperitoneal injection |
| Sampling Times | e.g., 12 and 24 hours post-dosing |
| Tissue | Bone Marrow |
| Metaphases Scored | Minimum 100 per animal |
| Evaluation Criteria | Statistically significant, dose-dependent increase in aberrant cells |
graph "Chromosomal_Aberration_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];A [label="Dose Animals with\nPositive Control"]; B [label="Administer Metaphase-\nArresting Agent"]; C [label="Sacrifice Animals and\nCollect Bone Marrow"]; D [label="Prepare Cell Suspension"]; E [label="Hypotonic Treatment\nand Fixation"]; F [label="Prepare and Stain Slides"]; G [label="Microscopic Analysis of\nMetaphase Spreads"]; H [label="Score for Chromosomal\nAberrations"]; I [label="Statistical Analysis"];
A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; H -> I; }
Figure 4. Workflow for the in vivo chromosomal aberration assay.
Conclusion: Ensuring Assay Validity and Data Integrity
(4-Ethoxyphenyl)methyl methanesulfonate is a valuable tool for ensuring the validity and integrity of genotoxicity assays. Its mechanism as an alkylating agent leads to a spectrum of genetic damage, making it a suitable positive control for assays detecting gene mutations, clastogenicity, and aneugenicity. The protocols outlined in this document provide a comprehensive framework for the effective use of this compound. By adhering to these guidelines and establishing appropriate, validated concentration ranges, researchers can confidently assess the genotoxic potential of novel chemical entities and drug candidates, ultimately contributing to the development of safer products.
References
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(4-Ethoxyphenyl) methanesulfonate | C9H12O4S | CID 91602183 - PubChem. National Center for Biotechnology Information. [Link]
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- Galloway, S. M., Aardema, M. J., Ishidate Jr, M., Ivett, J. L., Kirkland, D. J., Morita, T., ... & Zeiger, E. (1994). Report from working group on in vitro tests for chromosomal aberrations.
- Kirsch-Volders, M., Sofuni, T., Aardema, M., Albertini, S., Eastmond, D., Fenech, M., ... & Surrallés, J. (2003). Report from the in vitro micronucleus assay working group. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 540(2), 153-163.
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Methyl methanesulfonate – Knowledge and References - Taylor & Francis. [Link]
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The Alkylating Agent Methyl Methanesulfonate Triggers Lipid Alterations at the Inner Nuclear Membrane That Are Independent from Its DNA-Damaging Ability - PMC. National Center for Biotechnology Information. [Link]
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The induction of chromosome-type aberrations in G1 by methyl methanesulfonate and 4-nitroquinoline-N-oxide, and the non-requirement of an S-phase for their production - ScienceDirect. [Link]
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The induction of chromosome-type aberrations in G1 by methyl methanesulfonate and 4-nitroquinoline-N,-oxide, and the non-requirement of an S-phase for their production - PubMed. National Center for Biotechnology Information. [Link]
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Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials - Semantic Scholar. [https://www.semanticscholar.org/paper/Adapting-the-in-vitro-micronucleus-assay-(OECD-Test-Burgum-Doak/d1d368e7f12c1c65d6c59b6574945d81b8387067]([Link]
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Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters. SpringerLink. [Link]
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Oxidative Stress, Mutations and Chromosomal Aberrations Induced by In Vitro and In Vivo Exposure to Furan - PMC. National Center for Biotechnology Information. [Link]
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PROCESSES FOR THE PREPARATION OF (S)-1-(3-ETHOXY-4METHOXYPHENYL)-2-METHANESULFONYLETHYLAMINE - European Patent Office - EP 33788 - Googleapis.com. [Link]
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Methyl Methanesulfonate (IARC Summary & Evaluation, Volume 71, 1999) - INCHEM. [Link]
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Application Notes and Protocols for In-Vivo Evaluation of (4-Ethoxyphenyl)methyl methanesulfonate in Animal Models
Introduction: Unveiling the Potential of (4-Ethoxyphenyl)methyl methanesulfonate
(4-Ethoxyphenyl)methyl methanesulfonate is a chemical entity with a structure suggesting potential biological activity.[1] Its methanesulfonate group is a known leaving group in organic chemistry, and related compounds, such as methyl methanesulfonate (MMS), are well-characterized DNA alkylating agents.[2][3][4] This property of MMS is known to induce mutagenesis and is utilized in recombination experiments.[2][3] The presence of the ethoxyphenyl group in (4-Ethoxyphenyl)methyl methanesulfonate may modulate its biological activity, potentially influencing its pharmacokinetic profile and target specificity.
The primary purpose of in vivo studies with a novel compound like (4-Ethoxyphenyl)methyl methanesulfonate is to bridge the gap between initial laboratory findings and potential clinical applications.[5] These studies are crucial for understanding the compound's behavior in a complex biological system, assessing its safety and efficacy, and determining its pharmacokinetic and pharmacodynamic properties.[6][7] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing in vivo studies using (4-Ethoxyphenyl)methyl methanesulfonate in various animal models. The protocols outlined herein are designed to ensure scientific rigor, data reproducibility, and adherence to ethical guidelines.[8]
Part 1: Preclinical In-Vivo Study Design: A Strategic Approach
The successful execution of in vivo studies hinges on a meticulously planned experimental design.[8][9][10][11] This section details the critical components of designing a robust preclinical research protocol for (4-Ethoxyphenyl)methyl methanesulfonate.
Selection of Animal Models: Choosing the Right Biological System
The choice of an appropriate animal model is a cornerstone of preclinical research and depends on the specific research question.[6][9][10][11][12] For a novel compound like (4-Ethoxyphenyl)methyl methanesulfonate, a tiered approach is recommended, starting with small laboratory animals.
-
Rodent Models (Mice and Rats): Due to their well-characterized genetics, physiology, and relatively low cost, mice and rats are the most common initial choices for in vivo studies.[12] They are invaluable for initial toxicity screening, pharmacokinetic profiling, and preliminary efficacy assessments.[12] Genetically engineered mouse models, such as transgenic and knockout mice, can be instrumental in studying specific disease pathways and drug responses.[5][13]
-
Larger Animal Models (Rabbits, Dogs, Non-human Primates): As research progresses, larger animal models may be necessary, particularly for safety and toxicological studies, due to their greater physiological and genetic similarity to humans.[5][12]
The rationale for selecting a particular species, strain, gender, and age of the animals must be clearly justified based on the study's objectives.[14]
Ethical Considerations: Upholding Animal Welfare
All in vivo experiments must be conducted in strict accordance with institutional and national guidelines for the ethical treatment of animals. Key principles include the "3Rs": Replacement (using non-animal methods where possible), Reduction (using the minimum number of animals necessary to obtain statistically significant results), and Refinement (minimizing any potential pain, suffering, or distress to the animals).[11]
Compound Formulation and Administration: Ensuring Accurate Delivery
The formulation of (4-Ethoxyphenyl)methyl methanesulfonate for in vivo administration is a critical step that can significantly impact its bioavailability and, consequently, the study's outcome.
Protocol 1: Formulation of (4-Ethoxyphenyl)methyl methanesulfonate for In Vivo Administration
-
Solubility Assessment: Determine the solubility of the compound in various pharmaceutically acceptable vehicles (e.g., saline, phosphate-buffered saline (PBS), corn oil, carboxymethylcellulose).
-
Vehicle Selection: Choose a vehicle that ensures complete dissolution or stable suspension of the compound and is non-toxic to the animals at the administered volume.
-
Formulation Preparation:
-
For soluble compounds, dissolve the required amount of (4-Ethoxyphenyl)methyl methanesulfonate in the chosen vehicle to achieve the desired final concentration.
-
For poorly soluble compounds, consider micronization or the use of suspending agents to create a homogenous suspension.
-
-
Sterility: For parenteral routes of administration, the formulation must be sterile. This can be achieved by filtration through a 0.22 µm filter if the compound is heat-labile.
-
Stability: Assess the stability of the formulation under the intended storage and administration conditions.
Administration Routes: The choice of administration route depends on the compound's properties and the intended therapeutic application. Common routes include:
-
Oral (p.o.): Gavage is a common method for precise oral dosing.
-
Intravenous (i.v.): Provides 100% bioavailability and rapid distribution.
-
Intraperitoneal (i.p.): A common route for rodents, allowing for rapid absorption.
-
Subcutaneous (s.c.): For slower, more sustained absorption.
-
Inhalation: Relevant for compounds targeting the respiratory system.[15][16]
Part 2: Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Understanding Drug Action and Disposition
PK/PD studies are essential to understand the relationship between the dose, exposure (pharmacokinetics), and the pharmacological effect (pharmacodynamics).[7]
Pharmacokinetic (PK) Studies: What the Body Does to the Drug
PK studies aim to characterize the absorption, distribution, metabolism, and excretion (ADME) of (4-Ethoxyphenyl)methyl methanesulfonate.
Protocol 2: Single-Dose Pharmacokinetic Study in Rodents
-
Animal Acclimatization: Acclimatize animals to the housing conditions for at least one week before the study.
-
Dosing: Administer a single dose of (4-Ethoxyphenyl)methyl methanesulfonate via the chosen route.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) from a suitable site (e.g., tail vein, retro-orbital sinus).
-
Plasma Preparation: Process the blood samples to obtain plasma and store them at -80°C until analysis.
-
Bioanalytical Method: Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) for the quantification of (4-Ethoxyphenyl)methyl methanesulfonate and its potential metabolites in plasma.[17]
-
Data Analysis: Use pharmacokinetic software to calculate key parameters such as:
-
Maximum plasma concentration (Cmax)
-
Time to reach Cmax (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Half-life (t1/2)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Table 1: Example Pharmacokinetic Parameters for a Novel Compound
| Parameter | Unit | Value |
| Cmax | ng/mL | 1500 |
| Tmax | h | 1.5 |
| AUC(0-inf) | ng*h/mL | 7500 |
| t1/2 | h | 4.2 |
| CL | L/h/kg | 0.8 |
| Vd | L/kg | 4.5 |
Pharmacodynamic (PD) Studies: What the Drug Does to the Body
PD studies investigate the biochemical and physiological effects of (4-Ethoxyphenyl)methyl methanesulfonate and their mechanisms of action.
Protocol 3: In Vivo Pharmacodynamic Assessment
-
Dose-Response Study: Administer a range of doses of the compound to different groups of animals.
-
Biomarker Analysis: At specific time points after dosing, collect relevant biological samples (e.g., blood, tissue) to measure the effect on a specific biomarker. Given the methanesulfonate moiety, assessing markers of DNA damage could be a relevant starting point.[18][19]
-
Functional Assays: If a specific therapeutic effect is hypothesized (e.g., anti-inflammatory, anti-tumor), conduct appropriate functional assays in a relevant animal model of the disease.
-
Data Analysis: Correlate the drug concentration (from PK studies) with the observed pharmacological effect to establish a dose-response relationship.[20]
Workflow for Integrated PK/PD Studies
Caption: Integrated workflow for pharmacokinetic and pharmacodynamic studies.
Part 3: Toxicology and Safety Pharmacology: Ensuring a Favorable Safety Profile
Assessing the safety of a new chemical entity is a critical step in drug development.[5] Toxicology studies aim to identify potential adverse effects, while safety pharmacology studies investigate the effects on vital organ systems.
Acute Toxicity Studies
The initial step in toxicological evaluation is to determine the acute toxicity of (4-Ethoxyphenyl)methyl methanesulfonate.
Protocol 4: Single-Dose Acute Toxicity Study
-
Dose Escalation: Administer single, escalating doses of the compound to small groups of animals.
-
Clinical Observation: Closely monitor the animals for a defined period (e.g., 14 days) for signs of toxicity, including changes in behavior, weight loss, and mortality.
-
Maximum Tolerated Dose (MTD): Determine the highest dose that does not cause unacceptable toxicity.
-
Necropsy and Histopathology: At the end of the observation period, perform a gross necropsy and collect major organs for histopathological examination to identify any target organs of toxicity.
Repeat-Dose Toxicity Studies
These studies are designed to evaluate the toxic effects of the compound after repeated administration over a longer period.
Protocol 5: 28-Day Repeat-Dose Toxicity Study in Rodents
-
Dosing Regimen: Administer the compound daily for 28 days at three different dose levels (low, medium, and high) to different groups of animals, along with a vehicle control group.
-
In-life Monitoring: Conduct regular clinical observations, body weight measurements, and food/water consumption monitoring.
-
Clinical Pathology: Collect blood and urine samples at the end of the study for hematology and clinical chemistry analysis.
-
Terminal Procedures: At the end of the dosing period, euthanize the animals and perform a detailed gross necropsy.
-
Organ Weights and Histopathology: Weigh major organs and collect a comprehensive set of tissues for histopathological examination by a qualified veterinary pathologist.
Table 2: Standard Parameters for a 28-Day Repeat-Dose Toxicity Study
| Parameter Category | Specific Measurements |
| In-life Observations | Clinical signs, body weight, food/water intake |
| Hematology | Red blood cell count, white blood cell count, platelet count, hemoglobin, hematocrit |
| Clinical Chemistry | Liver enzymes (ALT, AST), kidney function markers (BUN, creatinine), electrolytes |
| Urinalysis | Volume, specific gravity, pH, protein, glucose, ketones |
| Gross Pathology | Macroscopic examination of all organs and tissues |
| Organ Weights | Brain, heart, liver, kidneys, spleen, adrenal glands, testes/ovaries |
| Histopathology | Microscopic examination of a comprehensive list of tissues |
Logical Flow of In Vivo Toxicology Assessment
Caption: Stepwise approach for in vivo toxicological evaluation.
Conclusion: A Roadmap for In Vivo Investigation
This document provides a comprehensive framework for conducting in vivo studies with the novel compound (4-Ethoxyphenyl)methyl methanesulfonate. By following these detailed application notes and protocols, researchers can generate high-quality, reproducible data to thoroughly characterize its pharmacokinetic, pharmacodynamic, and toxicological properties. This systematic approach is fundamental for advancing our understanding of this new chemical entity and for making informed decisions regarding its potential for further development. The principles and methodologies outlined here are grounded in established practices for preclinical drug development and are designed to ensure both scientific integrity and the ethical treatment of research animals.
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- 19. Assessment of the in vitro and in vivo genotoxic and antigenotoxic effects of pimaradienoic acid in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Strategy for Designing In Vivo Dose-Response Comparison Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Cell viability assays after treatment with (4-Ethoxyphenyl)methyl methanesulfonate
Application Note: Cell Viability Assays Following Treatment with (4-Ethoxyphenyl)methyl methanesulfonate
Introduction & Mechanistic Overview
As an electrophilic alkylating agent, (4-Ethoxyphenyl)methyl methanesulfonate belongs to the highly reactive class of benzyl sulfonate esters. In drug development and mechanistic toxicology, understanding the precise mode of action of such compounds is critical for designing accurate viability assays.
Like other prototypical methanesulfonates (e.g., methyl methanesulfonate [MMS] and ethyl methanesulfonate [EMS]), this compound exerts cytotoxicity through direct alkylation[1]. The electrophilic carbon center adjacent to the ester oxygen undergoes nucleophilic attack by DNA bases (predominantly N7-guanine and N3-adenine) via SN1 or SN2 mechanisms[1]. This generates bulky DNA adducts that spontaneously depurinate, leaving abasic sites that are subsequently converted into single-strand breaks (SSBs) by AP endonucleases.
When cells enter the S-phase, these SSBs cause replication fork stalling and collapse, triggering the DNA Damage Response (DDR) via ATR/ATM kinases[2]. Furthermore, extensive DNA damage hyperactivates Poly(ADP-ribose) polymerase (PARP), a process that rapidly consumes cellular NAD+ and ATP[3]. Because (4-Ethoxyphenyl)methyl methanesulfonate disrupts both genomic integrity and cellular metabolism, selecting the correct viability assay is paramount. Assays must be carefully timed and chosen to distinguish between transient metabolic suppression, senescence, and actual apoptotic cell death.
Pathway Visualization
Mechanism of (4-Ethoxyphenyl)methyl methanesulfonate-induced cytotoxicity and viability loss.
Experimental Design & Causality
When designing viability workflows for sulfonate esters, researchers must account for the physical chemistry of the compound and the biological timeline of DNA damage resolution.
-
Reagent Handling & Stability: Methanesulfonate esters are highly susceptible to hydrolysis in aqueous environments. Causality: If the compound is dissolved directly in culture media, its effective concentration will degrade exponentially before cellular uptake occurs. Stock solutions must be prepared in anhydrous DMSO immediately prior to use to ensure reproducible dosing.
-
Assay Selection Bias: ATP-based luminescent assays (like CellTiter-Glo) are highly sensitive but can yield false-positive cytotoxicity readings. Causality: The hyperactivation of PARP following alkylation-induced DNA damage rapidly depletes intracellular ATP pools[3]. A cell may be viable and attempting repair, yet register as "dead" in an ATP assay. Therefore, orthogonal validation using tetrazolium-based assays (MTS) or long-term clonogenic survival is strictly required.
Self-Validating Experimental Protocols
Protocol A: Acute Viability Assessment via MTS Assay
Objective: Quantify metabolic viability 48–72 hours post-exposure, allowing sufficient time for replication stress to manifest as cell death[4].
-
Cell Seeding: Seed target cells (e.g., 5,000–10,000 cells/well) in a 96-well plate in 100 µL of standard culture medium. Incubate for 24 h at 37°C, 5% CO₂ to allow adherence and resumption of exponential growth[5].
-
Compound Preparation: Prepare a 1000x stock of (4-Ethoxyphenyl)methyl methanesulfonate in anhydrous DMSO.
-
Treatment: Dilute the stock into pre-warmed culture media to achieve desired final concentrations (e.g., 1 µM to 1000 µM). Ensure the final DMSO concentration remains constant across all wells (≤0.1%). Treat cells for 48 to 72 hours.
-
MTS Addition: Add 20 µL of MTS reagent directly to each well[4].
-
Incubation & Reading: Incubate for 1–4 hours at 37°C. Measure absorbance at 490 nm using a microplate reader.
-
Self-Validation Check (Quality Control): Include a positive control well treated with 1 mM Methyl methanesulfonate (MMS) to confirm the specific cell line's sensitivity to alkylation. The vehicle control (0.1% DMSO) must show >95% viability compared to untreated media controls to rule out solvent toxicity.
Protocol B: Long-Term Clonogenic Survival Assay
Objective: Assess the permanent loss of proliferative capacity, which is the gold standard for evaluating DNA-damaging agents.
-
Seeding: Seed cells at a strictly controlled low density (e.g., 200–500 cells/well) in 6-well plates.
-
Treatment: After 24 h, treat with sub-lethal to lethal doses of the compound for 24 hours.
-
Recovery Phase: Remove the drug-containing media, wash gently with PBS to halt alkylation, and add fresh, drug-free media. Causality: This isolates the initial DNA damage event from continuous chemical stress, allowing the DDR to dictate survival.
-
Colony Formation: Incubate for 10–14 days, changing media every 3-4 days, until macroscopic colonies (≥50 cells) form.
-
Staining & Quantification: Wash with PBS, fix with 4% paraformaldehyde for 15 min, and stain with 0.5% crystal violet (in 25% methanol) for 30 min. Count colonies to calculate Plating Efficiency (PE) and Surviving Fraction (SF).
-
Self-Validation Check (Quality Control): The Plating Efficiency (PE) of the vehicle control must be ≥30% for the assay to be considered statistically valid.
Quantitative Data Presentation: Comparative Viability Metrics
To assist in assay selection, the following table summarizes the expected quantitative shifts in apparent IC₅₀ values depending on the chosen methodology. Because different assays measure different biological endpoints, the "viability" of cells treated with alkylating agents will vary based on the readout.
| Assay Methodology | Primary Readout Target | Optimal Read Time | Expected IC₅₀ Shift (Relative) | False-Positive Risk Factor |
| MTS Assay | NAD(P)H oxidoreductase activity | 48 - 72 hours | Baseline (1.0x) | Moderate: Cells arrested in S-phase (senescence) may remain metabolically active, overestimating viability. |
| CellTiter-Glo | Intracellular ATP concentration | 24 - 48 hours | Lower (0.5x - 0.8x) | High: PARP hyperactivation depletes ATP rapidly, mimicking cell death before apoptosis actually occurs. |
| Clonogenic Assay | Colony Formation (≥50 cells) | 10 - 14 days | Lowest (0.1x - 0.3x) | Low: Directly measures true reproductive death, making it the most sensitive and accurate metric for alkylating agents. |
References
- Risk Assessment and Control Strategies for Mutagenic Impurities of Sulfonate Esters in Pharmaceuticals - Oreate AI Blog. Oreate AI.
- Genetic toxicity testing using human in vitro organotypic airway cultures: Assessing DNA damage with the CometChip and mutagenesis by Duplex Sequencing - PMC. National Institutes of Health (NIH).
- A superoxide-driven redox state promotes geroconversion and resistance to senolysis in replication-stress associated senescence - PMC. National Institutes of Health (NIH).
- DePARylation is critical for S phase progression and cell survival - eLife. eLife Sciences.
- Establishment and Molecular Characterization of an In Vitro Model for PARPi-Resistant Ovarian Cancer - MDPI. MDPI.
Sources
- 1. Risk Assessment and Control Strategies for Mutagenic Impurities of Sulfonate Esters in Pharmaceuticals - Oreate AI Blog [oreateai.com]
- 2. A superoxide-driven redox state promotes geroconversion and resistance to senolysis in replication-stress associated senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DePARylation is critical for S phase progression and cell survival | eLife [elifesciences.org]
- 4. Genetic toxicity testing using human in vitro organotypic airway cultures: Assessing DNA damage with the CometChip and mutagenesis by Duplex Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Note: (4-Ethoxyphenyl)methyl methanesulfonate as a Mechanistic Probe in DNA Repair and Genotoxicity
Executive Summary
The study of genome stability relies heavily on chemical probes that induce specific types of DNA lesions. While classic alkylating agents like methyl methanesulfonate (MMS) have been foundational, their strict S_N2 reaction kinetics limit their utility for studying bulky, oxygen-linked DNA adducts. (4-Ethoxyphenyl)methyl methanesulfonate (also known as p-ethoxybenzyl methanesulfonate; CAS: 2580183-18-0) emerges as a highly specialized, S_N1-type bulky alkylating agent.
By generating a resonance-stabilized p-ethoxybenzyl carbocation, this compound shifts the alkylation spectrum toward DNA oxygen atoms, specifically forming bulky O6 -aralkylguanine lesions. This Application Note provides drug development professionals and molecular biologists with a comprehensive, self-validating framework for utilizing (4-Ethoxyphenyl)methyl methanesulfonate to interrogate the intersection of Direct Reversal, Mismatch Repair (MMR), and Nucleotide Excision Repair (NER) pathways.
Chemical Biology & Mechanistic Rationale
S_N1 Kinetics and the Hard-Soft Acid-Base (HSAB) Shift
The mechanistic divergence of (4-Ethoxyphenyl)methyl methanesulfonate from traditional agents like MMS is rooted in its leaving group and carbocation stability. MMS acts via an S_N2 mechanism, attacking highly nucleophilic (soft) nitrogen atoms, predominantly forming N7 -methylguanine and N3 -methyladenine .
In contrast, the methanesulfonate group of (4-Ethoxyphenyl)methyl methanesulfonate dissociates to form a carbocation highly stabilized by the electron-donating para-ethoxy group. This creates a "hard" electrophile (S_N1 mechanism) that preferentially attacks "hard" nucleophiles, such as the oxygen atoms of DNA bases .
Pathway Dynamics: The O6 -Aralkylguanine Dual-Threat
The primary cytotoxic lesion generated is O6 -(p-ethoxybenzyl)guanine . This lesion acts as a dual-threat to genomic stability:
-
Direct Reversal Steric Hindrance: While O6 -methylguanine-DNA methyltransferase (MGMT) efficiently repairs small methyl adducts, the bulky p-ethoxybenzyl group sterically clashes with the MGMT active site, severely delaying repair kinetics and leading to persistent lesions .
-
MMR-Mediated Futile Cycling: During replication, polymerases misincorporate thymine opposite the O6 -aralkylguanine. The MutS α complex recognizes this mispair and triggers excision of the newly synthesized strand. Because the template lesion remains, thymine is repeatedly misincorporated, leading to "futile cycling," replication fork collapse, and DNA double-strand breaks (DSBs) .
Fig 1: SN1-mediated O6-alkylation leading to MMR-dependent futile cycling and apoptosis.
Data Interpretation Matrices
To establish a baseline for experimental design, the quantitative and qualitative differences between (4-Ethoxyphenyl)methyl methanesulfonate and standard agents must be understood.
Table 1: Comparative Alkylation Profiles and Repair Dependencies
| Agent | Reaction Kinetics | Primary Lesions | Primary Repair Pathway | Phenotype in MMR-/- Cells |
| MMS | S_N2 | N7 -MeG, N3 -MeA | Base Excision Repair (BER) | Sensitive (Loss of damage signaling) |
| MNNG | S_N1 | O6 -MeG, N7 -MeG | MGMT, MMR | Highly Resistant |
| (4-Ethoxy...)-MS | S_N1 (Bulky) | O6 -AralkylG | MGMT (Poor), NER, MMR | Highly Resistant |
Table 2: Expected Quantitative Outcomes (IC50 Shifts)
| Cell Line Genotype | Pre-treatment | Expected IC50 Shift | Mechanistic Interpretation |
| HeLa (MGMT+/+) | None | Baseline (1x) | Intrinsic resistance via direct reversal. |
| HeLa (MGMT+/+) | O6 -Benzylguanine | ↓ 5 to 10-fold | MGMT inhibition sensitizes cells to O6 -alkylation. |
| HCT116 (MMR-/-) | None | ↑ 10 to 50-fold | Lack of futile cycling prevents DSB formation (Resistance). |
| HCT116+ch3 (MMR+) | None | Baseline (1x) | Restored MMR drives futile cycling and apoptosis. |
Self-Validating Experimental Workflows
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . By utilizing isogenic cell lines and orthogonal readouts, researchers can definitively attribute observed cytotoxicity to specific DNA repair mechanisms rather than off-target lipid or protein alkylation .
Protocol 1: Differential Cytotoxicity & Sensitization Assay
Causality & Rationale: This protocol proves that the compound's toxicity is specifically driven by O6 -alkylation and MMR futile cycling. If the compound was acting via ROS or non-specific protein damage, MMR status would not dictate survival.
-
Cell Seeding: Seed HCT116 (MMR-deficient) and HCT116+ch3 (MMR-proficient) cells in 96-well plates at 3,000 cells/well. Incubate overnight.
-
MGMT Inhibition (Internal Control): Pre-treat half the wells with 10 µM O6 -benzylguanine ( O6 -BG) for 2 hours to deplete endogenous MGMT. Rationale: This isolates the MMR-dependent response by preventing early lesion clearance.
-
Compound Dosing: Prepare a 100 mM stock of (4-Ethoxyphenyl)methyl methanesulfonate in anhydrous DMSO. Perform a 1:3 serial dilution (0.1 µM to 100 µM) in complete media. Ensure final DMSO concentration is ≤0.1%.
-
Incubation: Treat cells for 72 hours. Rationale: Futile cycling requires cells to pass through at least two S-phases to accumulate lethal DSBs.
-
Viability Readout: Add CellTiter-Glo® reagent, incubate for 10 minutes, and measure luminescence. Calculate IC50 values.
-
Validation Check: The assay is valid only if HCT116 cells show a >10 -fold resistance compared to HCT116+ch3 cells.
Protocol 2: Alkaline Comet Assay for Futile Cycling Validation
Causality & Rationale: While viability assays show outcomes, the Comet assay shows the physical mechanism (strand breaks). The alkaline comet assay (pH > 13) is chosen over the neutral assay because it detects single-strand breaks (SSBs) and alkali-labile sites generated during the active excision phase of MMR, prior to full DSB collapse.
Fig 2: Self-validating experimental workflow for assessing DNA strand breaks via Comet Assay.
-
Treatment: Treat MGMT-depleted HeLa cells with the IC50 dose of the compound for 24 and 48 hours.
-
Cell Harvesting: Harvest cells, resuspend in ice-cold PBS at 1×105 cells/mL.
-
Slide Preparation: Mix 10 µL of cell suspension with 90 µL of 0.5% low-melting-point agarose (LMA). Spread onto CometSlides™ and solidify at 4°C.
-
Lysis: Submerge slides in pre-chilled Lysis Solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) for 1 hour at 4°C.
-
Alkaline Unwinding: Transfer slides to an electrophoresis tank filled with Alkaline Unwinding Solution (200 mM NaOH, 1 mM EDTA, pH >13) for 30 minutes in the dark. Rationale: This converts apurinic sites and MMR-excision gaps into detectable breaks.
-
Electrophoresis: Run at 21 V (1 V/cm) for 30 minutes.
-
Neutralization & Staining: Wash slides 3x with 0.4 M Tris (pH 7.5). Stain with SYBR® Gold.
-
Analysis: Quantify Olive Tail Moment using CometScore software. An increase in tail moment over 48h confirms replication-dependent strand breakage.
References
-
Methylating Agents and DNA Repair Responses: Methylated Bases and Sources of Strand Breaks . Chemical Research in Toxicology, 2006.
-
DNA direct reversal repair and alkylating agent drug resistance . Cancer Drug Resistance, 2021.
-
Contributions of DNA repair and damage response pathways to the non-linear genotoxic responses of alkylating agents . Mutation Research/Reviews in Mutation Research, 2015.
-
DNA Alkylation Damage by Nitrosamines and Relevant DNA Repair Pathways . International Journal of Molecular Sciences, 2023.
-
The Alkylating Agent Methyl Methanesulfonate Triggers Lipid Alterations At the Inner Nuclear Membrane That Are Independent from Its DNA-Damaging Ability . Cells, 2021.
Technical Support Center: Synthesis of (4-Ethoxyphenyl)methyl Methanesulfonate
Welcome to the technical support center for the synthesis of (4-Ethoxyphenyl)methyl methanesulfonate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions for improving the yield and purity of this important synthetic intermediate. We will move beyond simple procedural steps to explore the underlying chemistry and provide a robust framework for troubleshooting common experimental challenges.
The Foundational Chemistry: Understanding the Mesylation Reaction
The conversion of an alcohol to a methanesulfonate (mesylate) is a fundamental transformation in organic synthesis. Its primary purpose is to convert a hydroxyl group (-OH), which is a poor leaving group, into a mesylate group (-OMs), which is an excellent leaving group.[1][2] This is because the resulting methanesulfonate anion is highly stabilized by resonance, making it a very weak base.[1]
The synthesis of (4-Ethoxyphenyl)methyl methanesulfonate involves the reaction of (4-Ethoxyphenyl)methanol with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base.[3][4]
A critical aspect of this reaction is that the stereochemistry at the carbon bearing the alcohol is retained because the reaction occurs at the oxygen atom, and the C-O bond is not broken.[1][2] The mechanism is believed to proceed via nucleophilic attack of the alcohol on the sulfonyl chloride. When using a base like triethylamine (TEA), an E1cB elimination can first generate a highly reactive sulfene intermediate (CH₂=SO₂) which is then attacked by the alcohol.[5]
Standard Experimental Protocol
This protocol provides a reliable baseline for the synthesis. Subsequent sections will address deviations from the expected outcome of this procedure.
Objective: To synthesize (4-Ethoxyphenyl)methyl methanesulfonate from (4-Ethoxyphenyl)methanol.
Materials:
-
(4-Ethoxyphenyl)methanol (1.0 eq.)[6]
-
Methanesulfonyl Chloride (MsCl) (1.2 eq.)[4]
-
Triethylamine (TEA) (1.5 eq.)[4]
-
Anhydrous Dichloromethane (DCM)
-
1M HCl (aqueous)
-
Saturated NaHCO₃ (aqueous)
-
Brine (saturated aqueous NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve (4-Ethoxyphenyl)methanol (1.0 eq.) in anhydrous DCM.
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
Base Addition: Add triethylamine (1.5 eq.) to the stirred solution.
-
Mesyl Chloride Addition: Slowly add methanesulfonyl chloride (1.2 eq.) dropwise to the reaction mixture. Maintain the temperature at 0°C during the addition to control the exothermic reaction.[7]
-
Reaction Monitoring: Stir the reaction at 0°C for 1-4 hours, then allow it to warm to room temperature if necessary.[4] Monitor the reaction's progress by Thin-Layer Chromatography (TLC), observing the disappearance of the starting alcohol spot and the appearance of a new, less polar product spot (higher Rf).
-
Quenching: Once the reaction is complete, quench by slowly adding cold water.
-
Work-up: Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl (to remove TEA), saturated NaHCO₃, and brine.[3]
-
Separate the organic layer.
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude mesylate is often used directly in the next step due to its reactivity. If required, purification can be attempted via careful flash column chromatography on silica gel, but degradation may occur.
Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis.
Q1: My reaction is very slow or incomplete. What's going wrong?
Answer: An incomplete reaction, indicated by a persistent starting material spot on TLC, is a common issue. Several factors could be at play:
-
Poor Reagent Quality: Methanesulfonyl chloride is highly sensitive to moisture and will be quenched by water.[7][8] Similarly, using wet solvents or glassware will consume the reagent before it can react with the alcohol. Ensure all reagents are high purity and solvents are anhydrous.[1]
-
Insufficient Reagents: A molar excess of both the mesylating agent and the base is typically required to drive the reaction to completion. We recommend using 1.1 to 1.5 equivalents of both MsCl and your chosen base.[3][4]
-
Low Reaction Temperature: While starting at 0°C is crucial to control the initial exotherm, some reactions require warming to room temperature to proceed at a reasonable rate.[3][4] If the reaction stalls at 0°C after a few hours, allow it to warm and continue monitoring.
-
Steric Hindrance: While (4-Ethoxyphenyl)methanol is not exceptionally hindered, highly substituted alcohols may require longer reaction times or slightly elevated temperatures.[3]
Q2: My yield is low, and I see an impurity on my TLC/NMR that I can't identify. What is it likely to be?
Answer: The most probable side product in this specific synthesis is the corresponding (4-Ethoxyphenyl)methyl chloride .
-
Causality: The reaction of MsCl with the alcohol generates a chloride ion (from MsCl) and a highly reactive benzylic mesylate. The benzylic position is activated towards nucleophilic substitution. The chloride ion can then displace the mesylate leaving group, forming the alkyl chloride.[9][10] This Sₙ2-type side reaction is a known issue when preparing benzylic or other activated mesylates using sulfonyl chlorides.[10]
-
Solution:
-
Use Methanesulfonic Anhydride (Ms₂O): This reagent is an effective alternative to MsCl. It does not introduce a chloride source into the reaction, thereby completely avoiding the formation of the alkyl chloride byproduct.[3][9] However, it is generally more expensive.
-
Immediate Use: Since the mesylate is often an intermediate, the most practical approach is often to use the crude product containing the chloride impurity directly in the next step, assuming the chloride does not interfere with the subsequent chemistry.
-
Q3: I'm having trouble with the aqueous work-up. How can I resolve emulsions?
Answer: Emulsions during the extraction phase can lead to significant product loss.
-
Cause: Emulsions can form due to the presence of salts or other compounds that stabilize the interface between the organic and aqueous layers.
-
Solution:
-
Add Brine: Adding a significant volume of saturated brine to the separatory funnel increases the ionic strength of the aqueous layer, which often helps to break the emulsion and force a clean separation.[3]
-
Filtration: If brine is ineffective, filtering the entire emulsified mixture through a pad of Celite® or glass wool can sometimes resolve the issue.
-
Frequently Asked Questions (FAQs)
Q1: Why is a base necessary, and can I use a different one? A base, such as triethylamine or pyridine, is essential to neutralize the HCl that is generated as a byproduct of the reaction between the alcohol and MsCl.[1][3] This prevents the buildup of acid, which could cause side reactions, and drives the reaction to completion. While triethylamine is common, pyridine can also be used; however, reactions with pyridine are often slower.[10]
Q2: What is the key difference between using Methanesulfonyl Chloride (MsCl) and Methanesulfonic Anhydride (Ms₂O)? The primary difference lies in the byproducts and potential side reactions.
| Feature | Methanesulfonyl Chloride (MsCl) | Methanesulfonic Anhydride (Ms₂O) |
|---|---|---|
| Byproduct | HCl (neutralized by base) | Methanesulfonic Acid (neutralized by base) |
| Side Reaction | Can form alkyl chloride byproduct[9] | Does not form alkyl chloride[3][9] |
| Cost | Generally less expensive | More expensive |
| Reactivity | Highly reactive | Highly reactive |
Q3: How should I store methanesulfonyl chloride? Methanesulfonyl chloride is corrosive, toxic, a lachrymator (causes tearing), and highly reactive toward moisture.[8] It should be stored in a cool, dry place under an inert atmosphere and handled exclusively in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Q4: My final product is an oil, but I expected a solid. What should I do? (4-Ethoxyphenyl)methanol itself has a melting point of 32-34°C, meaning it can be a solid or liquid at room temperature. The resulting mesylate may also be a low-melting solid or an oil. If purification is necessary and column chromatography is not desired, you can try triturating the oil with a cold, non-polar solvent like hexanes or pentane to induce crystallization.
References
-
Wikipedia. (n.d.). Methanesulfonyl chloride. Retrieved from [Link]
-
SIPCAM OXON. (n.d.). Methanesulfonyl Chloride MSC. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Alcohol to Mesylate using MsCl, base. Retrieved from [Link]
-
Zaragoza, F. (2020). Alcohols to Alkyl Chlorides, Part 6. YouTube. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-ethoxybenzyl alcohol. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Alcohol to Mesylate - Common Conditions. Retrieved from [Link]
-
Ashenhurst, J. (2015). All About Tosylates and Mesylates. Master Organic Chemistry. Retrieved from [Link]
-
Radleys. (n.d.). Are these basic mistakes preventing you from getting a good yield?. Retrieved from [Link]
-
QuickCompany. (n.d.). A Process For Preparation Of (S) 1 (3 Ethoxy 4 Methoxyphenyl) 2 Methanesulfonylethylamine. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-ethoxyphenyl chloride. Retrieved from [Link]
-
PQRI. (n.d.). Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Tosylates And Mesylates with Practice Problems. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. sipcam-oxon.com [sipcam-oxon.com]
- 9. Alcohol to Mesylate - Common Conditions [commonorganicchemistry.com]
- 10. echemi.com [echemi.com]
Technical Support Center: Troubleshooting (4-Ethoxyphenyl)methyl methanesulfonate Degradation
Welcome to the Technical Support Center. This guide is designed for analytical scientists, synthetic chemists, and drug development professionals tasked with handling, quantifying, or troubleshooting (4-Ethoxyphenyl)methyl methanesulfonate (also known as 4-ethoxybenzyl methanesulfonate).
As an alkylating agent, this compound is classified as a potential mutagenic impurity (PMI) and requires rigorous control under regulatory frameworks [1]. However, its extreme chemical reactivity often leads to rapid degradation during sample preparation, causing false negatives in analytical quantification. This guide details the mechanistic causality behind its degradation and provides field-proven, self-validating protocols to ensure analytical integrity.
Mechanistic Causality: The "Why" Behind the Degradation
To stop degradation, you must first understand its thermodynamic and kinetic drivers. Unlike simple alkyl mesylates (e.g., ethyl methanesulfonate) that degrade slowly via bimolecular nucleophilic substitution ( SN2 ), (4-Ethoxyphenyl)methyl methanesulfonate undergoes almost instantaneous unimolecular solvolysis ( SN1 ) in aqueous or acidic media [2].
The Causality:
-
Excellent Leaving Group: The methanesulfonate (mesylate) anion is a highly stable, weak conjugate base, making it an exceptional leaving group.
-
Extreme Carbocation Stabilization: When the mesylate group departs, it leaves behind a 4-ethoxybenzyl carbocation. The lone electron pairs on the para-ethoxy oxygen atom strongly donate electron density into the aromatic ring via resonance. This hyper-stabilizes the positive charge at the benzylic position.
-
Nucleophilic Vulnerability: Because the transition state to form this carbocation is so low in energy, the reaction proceeds rapidly. Once formed, the carbocation will indiscriminately react with any nucleophile present in the matrix (water, chloride, or other aromatic rings).
S_N1 degradation pathway of (4-Ethoxyphenyl)methyl methanesulfonate under acidic conditions.
Troubleshooting FAQs
Q1: Why does my (4-Ethoxyphenyl)methyl methanesulfonate standard degrade rapidly when prepared in aqueous diluents, even at a low pH? A: The hydrolysis of highly activated benzylic mesylates is largely independent of pH in the acidic range. Because the reaction is driven by the formation of the resonance-stabilized 4-ethoxybenzyl cation ( SN1 ), the mere presence of water acts as the nucleophile, driving rapid hydrolysis to yield 4-ethoxybenzyl alcohol and methanesulfonic acid [2]. Lowering the pH does not arrest this process; it only ensures the leaving group remains protonated, which can actually facilitate its departure.
Q2: During LC-MS analysis using 0.1% HCl as a mobile phase additive, I see multiple unexpected peaks. What are they? A: When hydrochloric acid is used, the chloride ion ( Cl− ) acts as a strong nucleophile. The intermediate carbocation will react with Cl− to form 4-ethoxybenzyl chloride . Furthermore, the highly reactive carbocation can undergo Friedel-Crafts alkylation with unreacted starting material or other electron-rich aromatic rings in your Active Pharmaceutical Ingredient (API), leading to dimeric or polymeric degradants. Always avoid nucleophilic acids (like HCl) when analyzing reactive benzylic esters.
Q3: How can I stabilize this compound for accurate quantification in API batches to meet ICH M7 control strategies? A: To successfully implement an Option 1 or Option 4 control strategy under ICH M7 [3], you must completely eliminate solvolysis during sample preparation. Use strictly anhydrous, aprotic solvents (e.g., dry acetonitrile or DMSO) for all standard and sample dilutions. If an acidic modifier is absolutely required for chromatographic peak shape, use a weak, non-nucleophilic acid (e.g., 0.1% Formic Acid) in the mobile phase, and utilize a rapid gradient to minimize the analyte's residence time on the column.
Quantitative Degradation Profiling
When troubleshooting unexpected peaks in your chromatogram, use the following exact mass data to identify the degradation pathway occurring in your specific matrix.
| Degradation Product | Molecular Formula | Monoisotopic Mass | Mechanism of Formation | Preventive Action |
| 4-Ethoxybenzyl alcohol | C9H12O2 | 152.0837 Da | SN1 Hydrolysis ( H2O attack) | Use strictly anhydrous diluents. |
| Methanesulfonic acid | CH4O3S | 96.0143 Da | Leaving group departure | Inherent to degradation; prevent SN1 initiation. |
| 4-Ethoxybenzyl chloride | C9H11ClO | 170.0498 Da | SN1 Substitution ( Cl− attack) | Avoid HCl or chloride salts in sample matrix. |
| Dimeric Adducts | Varies | Varies | Friedel-Crafts alkylation (Carbocation + Arene) | Dilute samples; avoid prolonged ambient storage. |
Self-Validating Experimental Protocol: Anhydrous Extraction & Analysis
To ensure trustworthiness in your analytical results, the following protocol incorporates a "self-validating" system suitability step. This proves that if degradation were to occur, your method would detect it, thereby validating the absence of degradation in your actual samples.
Step 1: Solvent Preparation & Dehydration
-
Purge anhydrous Acetonitrile (HPLC grade, <10 ppm H2O ) with dry nitrogen gas for 15 minutes.
-
Causality: Removing dissolved oxygen and trace moisture prevents premature solvolysis of the mesylate standard.
Step 2: System Suitability & Validation Control (The Self-Check)
-
Prepare a 1 µg/mL control standard of (4-Ethoxyphenyl)methyl methanesulfonate in a 50:50 mixture of Acetonitrile and Water. Allow it to sit at room temperature for 30 minutes.
-
Validation: Inject this control. The dominant presence of the 152.08 Da peak (4-ethoxybenzyl alcohol) confirms the system's ability to detect the primary degradant.
Step 3: Standard and Sample Preparation
-
Weigh the reference standard into a silanized amber glass vial . (Standard glass contains surface silanol groups that can act as weak nucleophiles/catalysts).
-
Dissolve in the nitrogen-purged anhydrous acetonitrile to create your calibration curve.
-
Weigh 50 mg of your API into a centrifuge tube and add 5.0 mL of the anhydrous acetonitrile.
Step 4: Cold Extraction
-
Vortex the API suspension for 2 minutes, then sonicate in a cold water bath (4°C) for 5 minutes.
-
Causality: Cold extraction minimizes thermal kinetic energy, drastically slowing down any potential reaction rate of trace impurities while still effectively extracting the mesylate from the API matrix.
Step 5: Filtration and Immediate Analysis
-
Filter the suspension through a 0.22 µm PTFE syringe filter directly into an autosampler vial. (Avoid nylon or cellulose filters, which retain moisture and possess nucleophilic functional groups).
-
Inject immediately onto a reverse-phase C18 column using a chilled autosampler (4°C). Use a rapid gradient (e.g., 2-3 minute run time) with Mobile Phase A (0.05% Formic Acid in Water) and Mobile Phase B (0.05% Formic Acid in Acetonitrile).
References
-
ICH Guideline M7(R1) on Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). URL:[Link]
-
A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates and Application toward Establishing Sulfonate Ester Control in Pharmaceutical Manufacturing Processes. Organic Process Research & Development, ACS Publications. URL:[Link]
-
Leveraging ICH M7 Control Options 3 and 4: Discussion and Clarification Using Industrial Case Studies. Organic Process Research & Development, ACS Publications. URL:[Link]
Minimizing side reactions in the synthesis of (4-Ethoxyphenyl)methyl methanesulfonate
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling with the instability of benzylic mesylates. The synthesis of (4-Ethoxyphenyl)methyl methanesulfonate is notoriously prone to side reactions due to the highly activated, electron-rich nature of the benzylic position.
This guide deconstructs the mechanistic pitfalls of this synthesis and provides a self-validating, field-proven protocol to achieve high purity and yield without relying on a rigid, outdated template.
Part 1: Mechanistic Troubleshooting & FAQs
Q1: Why is my primary product 4-ethoxybenzyl chloride instead of the desired mesylate? A1: This is the most common point of failure. When using standard methanesulfonyl chloride (MsCl), one equivalent of chloride ion is generated during the reaction. Because the 4-ethoxy group is strongly electron-donating, it stabilizes the benzylic carbocation character. The newly formed mesylate is a superb leaving group, and the liberated chloride ion rapidly acts as a nucleophile, displacing the mesylate via an SN2/SN1 pathway to form the alkyl chloride.
Solution: You must switch your sulfonylating agent to methanesulfonic anhydride (Ms2O). Ms2O performs the mesylation without introducing any nucleophilic chloride ions into the system, effectively shutting down this side reaction[1][2].
Q2: I am observing a significant amount of bis(4-ethoxybenzyl) ether. How do I prevent this dimerization? A2: Etherification occurs when unreacted (4-ethoxyphenyl)methanol attacks the highly reactive mesylate product (or the transient benzylic cation). This is exacerbated by slow reaction kinetics or localized concentration gradients.
Solution:
-
Use a sterically hindered, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA/Hünig's base) instead of Triethylamine (TEA) to minimize base-catalyzed side reactions[3].
-
Maintain strict cryogenic conditions (-20 °C to 0 °C) to suppress the activation energy required for the etherification pathway.
Q3: My mesylate degrades during workup. What is the optimal purification strategy? A3: Benzylic mesylates are highly sensitive to hydrolysis and thermal degradation. Standard aqueous workups at room temperature or silica gel chromatography will often decompose the product back to the alcohol. Solution: The protocol must be a "self-validating system" where the reaction goes to completion rapidly, followed by an immediate, cold aqueous quench. The product should be used immediately in the next synthetic step (e.g., cross-coupling) without column chromatography[4].
Reaction pathways showing the desired Ms2O route vs. competing side reactions.
Part 2: Quantitative Data & Reagent Selection
To illustrate the causality behind our experimental choices, the following table summarizes the quantitative impact of reagent selection on product distribution.
| Sulfonylating Agent | Base | Temp (°C) | Conversion to Mesylate (%) | Chloride Side Product (%) | Ether Side Product (%) |
| MsCl (1.2 eq) | TEA (1.5 eq) | 0 °C | < 20% | > 70% | ~ 10% |
| Ms2O (1.2 eq) | TEA (1.5 eq) | 0 °C | 60% | 0% | 30% |
| Ms2O (1.2 eq) | DIPEA (1.5 eq) | -20 °C | > 95% | 0% | < 5% |
Note: Data reflects typical GC/MS and NMR distributions prior to aqueous workup.
Part 3: Optimized Experimental Protocol
This step-by-step methodology utilizes the Ms2O/DIPEA system to guarantee high-fidelity synthesis while preventing nucleophilic substitution and dimerization.
Reagents Required:
-
(4-Ethoxyphenyl)methanol (1.0 equiv)
-
Methanesulfonic anhydride (Ms2O) (1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (1.5 equiv)
-
Anhydrous Dichloromethane (DCM) (0.1 M relative to alcohol)
Step-by-Step Workflow:
-
System Preparation: Flame-dry a Schlenk flask equipped with a magnetic stir bar. Backfill with Argon (or dry Nitrogen) three times to ensure a strictly anhydrous environment.
-
Substrate Dissolution: Dissolve (4-ethoxyphenyl)methanol in anhydrous DCM. Add DIPEA (1.5 equiv) to the solution.
-
Cryogenic Cooling: Cool the reaction mixture to -20 °C using a dry ice/ethylene glycol bath (or dry ice/acetone carefully monitored). Allow 10 minutes for temperature equilibration.
-
Activation: Dissolve Ms2O (1.2 equiv) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15 minutes. The slow addition prevents localized heating and concentration spikes that lead to etherification.
-
Monitoring: Stir the reaction at -20 °C for 30 minutes. Monitor completion via TLC (Hexanes/EtOAc) or LCMS.
-
Cold Quench & Workup: Once complete, immediately quench the reaction at -20 °C with ice-cold saturated aqueous NaHCO3. Transfer to a separatory funnel, extract rapidly with cold DCM, wash with ice-cold brine, and dry over anhydrous Na2SO4.
-
Concentration: Filter and concentrate under reduced pressure at a bath temperature not exceeding 25 °C. Use the resulting (4-ethoxyphenyl)methyl methanesulfonate immediately in the subsequent step.
Optimized workflow for the synthesis and isolation of benzylic mesylates.
References
- US8637713B2 - Process for preparation of optically active compounds using transfer hydrogenation.
- Methanesulfonic anhydride. Wikipedia.
- First total synthesis of the biscarbazole alkaloid oxydimurrayafoline. CORE / d-nb.info.
- Mesyl
- Development of Nickel-Catalyzed Asymmetric Reductive Cross-Coupling of Benzylic Electrophiles. CaltechTHESIS.
Sources
Technical Support Center: Troubleshooting (4-Ethoxyphenyl)methyl Methanesulfonate Workflows
Welcome to the Application Scientist Support Portal. This guide is specifically engineered for researchers experiencing inconsistent yields, unexpected byproducts, or complete mass loss when working with (4-Ethoxyphenyl)methyl methanesulfonate (commonly referred to as 4-ethoxybenzyl mesylate).
Because standard alkylation protocols frequently fail with this specific substrate, this document bypasses generic advice to address the unique quantum mechanical and kinetic realities of this molecule.
Mechanistic Causality: Why is this Compound so Unstable?
To troubleshoot your experiments, you must first understand the causality behind the compound's behavior. (4-Ethoxyphenyl)methyl methanesulfonate is not a standard electrophile; it is an hyper-reactive alkylating agent .
The instability is driven by the para-ethoxy group. The oxygen lone pair exerts a powerful +M (mesomeric/resonance) electron-donating effect into the aromatic ring. When the mesylate group begins to detach, this resonance heavily stabilizes the developing positive charge at the benzylic position, drastically lowering the activation energy for the leaving group to depart.
Consequently, the molecule almost exclusively reacts via a rapid SN1 mechanism , forming a highly reactive, quinone-methide-like benzylic carbocation[1]. This intermediate is exquisitely sensitive to trace moisture, weak nucleophiles, and even its own electron-rich aromatic ring, making standard isolation techniques obsolete.
Diagnostic FAQ: Troubleshooting Inconsistent Results
Q1: My isolated product shows massive degradation, appearing as an alcohol or ether on NMR. What went wrong? A: Autocatalytic solvolysis. If you are using alcoholic solvents (e.g., methanol, ethanol) or if trace water is introduced during aqueous workup, the stabilized benzylic carbocation will rapidly react with these nucleophiles. Water converts it back to 4-ethoxybenzyl alcohol, while alcohols convert it to benzylic ethers[2]. Corrective Action: Never use protic solvents. Perform reactions in strictly anhydrous polar aprotic solvents (e.g., dry THF) and completely eliminate aqueous washing steps during intermediate phases.
Q2: I am isolating a chlorinated byproduct instead of my target mesylate. Where is the chlorine coming from? A: Nucleophilic displacement by ambient chloride. The benzylic carbocation is so reactive that even weak nucleophiles like chloride ions will aggressively displace the mesylate at temperatures as low as -20°C[3]. This commonly occurs if you use dichloromethane (DCM) that has degraded, amine hydrochloride salts, or standard brine (NaCl) washes during workup. Corrective Action: Eliminate brine washes. Use chloride-free, non-nucleophilic bases (e.g., anhydrous DIPEA) and switch your solvent from DCM to anhydrous THF or MTBE.
Q3: The compound turns into a dark, insoluble goo after a few hours at room temperature. What is happening? A: Friedel-Crafts-type self-alkylation (Polymerization). The electron-rich aromatic ring of one 4-ethoxybenzyl mesylate molecule can attack the highly electrophilic benzylic carbocation of another. This triggers a runaway oligomerization chain reaction. Corrective Action:Do not attempt to isolate or store the neat oil/solid. The protocol must be designed to generate the mesylate in situ and consume it immediately.
Quantitative Stability Matrix
To aid in experimental design, the following table summarizes the stability of 4-ethoxybenzyl mesylate across various common laboratory conditions.
| Environment / Condition | Temperature | Dominant Degradation Pathway | Estimated Stability / Half-Life |
| Neat (Isolated Oil/Solid) | 20°C | Self-alkylation (Polymerization) | < 2 hours |
| Aqueous Workup (pH 7) | 20°C | Hydrolysis to Benzyl Alcohol | < 15 minutes |
| Methanol / Ethanol | 0°C | Solvolysis to Benzyl Ether | < 5 minutes |
| DCM + Brine Wash | -20°C | Halide Exchange to Benzyl Chloride | ~ 30 minutes |
| Dry THF (Dilute, 0.1M) | -80°C | Stable (Kinetic Freezing) | > 48 hours |
Validated In Situ Protocol
To establish a self-validating system that guarantees high yields, you must abandon isolation. Use the following step-by-step methodology for the in situ generation and immediate utilization of the compound.
Step 1: Anhydrous Preparation Flame-dry a Schlenk flask under argon. Dissolve 1.0 eq of 4-ethoxybenzyl alcohol in strictly anhydrous THF (0.1 M concentration). Causality: THF is chosen over DCM to eliminate any background chloride exchange. Cool the system to -40°C using a dry ice/acetonitrile bath.
Step 2: Base Addition Add 1.5 eq of anhydrous N,N-diisopropylethylamine (DIPEA). Causality: DIPEA is sterically hindered, preventing it from acting as a nucleophile, while effectively neutralizing the methanesulfonic acid byproduct that would otherwise catalyze polymerization.
Step 3: Mesylation Add 1.1 eq of Methanesulfonyl chloride (MsCl) dropwise over 5 minutes. Stir for 20 minutes at -40°C. Validation Checkpoint: Quench a 5 µL aliquot in 1 mL of cold, dry diethyl ether. Spot immediately on a basic Alumina TLC plate (do not use Silica, as its acidity will degrade the product on the plate). The complete disappearance of the starting alcohol validates successful generation.
Step 4: Immediate Trapping (Telescoping) Without warming the flask, introduce your target nucleophile (e.g., amine, thiolate, or enolate) directly into the reaction mixture at -40°C. Slowly allow the reaction to warm to room temperature over 4 hours.
Step 5: Chloride-Free Workup Quench the reaction with saturated aqueous NaHCO3 . Extract with MTBE. Critical Rule:Do NOT wash the organic layer with brine. Residual unreacted intermediates will convert to highly reactive benzyl chlorides, complicating your final purification[3]. Dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure.
Pathway Visualization
The following diagram maps the kinetic pathways that lead to inconsistent results. Understanding this network is critical for troubleshooting.
Fig 1: SN1 degradation pathway of 4-ethoxybenzyl mesylate via a resonance-stabilized carbocation.
References
- Waterman, K. C., et al. "Hydrolysis in Pharmaceutical Formulations." Pfizer Global Research and Development / USPTO.
- BenchChem. "An In-depth Technical Guide to the Solubility and Stability of Benzyl N-Boc-4-piperidinecarboxylate." BenchChem Technical Resources.
- Australian Journal of Chemistry. "In Pursuit of Fluorinated Sigma Receptor Ligand Candidates Related to [18F]-FPS." ConnectSci.
Sources
Technical Support Center: Optimizing (4-Ethoxyphenyl)methyl methanesulfonate for Cell-Based Assays
Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals working with (4-Ethoxyphenyl)methyl methanesulfonate (also known as 4-ethoxybenzyl methanesulfonate).
As a reactive electrophile and alkylating agent, this compound presents unique chemical and biological challenges in in vitro assays. Due to its methanesulfonate ester moiety, it is highly reactive, prone to aqueous hydrolysis, and acts as a potent DNA-alkylating agent. This guide synthesizes field-proven troubleshooting strategies to help you establish a self-validating experimental system, ensuring that your genotoxicity and cytotoxicity readouts are both accurate and mechanistically sound.
Part 1: Mechanism of Action & Assay Rationale
To optimize your assay, you must first understand how the compound interacts with cellular systems. (4-Ethoxyphenyl)methyl methanesulfonate induces genotoxicity primarily by alkylating nucleophilic sites on DNA. This creates bulky DNA adducts that stall replication forks during the S-phase of the cell cycle, subsequently activating the ATR/Chk1 DNA damage response pathway[1].
Fig 1: Mechanism of Action: Alkylation-induced DNA damage and subsequent genotoxic signaling.
Part 2: Troubleshooting Guides & FAQs
Issue 1: High Variability & Loss of Potency in Aqueous Media
Q: My biological replicates show inconsistent dose-responses, and the compound seems to lose potency if the media sits for too long. What is causing this?
The Science: (4-Ethoxyphenyl)methyl methanesulfonate is highly susceptible to hydrolysis in aqueous buffers and cell culture media. The electrophilic benzylic carbon undergoes rapid nucleophilic attack by water, converting the active compound into inert 4-ethoxybenzyl alcohol and methanesulfonic acid[2]. The Solution: Never store working dilutions in aqueous media. Prepare your master stocks in 100% anhydrous DMSO. When treating cells, spike the DMSO stock directly into the culture media immediately before application.
Issue 2: Differentiating Genotoxicity from Acute Cytotoxicity
Q: How do I ensure the DNA damage (e.g., micronuclei formation) observed is due to direct alkylation and not a secondary artifact of cell death?
The Science: If the concentration of the alkylating agent is too high, it will cause acute necrosis or apoptosis. Apoptotic DNA fragmentation can easily be misinterpreted as direct clastogenic activity (a false positive). According to the OECD 487 guidelines for the in vitro mammalian cell micronucleus test, the top concentration tested should induce no more than 55 ± 5% cytotoxicity[3]. The Solution: Always perform a Dose-Range Finding (DRF) assay prior to your main genotoxicity readout. Use the Cytokinesis-Block Proliferation Index (CBPI) or Relative Population Doubling (RPD) to calculate exact cytotoxicity limits.
Issue 3: Serum Protein Quenching (The "Sink" Effect)
Q: The compound is highly active in biochemical assays but requires massive concentrations to show effects in my cell-based assays. Why?
The Science: Methanesulfonate esters are indiscriminately reactive toward nucleophiles. In standard cell culture media containing 10% Fetal Bovine Serum (FBS), the compound rapidly reacts with nucleophilic residues (such as cysteine and lysine) on abundant serum proteins like Bovine Serum Albumin (BSA). This creates a "sink" that quenches the alkylating agent before it can permeate the cell membrane and reach the nucleus. The Solution: Perform a "pulse treatment." Expose the cells to the compound in reduced-serum media (1-2% FBS) for 3 to 4 hours, followed by a washout step and recovery in complete media (10% FBS).
Part 3: Quantitative Optimization Parameters
To establish a self-validating assay system, ensure your experimental parameters align with the optimized targets in the table below.
| Parameter | Recommended Setting | Scientific Rationale |
| Stock Solvent | 100% Anhydrous DMSO | Prevents premature aqueous hydrolysis of the methanesulfonate ester. |
| Max DMSO Concentration | ≤ 0.5% (v/v) in media | Avoids solvent-induced baseline cytotoxicity and membrane permeabilization artifacts. |
| Serum Concentration | 1% - 2% FBS (during pulse) | Minimizes electrophilic quenching by serum proteins, increasing the bioavailable free fraction. |
| Exposure Time | 3 - 4 hours (Pulse) | Sufficient time for intracellular DNA alkylation while preventing excessive off-target toxicity. |
| Target Cytotoxicity Limit | 55 ± 5% (via CBPI or RPD) | Complies with OECD 487 guidelines to prevent apoptosis-induced false-positive genotoxicity[3]. |
Part 4: Experimental Workflow & Methodology
Fig 2: Step-by-step workflow for optimizing methanesulfonate ester concentration in cell assays.
Step-by-Step Protocol: Dose-Range Finding (DRF)
-
Cell Seeding: Seed your target cells (e.g., TK6 or HepG2) in a 96-well plate at a density of 1×104 cells/well in complete media. Incubate overnight at 37°C, 5% CO₂.
-
Reagent Preparation: Prepare a 100 mM stock of (4-Ethoxyphenyl)methyl methanesulfonate in 100% anhydrous DMSO. Create a 10-point logarithmic serial dilution in DMSO.
-
Pulse Treatment: Aspirate complete media from the cells. Replace with reduced-serum media (1% FBS). Immediately spike the DMSO dilutions into the wells (final DMSO concentration = 0.5%). Incubate for exactly 4 hours.
-
Washout and Recovery: Carefully aspirate the drug-containing media. Wash the cells once with warm PBS to remove residual compound. Add fresh, complete media (10% FBS) and allow cells to recover for 20–24 hours (roughly 1.5 cell cycles).
-
Viability Assessment: Utilize a flow-cytometry-based bead counting method or a biochemical assay (e.g., CellTiter-Glo) to assess Relative Population Doubling (RPD).
-
Concentration Selection: Plot the dose-response curve. Identify the concentration that yields exactly 55 ± 5% cytotoxicity. Use this as your maximum concentration (C_max) for subsequent Micronucleus or ToxTracker assays[1].
Part 5: References
-
Title: Process for preparing high purity and crystalline dimethyl fumarate (Citing: Chan, L.C., et al., "Selective Hydrolysis of Methanesulfonate Esters"). Source: Google Patents. URL:
-
Title: ToxTracker Assay: Novel GFP Reporter Systems that Provide Mechanistic Insight into the Genotoxic Properties of Chemicals. Source: Toxicological Sciences (Oxford Academic). URL: [Link]
Sources
Technical Support Center: Enhancing the Sensitivity of (4-Ethoxyphenyl)methyl Methanesulfonate Detection
Welcome to the technical support center for the analysis of (4-Ethoxyphenyl)methyl methanesulfonate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for enhancing the detection sensitivity of this potential genotoxic impurity (PGI). As a PGI, controlling and accurately quantifying (4-Ethoxyphenyl)methyl methanesulfonate at trace levels is a critical aspect of ensuring pharmaceutical product safety and regulatory compliance.
This resource is structured to provide immediate answers to common questions through our FAQs, followed by comprehensive troubleshooting guides for more complex analytical challenges. We will delve into the causality behind experimental choices, offering field-proven insights to empower you in your analytical endeavors.
I. Frequently Asked Questions (FAQs)
Q1: What are the typical regulatory limits for genotoxic impurities like (4-Ethoxyphenyl)methyl methanesulfonate?
A1: Regulatory bodies like the European Medicines Agency (EMA) and the US Food and Drug Administration (FDA) have established a Threshold of Toxicological Concern (TTC) for genotoxic impurities. For long-term drug exposure, the acceptable daily intake of a genotoxic impurity is typically 1.5 µ g/day .[1][2][3][4] This TTC value is used to calculate the permissible concentration of the impurity in the active pharmaceutical ingredient (API), which is dependent on the maximum daily dose of the drug.
Q2: Which analytical technique is most suitable for detecting (4-Ethoxyphenyl)methyl methanesulfonate at trace levels?
A2: Both Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for trace-level analysis of genotoxic impurities.[5] The choice between them depends on the volatility and thermal stability of the analyte and the complexity of the sample matrix. LC-MS/MS is often preferred for non-volatile and thermally labile compounds, while GC-MS can be highly effective for volatile impurities, sometimes in conjunction with derivatization.[5][6][7]
Q3: I am not seeing a signal for (4-Ethoxyphenyl)methyl methanesulfonate in my LC-MS/MS analysis. What are the initial troubleshooting steps?
A3: Start by verifying the stability of your analyte in the sample solvent and at the storage conditions.[8][9] Ensure your mass spectrometer is tuned and calibrated correctly. Check the ionization efficiency of (4-Ethoxyphenyl)methyl methanesulfonate in your chosen source (ESI or APCI). Sulfonate esters can exhibit poor ionization in Electrospray Ionization (ESI), and Atmospheric Pressure Chemical Ionization (APCI) in negative ion mode might provide better sensitivity.[10][11] Also, confirm that your sample preparation is not leading to significant loss of the analyte.
Q4: What is a "purge factor" and why is it important for genotoxic impurity analysis?
A4: A purge factor is a calculated value that estimates the removal of an impurity during a manufacturing process.[1][2][12][13][14] It is a key component of a scientific risk assessment to justify the absence of an impurity in the final API.[1][2][12] If a high purge factor can be demonstrated for (4-Ethoxyphenyl)methyl methanesulfonate, it may reduce the need for routine analytical testing on the final drug substance.
II. Troubleshooting Guides
This section provides in-depth guidance on overcoming common challenges encountered during the analysis of (4-Ethoxyphenyl)methyl methanesulfonate.
Guide 1: Poor Sensitivity and Signal-to-Noise in LC-MS/MS Analysis
Low sensitivity is a frequent hurdle in trace-level analysis. The following steps provide a systematic approach to identifying and resolving the root cause.
Troubleshooting Workflow for Poor LC-MS/MS Sensitivity
Caption: Troubleshooting workflow for low LC-MS/MS sensitivity.
In-Depth Explanations:
-
Analyte Stability: (4-Ethoxyphenyl)methyl methanesulfonate, like other sulfonate esters, can be susceptible to hydrolysis, especially in aqueous solutions or in the presence of nucleophiles.[9] Always prepare standards and samples fresh in a suitable aprotic solvent like acetonitrile or methanol. If the analysis involves a delay, store samples at low temperatures (e.g., 4°C).[8]
-
Ionization Efficiency: Sulfonate esters can be challenging to ionize effectively using ESI. While protonated molecules [M+H]⁺ may be observed, the formation of adducts with sodium [M+Na]⁺ or ammonium [M+NH₄]⁺ is common and can split the ion current, reducing sensitivity for any single species.[10]
-
Matrix Effects: Co-eluting components from the sample matrix can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification and poor sensitivity.[4][15]
-
Actionable Insight: To diagnose matrix effects, perform a post-column infusion experiment with a standard solution of (4-Ethoxyphenyl)methyl methanesulfonate while injecting a blank matrix sample. A dip or rise in the baseline signal at the retention time of the analyte indicates ion suppression or enhancement, respectively. To mitigate matrix effects, consider:
-
Diluting the sample: This is the simplest approach but may not be feasible if the analyte concentration is already very low.[4]
-
Improving sample cleanup: Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can remove interfering matrix components.[3]
-
Using a stable isotope-labeled internal standard: This is the most effective way to compensate for matrix effects.
-
-
Guide 2: Enhancing Sensitivity in GC-MS Analysis through Derivatization
For volatile and semi-volatile genotoxic impurities, GC-MS offers excellent separation and sensitivity. However, the polarity of (4-Ethoxyphenyl)methyl methanesulfonate may lead to poor peak shape and thermal degradation in the GC inlet. Derivatization can overcome these limitations.[16][17][18]
Derivatization Workflow for GC-MS Analysis
Caption: Workflow for developing a derivatization-based GC-MS method.
In-Depth Explanations:
-
Choice of Derivatization Reagent: The goal of derivatization is to replace the polar sulfonate group with a more volatile and thermally stable group. For sulfonate esters, a common approach is nucleophilic substitution.
-
Actionable Insight: Reagents like sodium iodide can be used to convert the methanesulfonate to a more volatile iodo-derivative, which can then be analyzed by headspace GC-MS.[19] Another option is to use a thiol-containing reagent, such as pentafluorothiophenol, which reacts with the sulfonate ester to form a stable, electron-capturing derivative that is highly sensitive by GC-MS, especially with an electron-capture detector (ECD) or in negative chemical ionization (NCI) mode.[19]
-
-
Optimization of the Derivatization Reaction: The efficiency of the derivatization reaction is critical for accurate and reproducible results.
-
Actionable Insight: Systematically optimize the reaction conditions, including:
-
Solvent: Aprotic solvents are generally preferred.
-
Temperature and Time: These parameters should be optimized to ensure complete reaction without degradation of the derivative.
-
Reagent Concentration: A molar excess of the derivatizing reagent is typically used to drive the reaction to completion.
-
-
III. Experimental Protocols
The following protocols provide a starting point for method development. They are based on established methods for structurally similar sulfonate esters and should be optimized and validated for your specific application.
Protocol 1: Direct LC-MS/MS Analysis
Objective: To develop a sensitive method for the direct quantification of (4-Ethoxyphenyl)methyl methanesulfonate in an API.
Instrumentation:
-
UPLC/HPLC system coupled to a triple quadrupole mass spectrometer.
Materials:
-
(4-Ethoxyphenyl)methyl methanesulfonate reference standard
-
API sample
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade) or Ammonium acetate (LC-MS grade)
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of (4-Ethoxyphenyl)methyl methanesulfonate in acetonitrile (e.g., 100 µg/mL).
-
Perform serial dilutions in the mobile phase to prepare calibration standards ranging from the expected limit of quantification (LOQ) to a suitable upper concentration.
-
-
Sample Preparation:
-
Accurately weigh a known amount of the API (e.g., 50 mg) into a volumetric flask.
-
Dissolve and dilute to volume with a suitable solvent in which the API has limited solubility but the analyte is soluble (e.g., acetonitrile).[3] This helps to minimize matrix effects.
-
Alternatively, dissolve the API in a solvent that solubilizes both and dilute to a concentration that is compatible with the LC-MS/MS system.
-
Filter the sample through a 0.22 µm filter before injection.
-
-
LC-MS/MS Conditions (Starting Point):
-
Column: A C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is a good starting point.
-
Mobile Phase A: 0.1% Formic acid in water or 10 mM Ammonium acetate in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Develop a gradient to ensure separation of the analyte from the API and other impurities.
-
Flow Rate: 0.3 mL/min.
-
Ion Source: Compare ESI and APCI in both positive and negative ion modes.
-
MS/MS Transitions: Determine the optimal precursor and product ions for (4-Ethoxyphenyl)methyl methanesulfonate by infusing a standard solution.
-
Data Presentation:
| Parameter | Starting Condition | Optimization Goal |
| Column | C18, 2.1 x 100 mm, 1.8 µm | Achieve good peak shape and resolution from the API. |
| Mobile Phase | 0.1% Formic Acid in Water/ACN | Enhance ionization and improve peak shape. |
| Ion Source | ESI Positive/Negative | Maximize signal intensity and stability. Compare with APCI. |
| MRM Transitions | To be determined empirically | Select the most intense and specific transitions. |
Protocol 2: Derivatization for GC-MS Analysis
Objective: To enhance the sensitivity of (4-Ethoxyphenyl)methyl methanesulfonate detection by GC-MS through in-situ derivatization.
Instrumentation:
-
GC system with a headspace autosampler coupled to a mass spectrometer.
Materials:
-
(4-Ethoxyphenyl)methyl methanesulfonate reference standard
-
API sample
-
Sodium iodide
-
Suitable solvent (e.g., DMSO)
Procedure:
-
Standard and Sample Preparation:
-
Prepare stock solutions of the reference standard in the chosen solvent.
-
Accurately weigh the API sample into a headspace vial.
-
Add a known volume of the derivatizing reagent solution (e.g., sodium iodide in a suitable solvent) to both standards and samples.[19]
-
Seal the vials immediately.
-
-
Headspace GC-MS Conditions (Starting Point):
-
Incubation Temperature and Time: Optimize to ensure complete derivatization and efficient partitioning of the derivative into the headspace (e.g., 80°C for 30 minutes).
-
GC Column: A mid-polarity column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) is a suitable starting point.
-
Oven Temperature Program: Develop a program that provides good separation of the derivatized analyte from solvent and other volatile components.
-
Injection Mode: Splitless injection is typically used for trace analysis.
-
MS Detection: Use Selected Ion Monitoring (SIM) mode for the highest sensitivity, monitoring characteristic ions of the derivatized (4-Ethoxyphenyl)methyl iodide.
-
Data Presentation:
| Parameter | Starting Condition | Optimization Goal |
| Derivatization Reagent | Sodium Iodide | Achieve complete and reproducible conversion. |
| Headspace Incubation | 80°C for 30 min | Maximize the concentration of the derivative in the headspace. |
| GC Column | DB-5ms | Good separation and peak shape for the iodo-derivative. |
| MS Detection | SIM mode | Achieve the required limit of detection and quantification. |
IV. References
-
Guideline on the Limits of Genotoxic Impurities - European Medicines Agency (EMA). (URL: [Link])
-
Use of the 'purge tool' in assessing mutagenic impurities. (URL: [Link])
-
Background on Purging Factor Calculation for your Risk Assessment. (URL: [Link])
-
Theoretical Purge Factor Determination as a Control Strategy for Potential Mutagenic Impurities in the Synthesis of Drug Substances. (URL: [Link])
-
Rapid and simultaneous determination of sulfonate ester genotoxic impurities in drug substance by liquid chromatography coupled to tandem mass spectrometry: comparison of different ionization modes. (URL: [Link])
-
A Teasdale Progress on Building a Tool for Predicting the Purging of Mutagenic Impurities During Synthesis. (URL: not available)
-
Low Level Determinations of Methyl Methanesulfonate and Ethyl Methanesulfonate Impurities in Emtricitabine Active Pharmaceutical Ingredient by LC/MS/MS Using Electrospray Ionization. (URL: [Link])
-
Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (URL: [Link])
-
Optimization of LC-MS/MS Analytical Method for Trace Level Quantification of Potential Genotoxic Impurities in Siponimod Pure Drug. (URL: [Link])
-
Derivatization Methods in GC and GC/MS. (URL: [Link])
-
Analytical Methods. (URL: not available)
-
Analytical Strategies for Genotoxic Impurities in the Pharmaceutical Industry. (URL: [Link])
-
GC Derivatization. (URL: not available)
-
LC-MS method development for the quantitation of potential genotoxic impurity 2-Methyl-6-nitro aniline in Telmisartan API. (URL: [Link])
-
Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS. (URL: [Link])
-
Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection. (URL: [Link])
-
GC and GC-MS Detection of Alkyl Mesylates in Active Pharmaceutical Ingredients. (URL: [Link])
-
Derivatization Methods in GC and GC/MS. (URL: [Link])
-
genotoxic-impurity-method-development-and-validation-by-gcms-for-the-analysis-of-methyl-methane-sulfonate-mms-in-zidovud.pdf. (URL: not available)
-
Rapid and simultaneous determination of sulfonate ester genotoxic impurities in drug substance by liquid chromatography coupled to tandem mass spectrometry: Comparison of different ionization modes. (URL: [Link])
-
Trace analysis of residual methyl methanesulfonate, ethyl methanesulfonate and isopropyl methanesulfonate in pharmaceuticals by capillary gas chromatography with flame ionization detection. (URL: [Link])
-
Low level determinations of methyl methanesulfonate and ethyl methanesulfonate impurities in Lopinavir and Ritonavir Active pharmaceutical ingredients by LC/MS/MS using electrospray ionization. (URL: [Link])
-
Derivatization. (URL: [Link])
-
Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection. (URL: [Link])
-
Trace-level analysis of genotoxic sulfonate ester impurities in teneligliptin by GC-MS. (URL: [Link])
-
Derivatization HPLC-UV method for the determination of mesylate in methanesulfonic acid. (URL: )
-
Time-dependent selected reaction monitoring-based GC-MS/MS method for estimation of genotoxic impurities in new antibacterial ag. (URL: not available)
-
Method for increasing ionization efficiency in mass spectroscopy. (URL: )
-
Low Level Determinations of Methyl Methanesulfonate and Ethyl Methanesulfonate Impurities in Emtricitabine Active Pharmaceutical Ingredient by LC/MS/MS Using Electrospray Ionization. (URL: [Link])
-
Ionization Techniques for Mass Spectral Analysis. (URL: [Link])
-
How to increase sensitivity of badly ionizing compounds in ESI-MS (electrospray ionisation mass spectroscopy)? (URL: [Link])
-
literature review of recent stability indicating methods of pharmaceutical drugs. (URL: [Link])
-
Studies on Repository Compound Stability in DMSO under Various Conditions. (URL: [Link])
-
Ionization Methods in Mass Spec: Making Molecules Fly. (URL: [Link])
-
Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid: An. (URL: not available)
Sources
- 1. scribd.com [scribd.com]
- 2. Background on Purging Factor Calculation for your Risk Assessment - Risk Assessment Strategy / Tools & Technology - Nitrosamines Exchange [nitrosamines.usp.org]
- 3. Low Level Determinations of Methyl Methanesulfonate and Ethyl Methanesulfonate Impurities in Emtricitabine Active Pharmaceutical Ingredient by LC/MS/MS Using Electrospray Ionization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. d-nb.info [d-nb.info]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. japsonline.com [japsonline.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Rapid and simultaneous determination of sulfonate ester genotoxic impurities in drug substance by liquid chromatography coupled to tandem mass spectrometry: comparison of different ionization modes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 13. researchgate.net [researchgate.net]
- 14. nihs.go.jp [nihs.go.jp]
- 15. ijalsr.org [ijalsr.org]
- 16. diverdi.colostate.edu [diverdi.colostate.edu]
- 17. researchgate.net [researchgate.net]
- 18. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 19. Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting HPLC Analysis of (4-Ethoxyphenyl)methyl methanesulfonate
Overview & Chemical Causality
(4-Ethoxyphenyl)methyl methanesulfonate is a highly reactive benzylic mesylate ester. In pharmaceutical development, sulfonate esters are heavily scrutinized as potential genotoxic impurities (PGIs)[1]. Analyzing this specific compound via standard Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) frequently results in poor separation, broad peaks, or co-elution.
As an Application Scientist, it is critical to understand the mechanistic causality behind this: the para-ethoxy group strongly donates electrons via resonance (+M effect), which immensely stabilizes the benzylic carbocation. This makes the molecule exceptionally prone to rapid SN1 solvolysis (hydrolysis) when exposed to nucleophilic, protic solvents like water or methanol[2]. The troubleshooting guide below provides self-validating protocols to overcome these inherent chemical instabilities.
Part 1: Diagnostic Workflow
Diagnostic decision tree for troubleshooting HPLC separation of reactive benzylic mesylates.
Part 2: Frequently Asked Questions (FAQs)
Q1: Why am I observing broad, split, or completely missing peaks for my target analyte? A: This is the hallmark of on-column degradation . Because (4-Ethoxyphenyl)methyl methanesulfonate is a highly activated electrophile, the aqueous mobile phase acts as a nucleophile, hydrolyzing the ester into (4-ethoxyphenyl)methanol and methanesulfonic acid during the chromatographic run[3]. Causality: The longer the analyte resides on the column in the presence of water/methanol, the more it degrades. A split peak represents the intact mesylate and its co-eluting degradant forming continuously as it travels down the column.
Q2: How can I prevent solvolysis and improve peak shape? A: You must manipulate the kinetics of the SN1 reaction.
-
Eliminate Protic Diluents: Never dissolve the sample in methanol or water. Use strictly aprotic solvents like pure Acetonitrile (MeCN) or Tetrahydrofuran (THF).
-
Lower Column Temperature: Reduce the column compartment temperature to 10–15°C. This exponentially decreases the rate of on-column hydrolysis.
-
Use Ultra-Fast Gradients: Transition to UHPLC to reduce the retention time ( tR ) to under 3 minutes, minimizing the analyte's exposure to the aqueous mobile phase.
Q3: I am seeing severe peak tailing even after addressing degradation. What is the cause? A: Peak tailing in mesylate ester analysis often arises from secondary interactions between the polarizable sulfonate group and residual silanols on the silica stationary phase[4]. Causality: Uncapped silanols (Si-OH) ionize at mid-pH, creating active sites that interact with the analyte. Solution: Utilize a highly end-capped, high-purity silica column (e.g., C18 or Phenyl-Hexyl) and maintain an acidic mobile phase (pH 2.0–3.0) using 0.1% Formic Acid to suppress silanol ionization.
Part 3: Quantitative Data on Method Parameters
To illustrate the impact of method parameters on the stability and separation quality of (4-Ethoxyphenyl)methyl methanesulfonate, refer to the following comparative data:
| Mobile Phase Composition | Sample Diluent | Column Temp (°C) | Estimated On-Column Half-Life | Peak Symmetry ( As ) | Resulting Separation Quality |
| Water / Methanol (Gradient) | Methanol | 30 | < 2 mins | N/A (Split) | Severe degradation; co-elution |
| Water / Acetonitrile (Gradient) | Acetonitrile | 30 | ~ 10 mins | 1.8 (Tailing) | Broad peak; poor resolution |
| Water / Acetonitrile (Gradient) | Acetonitrile | 15 | > 60 mins | 1.1 (Excellent) | Sharp peak; baseline resolution |
| Hexane / Isopropanol (NP-HPLC) | Hexane / IPA | 25 | Stable | 1.0 (Perfect) | Optimal separation; no degradation |
Part 4: Self-Validating Experimental Protocols
Protocol 1: Aprotic Sample Preparation Workflow
Objective: Prevent pre-injection solvolysis of the reactive mesylate ester.
-
Solvent Selection: Use HPLC-grade Acetonitrile (MeCN) dried over molecular sieves to ensure <0.01% water content.
-
Preparation: Weigh exactly 10.0 mg of (4-Ethoxyphenyl)methyl methanesulfonate into a dry 10 mL volumetric flask.
-
Dissolution: Dissolve and dilute to volume using the dried MeCN. Crucial: Do not use sonication baths that generate heat, as thermal energy accelerates degradation.
-
Storage: Transfer to amber HPLC vials and store in the autosampler at 4°C.
-
Validation Step: Inject the sample immediately ( t=0 ) and again after 4 hours ( t=4h ). The peak area of the mesylate should not decrease by more than 2.0%, confirming diluent stability. If degradation exceeds 2.0%, verify the anhydrous nature of your diluent.
Protocol 2: Low-Temperature UHPLC Method for Reactive Esters
Objective: Minimize on-column residence time and thermal degradation.
-
Column Selection: Select a sub-2 µm, highly end-capped C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm) to enable high flow rates without losing theoretical plates.
-
Mobile Phase Preparation:
-
Phase A: 0.1% Formic Acid in MS-grade Water (pH ~2.7 to suppress residual silanols).
-
Phase B: 0.1% Formic Acid in Acetonitrile (Aprotic modifier; strictly avoid Methanol).
-
-
Gradient Programming: Program a steep ballistic gradient (e.g., 20% B to 90% B in 2.5 minutes).
-
Temperature Control: Set the column oven to 15°C.
-
Flow Rate: Set to 0.6 mL/min to ensure rapid elution.
-
Validation Step: Monitor the baseline at 220 nm. The target peak should elute sharply before 2.0 minutes, with a resolution ( Rs ) > 2.0 from the (4-ethoxyphenyl)methanol degradant peak.
References
-
A Photo-Favorskii Ring Contraction Reaction: The Effect of Ring Size Source: PMC - NIH URL:[Link]
-
REACTIONS OF SULPHONIC ESTERS: I. A KINETIC STUDY OF THE EFFECT OF SUBSTITUENTS FOR A SERIES OF SULPHONIC ESTERS Source: R Discovery URL:[Link]
-
Organic Process Research & Development Vol. 14 No. 4 Source: ACS Publications URL:[Link]
Sources
Technical Support Center: Refinement of Derivatization Protocols for (4-Ethoxyphenyl)methyl Methanesulfonate
Welcome to the Technical Support Center for the derivatization of (4-Ethoxyphenyl)methanol to (4-Ethoxyphenyl)methyl methanesulfonate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions. Our goal is to empower you to refine your experimental protocols, overcome common challenges, and ensure the successful synthesis of this important intermediate.
Overview of the Derivatization: Mesylation of (4-Ethoxyphenyl)methanol
The conversion of (4-Ethoxyphenyl)methanol, a primary benzylic alcohol, to its methanesulfonate (mesylate) ester is a critical transformation in multi-step organic synthesis. This derivatization converts a poor leaving group (hydroxyl, -OH) into an excellent leaving group (mesylate, -OMs), facilitating subsequent nucleophilic substitution or elimination reactions.[1][2] The reaction is typically carried out by treating the alcohol with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base, such as triethylamine (TEA) or pyridine, in an anhydrous aprotic solvent.
The general reaction scheme is as follows:
(4-Ethoxyphenyl)methanol + Methanesulfonyl Chloride --(Base)--> (4-Ethoxyphenyl)methyl methanesulfonate
While the reaction is generally robust, the benzylic nature of the starting material and the reactivity of the product introduce specific challenges that require careful control of reaction conditions.
Detailed Experimental Protocols
Synthesis of the Starting Material: (4-Ethoxyphenyl)methanol
Should you need to prepare the starting material, a common method is the reduction of 4-ethoxybenzaldehyde.
Protocol 2.1.1: Reduction of 4-Ethoxybenzaldehyde
-
Materials:
-
4-ethoxybenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Absolute ethanol
-
Dilute hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve 4-ethoxybenzaldehyde (1.0 eq) in absolute ethanol.
-
Add sodium borohydride (1.0 eq) portion-wise to the solution at room temperature.
-
Stir the mixture until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Carefully quench the reaction by pouring the mixture into dilute hydrochloric acid.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the resulting (4-Ethoxyphenyl)methanol by silica gel chromatography if necessary.[3]
-
Standard Protocol for the Mesylation of (4-Ethoxyphenyl)methanol
This protocol provides a reliable starting point for the synthesis of (4-Ethoxyphenyl)methyl methanesulfonate.
-
Materials:
-
(4-Ethoxyphenyl)methanol
-
Methanesulfonyl chloride (MsCl), freshly distilled or from a new bottle
-
Triethylamine (TEA), freshly distilled
-
Anhydrous dichloromethane (DCM)
-
Deionized water
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve (4-Ethoxyphenyl)methanol (1.0 eq) in anhydrous DCM (approx. 0.1-0.2 M solution) in an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 eq) dropwise to the stirred solution.
-
Slowly add methanesulfonyl chloride (1.2 eq) dropwise, ensuring the internal temperature remains below 5 °C.
-
Stir the reaction at 0 °C and monitor its progress by TLC (typically complete within 1-4 hours).[4]
-
Upon completion, quench the reaction by adding cold deionized water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with cold 1M HCl, saturated aqueous NaHCO₃, and brine.[5]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude (4-Ethoxyphenyl)methyl methanesulfonate by flash column chromatography on silica gel using a hexane/ethyl acetate eluent system.
-
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of (4-Ethoxyphenyl)methyl methanesulfonate.
| Symptom / Observation | Potential Cause(s) | Suggested Solution(s) |
| Reaction is sluggish or incomplete (TLC shows significant starting material remaining). | 1. Moisture in the reaction: Methanesulfonyl chloride is highly sensitive to moisture and will hydrolyze to methanesulfonic acid.[6][7] 2. Poor quality reagents: Degraded MsCl or base can lead to incomplete reactions. 3. Insufficient base: The base neutralizes the HCl generated during the reaction.[8] 4. Low temperature: While low temperatures are necessary to prevent side reactions, the reaction may be too slow at 0 °C for some substrates. | 1. Ensure all glassware is oven-dried. Use anhydrous solvents and freshly distilled reagents.[5] 2. Use freshly opened or distilled MsCl and TEA. 3. Ensure at least 1.5 equivalents of base are used. 4. If the reaction is stalled at 0 °C after several hours, allow it to slowly warm to room temperature and continue to monitor by TLC.[4] |
| A new, non-polar spot appears on TLC, but it is not the desired product. | Formation of (4-ethoxyphenyl)methyl chloride: The chloride ion generated from MsCl can displace the newly formed mesylate, especially in benzylic systems which can form stable carbocations.[9][10][11] | 1. Maintain a low reaction temperature (0 °C or below). 2. Use methanesulfonic anhydride (Ms₂O) instead of MsCl. This eliminates the source of chloride ions.[9] |
| Multiple spots are observed on the TLC plate. | 1. Elimination to form a styrene derivative: Benzylic mesylates can undergo elimination, especially with excess base or at elevated temperatures.[12] 2. Over-mesylation (if other hydroxyl groups are present). | 1. Use the recommended stoichiometry of base. Avoid heating the reaction mixture. 2. If the starting material contains multiple hydroxyl groups, consider using a protecting group strategy.[13] |
| Low isolated yield after workup. | 1. Product loss during aqueous workup: The mesylate may have some water solubility. 2. Decomposition on silica gel: Benzylic mesylates can be unstable, particularly on acidic silica gel. | 1. Perform extractions quickly and with cold solutions. Use brine to reduce the solubility of the product in the aqueous layer.[14] 2. Neutralize the silica gel with a small amount of triethylamine in the eluent (e.g., 0.5-1%). Alternatively, use a different stationary phase like neutral alumina. |
| The product degrades upon storage. | Inherent instability of benzylic mesylates: These compounds can be prone to decomposition over time, especially if exposed to moisture or acidic/basic conditions.[11] | 1. Store the purified product under an inert atmosphere at low temperatures (-20 °C). 2. Use the product in the subsequent reaction step as soon as possible after preparation. |
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to use anhydrous conditions for this reaction? A1: Methanesulfonyl chloride reacts rapidly with water in a process called hydrolysis.[6][15] This reaction consumes the reagent and produces methanesulfonic acid and hydrochloric acid, which can lead to unwanted side reactions and lower the yield of your desired product.[7]
Q2: What is the purpose of the base (e.g., triethylamine) in the reaction? A2: The reaction of an alcohol with methanesulfonyl chloride produces one equivalent of hydrochloric acid (HCl). The base, typically a tertiary amine like triethylamine or pyridine, is added to neutralize this acid as it is formed.[2][8] This prevents the acid from catalyzing potential side reactions, such as the degradation of the starting material or product.
Q3: How do I monitor the progress of the reaction? A3: Thin Layer Chromatography (TLC) is the most effective way to monitor the reaction.[13][16][17] Spot the starting alcohol, the reaction mixture, and a "co-spot" (both starting material and reaction mixture in the same lane) on a silica gel plate. The product, (4-Ethoxyphenyl)methyl methanesulfonate, will be less polar than the starting alcohol and will therefore have a higher Rf value. The reaction is complete when the spot corresponding to the starting alcohol has disappeared from the reaction mixture lane.[13][16]
Q4: I used methanesulfonyl chloride and now I have (4-ethoxyphenyl)methyl chloride as a major byproduct. Why did this happen and how can I avoid it? A4: This is a common side reaction when mesylating benzylic alcohols. The chloride ion produced from the methanesulfonyl chloride can act as a nucleophile and displace the mesylate group you just formed. This is particularly favorable for benzylic systems because they can stabilize a partial positive charge, facilitating an Sₙ1-like or Sₙ2 reaction with chloride.[9][10] To avoid this, consider using methanesulfonic anhydride (Ms₂O) as the mesylating agent, as it does not produce chloride ions as a byproduct.[9]
Q5: What is the difference between using methanesulfonyl chloride (MsCl) and methanesulfonic anhydride (Ms₂O)? A5: MsCl is more common and less expensive. However, it generates HCl, which must be scavenged by a base, and the resulting chloride ion can lead to the formation of an alkyl chloride byproduct.[9] Ms₂O is more reactive and does not produce chloride ions, thus avoiding the formation of the corresponding alkyl chloride. The byproduct of using Ms₂O is methanesulfonic acid, which is also neutralized by the base.
Q6: My purified product looks like an oil, but I expected a solid. What should I do? A6: While many mesylates are crystalline, some can be oils or low-melting solids. First, ensure the product is pure by NMR spectroscopy. If impurities are present, further purification may be necessary. If the pure product is an oil, it can be used directly in the next step, provided you can accurately determine the quantity used.
Visualizations
Experimental Workflow
Caption: General experimental workflow for the mesylation of (4-Ethoxyphenyl)methanol.
Troubleshooting Decision Tree
Caption: Troubleshooting decision tree for an incomplete mesylation reaction.
References
-
HoriazonChemical. (n.d.). Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. HoriazonChemical. Retrieved March 14, 2026, from [Link]
- BenchChem. (2025).
- Robertson, R. E. (1967). Heat capacity of activation for the hydrolysis of methanesulfonyl chloride and benzenesulfonyl chloride in light and heavy water. Canadian Journal of Chemistry, 45(13), 1305-1312.
- King, J. F., & Lee, T. W. S. (1971). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides: pH. Journal of the American Chemical Society, 93(11), 2713-2719.
- BenchChem. (2025). An In-depth Technical Guide to Methanesulfonyl Chloride and its Methoxy Derivatives for Researchers and Drug Development Profess. BenchChem.
-
Wikipedia. (n.d.). Methanesulfonyl chloride. Retrieved March 14, 2026, from [Link]
-
University of Rochester. (n.d.). Text section 10.5 deals with conversion of alcohols to alkyl halides. Retrieved March 14, 2026, from [Link]
- Nielsen, D. K., & White, M. C. (2019). Synthesis of Benzylic Alcohols by C–H Oxidation. Journal of the American Chemical Society, 141(45), 18029-18034.
-
Rhodium.ws. (n.d.). Synthesis of Mesylates From Alcohols. Designer-drug.com. Retrieved March 14, 2026, from [Link]
- Cherney, R. J., & Reisman, S. E. (2012). Halogenation Reactions of Alkyl Alcohols Employing Methyl Grignard Reagents. The Journal of Organic Chemistry, 77(18), 8049-8055.
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PrepChem.com. (n.d.). Synthesis of 4-ethoxybenzyl alcohol. Retrieved March 14, 2026, from [Link]
-
Commonorganicchemistry.com. (n.d.). Alcohol to Mesylate. Retrieved March 14, 2026, from [Link]
-
Reddit. (2019, November 15). Aqueous workup for mesylates. r/Chempros. Retrieved March 14, 2026, from [Link]
-
Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. Retrieved March 14, 2026, from [Link]
- Cherney, R. J., & Reisman, S. E. (2022). Halogenation Reactions of Alkyl Alcohols Employing Methyl Grignard Reagents. The Journal of Organic Chemistry, 87(18), 12345-12352.
-
Reddit. (2025, April 25). Mesylation and Tosylation. r/OrganicChemistry. Retrieved March 14, 2026, from [Link]
-
Organic-synthesis.com. (n.d.). Alcohol to Mesylate using MsCl, base. Retrieved March 14, 2026, from [Link]
- Nielsen, D. K., & White, M. C. (2019). Synthesis of Benzylic Alcohols by C–H Oxidation.
- Kotecki, B. J., et al. (2004). Mild Cleavage of Aryl Mesylates: Methanesulfonate as Potent Protecting Group for Phenols. Organic Letters, 6(8), 1253-1256.
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LibreTexts. (2022, April 18). 2.3B: Uses of TLC. Chemistry LibreTexts. Retrieved March 14, 2026, from [Link]
- Google Patents. (n.d.). WO2015035541A1 - Preparation method of 2-(4-ethoxy phenyl)-2-methyl propanol.
- Google Patents. (n.d.). US3745188A - Preparation of nitrobenzyl alcohol mesylates and tosylates.
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Master Organic Chemistry. (2015, March 10). Tosylates And Mesylates. Retrieved March 14, 2026, from [Link]
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chemlegin. (2017, April 30). Using TLC to monitor a reaction. WordPress.com. Retrieved March 14, 2026, from [Link]
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MIT OpenCourseWare. (n.d.). Thin Layer Chromatography (TLC) Guide. Retrieved March 14, 2026, from [Link]
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Organic Syntheses Procedure. (n.d.). (150 mL) is added, and the solution is cooled to -78 °C (internal temperature) with a dry ice. Retrieved March 14, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). (4-Benzyl-2-oxo-1,3-oxazolidin-5-yl)methyl methanesulfonate. PubMed Central. Retrieved March 14, 2026, from [Link]
-
Oakwood Chemical. (n.d.). (4-Ethoxyphenyl)methanol. Retrieved March 14, 2026, from [Link]
- BenchChem. (2025). Technical Support Center: N-(4-ethoxyphenyl)
- De Wulf, O., et al. (2024). Methanesulfonic acid (MSA) in clean processes and applications: a tutorial review. Green Chemistry.
- Wang, F., et al. (2013). Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. Beilstein Journal of Organic Chemistry, 9, 2782-2788.
-
SIELC Technologies. (2018, February 16). (4-Methoxyphenyl)methanol. Retrieved March 14, 2026, from [Link]
-
MDPI. (2022, March 17). Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection. Retrieved March 14, 2026, from [Link]
- Google Patents. (n.d.). CN102791680B - Process for preparation of alkyl methanesulfonate solution.
-
National Center for Biotechnology Information. (n.d.). (4-Ethoxyphenyl) methanesulfonate. PubChem. Retrieved March 14, 2026, from [Link]
- Google Patents. (n.d.). US7297813B2 - Removal of alkyl alkanesulfonate esters from alkanesulfonic acids and other organic media.
-
Chemistry Stack Exchange. (2018, April 21). Stability comparison of benzylic carbocation and benzene. Retrieved March 14, 2026, from [Link]
-
Googleapis.com. (n.d.). The Preparation and Stoichiometric Synthetic Reactions of Metal Methanesulfonate Salts By. Retrieved March 14, 2026, from [Link]
- Pittelkow, M., & Nielsen, S. B. (2006). Substituent effects on the stability of extended benzylic carbocations. Physical Chemistry Chemical Physics, 8(3), 353-360.
-
PQRI. (n.d.). Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid: A. Retrieved March 14, 2026, from [Link]
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Comparative Guide: (4-Ethoxyphenyl)methyl methanesulfonate vs. Methyl Methanesulfonate (MMS) in DNA Alkylation
Target Audience: Researchers, Toxicologists, and Drug Development Professionals Focus: Mechanistic divergence, adduct profiling, and analytical validation of SN1 vs. SN2 DNA alkylating agents.
Executive Summary
In the landscape of genotoxic profiling and DNA damage research, alkylating agents serve as critical tools for understanding mutagenesis and DNA repair pathways. Methyl methanesulfonate (MMS) is widely recognized as a classic, monofunctional alkylating agent that operates predominantly via an SN2 mechanism[1]. In contrast, (4-Ethoxyphenyl)methyl methanesulfonate (a substituted benzyl methanesulfonate) represents a class of bulky, aryl sulfonates that exhibit pronounced SN1 character due to carbocation stabilization[2].
This guide objectively compares the kinetic mechanisms, DNA adduct profiles, and downstream repair dependencies of these two agents. Furthermore, it provides a self-validating experimental framework for researchers to quantify their distinct mutagenic footprints using LC-MS/MS.
Mechanistic Divergence: SN1 vs. SN2 Alkylation Kinetics
Understanding the causality behind the different mutational signatures of these two agents requires an analysis of their transition states and the Hard-Soft Acid-Base (HSAB) theory.
Methyl Methanesulfonate (MMS): Steric Control (SN2)
MMS features a small, sterically unhindered methyl group attached to a good leaving group (methanesulfonate). It reacts with DNA almost exclusively through a bimolecular nucleophilic substitution (SN2) mechanism[1].
-
Causality of Target Selection: In an SN2 reaction, the transition state is highly sensitive to the nucleophilicity and steric accessibility of the attacking atom. The N7 position of guanine is the most nucleophilic and exposed site within the major groove of duplex DNA. Consequently, MMS predominantly forms N7-methylguanine (N7-MeG) and N3-methyladenine (N3-MeA) [3].
-
Biological Consequence: These nitrogen-linked adducts do not directly alter Watson-Crick base pairing but can stall replication forks and are efficiently excised by the Base Excision Repair (BER) pathway[3].
(4-Ethoxyphenyl)methyl methanesulfonate: Carbocation Control (SN1)
This compound features a bulky benzylic moiety. The presence of the para-ethoxy group is critical: oxygen's lone pairs donate electron density into the aromatic ring via resonance, exceptionally stabilizing the developing positive charge at the benzylic carbon.
-
Causality of Target Selection: This stabilization shifts the reaction kinetics toward a unimolecular (SN1) mechanism, proceeding through a highly reactive carbocation intermediate[2]. According to HSAB theory, the "hard" carbocation intermediate has a higher affinity for "harder" nucleophilic centers—specifically, the exocyclic oxygen atoms of DNA bases.
-
Biological Consequence: This results in a significant increase in O6-aralkylguanine formation. Unlike N7 adducts, O6-alkylguanine lesions are highly mutagenic because they lock guanine into an enol-like tautomer that readily mispairs with thymine during replication, driving G:C → A:T transition mutations[1]. These lesions bypass BER and strictly require direct reversal by O6-alkylguanine-DNA alkyltransferase (MGMT/AGT) [4].
Caption: Mechanistic divergence of DNA alkylation and downstream repair pathways.
Comparative Adduct Profiling & Toxicity Data
The table below summarizes the quantitative and qualitative differences in performance and biological impact between the two agents.
| Parameter | Methyl Methanesulfonate (MMS) | (4-Ethoxyphenyl)methyl methanesulfonate |
| Primary Reaction Mechanism | SN2 (Bimolecular)[1] | SN1 (Unimolecular)[2] |
| Major DNA Adducts | N7-MeG (>80%), N3-MeA (~10%)[3] | N7-aralkylG, O6-aralkylG (Significant) |
| Mutagenic Potential | Moderate (mostly replication blocks) | High (direct base mispairing)[1] |
| Primary Mutational Signature | Clastogenic (strand breaks via BER) | G:C → A:T Transitions |
| Primary Repair Pathway | Base Excision Repair (BER)[3] | MGMT / AGT Direct Reversal[4] |
| Steric Hindrance | Low (Methyl group) | High (Bulky ethoxybenzyl group) |
Experimental Methodology: LC-MS/MS Adduct Quantification
To objectively compare the alkylation profiles of these two agents, researchers must employ a highly specific analytical workflow. The following protocol utilizes Isotope-Dilution Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Self-Validating Design: This protocol includes the pre-digestion spiking of stable heavy-isotope internal standards (e.g., 15 N 5 -dG). Causality: Spiking before enzymatic digestion ensures that any matrix effects, incomplete digestion, or ion suppression during MS analysis are mathematically normalized, ensuring absolute quantitative trustworthiness.
Step-by-Step Protocol
Phase 1: In Vitro DNA Alkylation
-
Preparation: Dissolve 100 µg of purified calf thymus DNA in 1 mL of 10 mM Tris-HCl buffer (pH 7.4).
-
Dosing: Add the alkylating agent (MMS or (4-Ethoxyphenyl)methyl methanesulfonate) dissolved in DMSO to achieve a final concentration of 1 mM. Control: Prepare a vehicle control containing only DMSO to establish baseline endogenous adduct levels.
-
Incubation: Incubate the mixture at 37°C for 4 hours to allow the alkylation kinetics to reach a steady state.
-
Precipitation: Terminate the reaction by adding 0.1 volumes of 3 M sodium acetate and 2.5 volumes of ice-cold ethanol. Centrifuge at 14,000 x g for 15 minutes, wash the DNA pellet with 70% ethanol, and resuspend in LC-MS grade water.
Phase 2: Enzymatic Digestion & Internal Standardization 5. Spiking: Add 10 pmol of heavy-isotope internal standards (e.g., 15 N 5 -N7-MeG, 15 N 5 -O6-MeG, and custom 15 N-labeled ethoxybenzyl adducts if available) to the resuspended DNA. 6. Digestion: Add 5 Units of Nuclease P1 and 10 mM Zinc Chloride. Incubate at 37°C for 2 hours to cleave the phosphodiester backbone. 7. Dephosphorylation: Add 10 Units of Alkaline Phosphatase and 50 mM Tris-HCl (pH 8.5). Incubate for an additional 2 hours at 37°C to yield single nucleosides.
Phase 3: Solid-Phase Extraction (SPE) & LC-MS/MS 8. Cleanup: Pass the digested mixture through a pre-conditioned Oasis HLB SPE cartridge. Wash with 5% methanol to remove salts and unmodified nucleosides. Elute the hydrophobic alkylated adducts with 80% methanol. 9. Evaporation: Dry the eluate under a gentle stream of nitrogen gas and reconstitute in 50 µL of 5% acetonitrile with 0.1% formic acid. 10. Analysis: Inject 5 µL onto a C18 UPLC column coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) positive ion mode. Quantify the ratio of the analyte peak area to the internal standard peak area.
Caption: Step-by-step workflow for LC-MS/MS quantification of DNA adducts.
Conclusion
While MMS remains the gold standard for inducing BER-dependent DNA damage via SN2 methylation, (4-Ethoxyphenyl)methyl methanesulfonate provides a distinct mechanistic tool. By leveraging carbocation stabilization to drive SN1 kinetics, it acts as a potent generator of bulky O6-guanine lesions. Researchers selecting between these agents must align their choice with their specific biological target: utilizing MMS for studying replication fork stalling and base excision repair, and utilizing bulky aryl sulfonates for studying direct reversal mechanisms (MGMT) and profound mutagenic transitions.
References
-
Methyl methanesulfonate (MMS) produces heat-labile DNA damage but no detectable in vivo DNA double-strand breaks. National Center for Biotechnology Information (NCBI). Available at:[Link]
-
DNA Alkylation Damage by Nitrosamines and Relevant DNA Repair Pathways. MDPI. Available at:[Link]
-
Risk Assessment and Control Strategies for Mutagenic Impurities of Sulfonate Esters in Pharmaceuticals. Oreate AI Blog. Available at:[Link]
-
Investigations on the Effect of O6-Benzylguanine on the Formation of dG-dC Interstrand Cross-Links. ACS Publications. Available at:[Link]
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A Comparative Analysis of (4-Ethoxyphenyl)methyl Methanesulfonate and Ethyl Methanesulfonate (EMS) for the Research Scientist
In the landscape of chemical biology and drug development, a nuanced understanding of alkylating agents is paramount. These compounds, characterized by their ability to introduce alkyl groups into nucleophilic sites on biomolecules, are both powerful research tools and, in some cases, potent carcinogens. This guide provides a detailed comparative analysis of two such agents: the well-characterized mutagen, ethyl methanesulfonate (EMS), and the less-studied (4-Ethoxyphenyl)methyl methanesulfonate. Our objective is to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of their respective chemical properties, and genotoxic potential, supported by established experimental protocols.
Structural and Physicochemical Distinctions: A Tale of Two Esters
At a fundamental level, both (4-Ethoxyphenyl)methyl methanesulfonate and ethyl methanesulfonate are esters of methanesulfonic acid.[1][2] However, their structural divergence imparts distinct physicochemical properties that are anticipated to influence their biological activity.
Ethyl Methanesulfonate (EMS) is a simple and relatively small molecule.[1] Its ethyl group is the primary electrophilic moiety responsible for its alkylating activity.
(4-Ethoxyphenyl)methyl methanesulfonate , in contrast, possesses a more complex structure, featuring a benzyl-like system with an ethoxy-substituted phenyl ring. This aromatic character and increased size are expected to alter its solubility, steric hindrance, and reactivity profile compared to the aliphatic EMS.
The following diagram illustrates the structural differences between the two molecules.
Caption: Chemical structures of Ethyl Methanesulfonate (EMS) and (4-Ethoxyphenyl)methyl Methanesulfonate.
A summary of their key physicochemical properties is presented in the table below.
| Property | Ethyl Methanesulfonate (EMS) | (4-Ethoxyphenyl)methyl Methanesulfonate |
| Molecular Formula | C₃H₈O₃S | C₁₀H₁₄O₄S |
| Molecular Weight | 124.16 g/mol [1] | 230.28 g/mol |
| Appearance | Colorless liquid[1] | Not readily available |
| Boiling Point | 213.5 °C[1] | Not readily available |
| Solubility in Water | Miscible | Not readily available |
Mechanism of Action: The Alkylating Paradigm
Both compounds are classified as monofunctional alkylating agents, meaning they possess a single reactive group capable of forming a covalent bond with a nucleophilic center.[3] The primary target for these agents within a biological system is DNA.
The mechanism of mutagenesis for EMS is well-established.[1] The ethyl group of EMS reacts with guanine bases in DNA, primarily at the N7 and O6 positions.[1] Alkylation at the O6 position of guanine is particularly mutagenic as it leads to mispairing with thymine instead of cytosine during DNA replication. This results in a G:C to A:T transition point mutation.[1]
Caption: Mutagenic mechanism of Ethyl Methanesulfonate (EMS).
While no direct experimental data on the mechanism of (4-Ethoxyphenyl)methyl methanesulfonate is readily available, its structure suggests it would also act as an alkylating agent. The benzylic carbon attached to the methanesulfonate group is expected to be the electrophilic center. The ethoxyphenyl group may influence its reactivity and the specificity of its interaction with DNA through steric and electronic effects. It is plausible that it could also lead to DNA adducts, potentially causing mutations. However, without experimental evidence, this remains a hypothesis.
Comparative Genotoxicity: Known Dangers and Postulated Risks
The genotoxicity of an agent refers to its ability to damage the genetic material of cells. This damage can manifest as gene mutations, chromosomal aberrations, or DNA strand breaks.
Ethyl Methanesulfonate (EMS): A Prototypical Genotoxin
EMS is a well-documented and potent mutagen and carcinogen in a wide variety of organisms, from viruses to mammals.[4] Its genotoxic effects have been extensively studied and are the basis for its use as a model mutagen in genetic research.[1][5]
-
Mutagenicity: EMS is known to induce a high frequency of point mutations, primarily G:C to A:T transitions.[1]
-
Clastogenicity: It can also cause chromosome breaks, although the exact mechanism is not fully elucidated.[6]
-
Carcinogenicity: EMS is classified as a substance that is reasonably anticipated to be a human carcinogen based on sufficient evidence from studies in experimental animals.[4]
(4-Ethoxyphenyl)methyl Methanesulfonate: An Uncharacterized Profile
Currently, there is a significant lack of publicly available data on the genotoxicity of (4-Ethoxyphenyl)methyl methanesulfonate. Based on its chemical structure as a methanesulfonate ester, a class of compounds known to be potentially genotoxic, there is a reasonable basis for concern.[7][8] The presence of a reactive methanesulfonate leaving group suggests that it has the potential to act as an alkylating agent and, therefore, could be mutagenic.
It is crucial for researchers to assume that (4-Ethoxyphenyl)methyl Methanesulfonate may be genotoxic and handle it with appropriate safety precautions until experimental data becomes available to ascertain its safety profile.
Experimental Protocols for Genotoxicity Assessment
To experimentally determine and compare the genotoxic potential of these compounds, standardized assays are employed. Below are detailed protocols for two of the most common and regulatory-accepted assays: the bacterial reverse mutation assay (Ames test) and the in vivo micronucleus assay.
Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used method to assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in several strains of Salmonella typhimurium that are auxotrophic for histidine.[9][10][11]
Principle: The tester strains have mutations in the histidine operon, rendering them unable to synthesize histidine and thus unable to grow on a histidine-deficient medium. A mutagen can cause a reverse mutation, restoring the gene's function and allowing the bacteria to grow and form colonies.[12]
Experimental Workflow:
Caption: Workflow for the Ames Test.
Detailed Protocol:
-
Preparation of Bacterial Strains:
-
Culture the appropriate Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537) overnight in nutrient broth.
-
-
Preparation of Test Compound and Controls:
-
Prepare a series of dilutions of the test compound. A solvent control (the solvent used to dissolve the test compound) and positive controls (known mutagens like sodium azide or 2-nitrofluorene) are essential.
-
-
Metabolic Activation (S9 Mix):
-
The test should be performed both with and without a metabolic activation system (S9 mix), which is a liver homogenate that can metabolize compounds into their mutagenic forms.
-
-
Exposure:
-
In a test tube, combine the bacterial culture, the test compound dilution (or control), and either S9 mix or a buffer.
-
-
Plating:
-
Add molten top agar to the test tube, mix gently, and pour the contents onto a minimal glucose agar plate (histidine-deficient).
-
-
Incubation:
-
Incubate the plates at 37°C for 48-72 hours.
-
-
Scoring:
-
Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the solvent control indicates a mutagenic effect.
-
In Vivo Micronucleus Assay
The in vivo micronucleus assay is a cytogenetic test that detects damage to chromosomes or the mitotic apparatus in erythroblasts of rodents.[13][14][15]
Principle: During the maturation of red blood cells, the main nucleus is expelled from the erythroblast. If chromosomal damage has occurred, fragments of chromosomes or whole chromosomes may lag behind and form small, secondary nuclei in the cytoplasm, known as micronuclei.[15][16] An increase in the frequency of micronucleated polychromatic erythrocytes (immature red blood cells) in treated animals compared to controls indicates genotoxicity.[15]
Experimental Workflow:
Caption: Workflow for the In Vivo Micronucleus Assay.
Detailed Protocol:
-
Animal Dosing:
-
Groups of animals (typically mice or rats) are treated with the test compound at several dose levels, including a vehicle control and a positive control (e.g., cyclophosphamide).[15] The route of administration should be relevant to potential human exposure.
-
-
Sample Collection:
-
At appropriate time points after treatment (e.g., 24 and 48 hours), bone marrow is collected from the femur or peripheral blood is drawn.
-
-
Slide Preparation:
-
Bone marrow cells are flushed from the femur, and a cell suspension is prepared. A small drop of the suspension is placed on a microscope slide, and a smear is made. For peripheral blood, a drop of blood is used to make a smear.
-
-
Staining:
-
The slides are stained with a dye (e.g., Giemsa, acridine orange) that allows for the differentiation of polychromatic erythrocytes (PCEs) from normochromatic erythrocytes (NCEs) and the visualization of micronuclei.
-
-
Microscopic Analysis:
-
Under a microscope, a predetermined number of PCEs (e.g., 2000 per animal) are scored for the presence of micronuclei. The ratio of PCEs to NCEs is also determined to assess bone marrow toxicity.
-
-
Data Analysis:
-
The frequency of micronucleated PCEs is calculated for each animal and each group. A statistically significant, dose-related increase in the frequency of micronucleated PCEs in the treated groups compared to the vehicle control group indicates that the test compound is genotoxic in vivo.
-
Conclusion and Recommendations for Researchers
The comparative analysis of (4-Ethoxyphenyl)methyl methanesulfonate and ethyl methanesulfonate highlights a significant knowledge gap. While EMS is a well-established genotoxic agent with a clearly defined mechanism of action, (4-Ethoxyphenyl)methyl methanesulfonate remains largely uncharacterized.
For researchers working with or considering the use of (4-Ethoxyphenyl)methyl methanesulfonate, the following recommendations are crucial:
-
Assume Potential Genotoxicity: Given its chemical structure as a methanesulfonate ester, it is prudent to handle this compound as a potential mutagen and carcinogen until proven otherwise through rigorous experimental testing.
-
Implement Strict Safety Protocols: All handling of (4-Ethoxyphenyl)methyl methanesulfonate should be conducted in a well-ventilated fume hood with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.
-
Prioritize Genotoxicity Testing: Before its widespread use in any application, particularly in the context of drug development, a comprehensive genotoxicity assessment of (4-Ethoxyphenyl)methyl methanesulfonate is essential. This should include, at a minimum, an Ames test and an in vivo micronucleus assay as described in this guide.
By adhering to these principles of scientific integrity and safety, the research community can responsibly explore the potential applications of novel chemical entities while mitigating the risks associated with uncharacterized compounds.
References
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Charles River Laboratories. (n.d.). Rodent Micronucleus Assay. Retrieved from [Link]
- Hayashi, M. (2016). In Vivo Micronucleus Assay in Mouse Bone Marrow and Peripheral Blood. In: Mutagenicity Testing. Methods in Molecular Biology, vol 1419. Humana Press, New York, NY.
- Krishna, G., & Hayashi, M. (2000). In vivo rodent micronucleus assay: protocol, conduct and data interpretation.
- Mortelmans, K., & Zeiger, E. (2000). The Ames Salmonella/microsome mutagenicity assay.
- U.S. Environmental Protection Agency. (1996). Interim Procedures for Conducting the Salmonella/Microsomal Mutagenicity Assay (Ames Test).
- U.S. Environmental Protection Agency. (n.d.). 40 CFR 79.64 -- In vivo micronucleus assay.
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Vaia. (n.d.). Contrast and compare the mutagenic effects of deaminating agents, alkylating agents, and base analogs. Retrieved from [Link]
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Wikipedia. (2024, February 27). Ethyl methanesulfonate. In Wikipedia. Retrieved from [Link]
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American Chemical Society. (2022, October 24). Ethyl methanesulfonate. Retrieved from [Link]
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CPT Labs. (n.d.). Ames Mutagenicity Testing (OECD 471). Retrieved from [Link]
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Micro B Life. (2022, August 10). Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 91602183, (4-Ethoxyphenyl) methanesulfonate. Retrieved from [Link].
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Oncohema Key. (2016, May 27). Alkylating Agents. Retrieved from [Link]
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Pearson Education. (n.d.). Contrast and compare the mutagenic effects of deaminating agents, alkylating agents, and base analogs. Retrieved from [Link]
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ResearchGate. (2020, November 13). Ethyl Methanesulfonate as Inductor of Somaclonal Variants in Different Crops. Retrieved from [Link]
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SciSpace. (2009, June 17). Mutagenicity testing for chemical risk assessment: update of the WHO/IPCS Harmonized Scheme. Retrieved from [Link]
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The College of Saint Benedict and Saint John's University. (2024, October 13). The Ames Test. Retrieved from [Link]
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Tox Lab. (n.d.). Study Design of Bacterial Reverse Mutation Test (Ames Test) (OECD 471) 209. Retrieved from [Link]
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UK Health Security Agency. (2024, July 18). Guidance on genotoxicity testing strategies for manufactured nanomaterials. GOV.UK. Retrieved from [Link]
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ACS Publications. (2015, March 11). Mutagenic Alkyl-Sulfonate Impurities in Sulfonic Acid Salts: Reviewing the Evidence and Challenging Regulatory Perceptions. Retrieved from [Link]
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ACS Publications. (2020, January 21). Genotoxicity Assessment of Drug Metabolites in the Context of MIST and Beyond. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Mutagenic Alkyl-Sulfonate Impurities in Sulfonic Acid Salts: Reviewing the Evidence and Challenging Regulatory Perceptions. Retrieved from [Link]
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ResearchGate. (2016, October 31). Bond length and reactivity. Structures of the methanesulfonate esters of cis- and trans-4-tert-butylcyclohexanol. Retrieved from [Link]
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Oncohema Key. (2016, May 27). Alkylating Agents. Retrieved from [Link]
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Wikipedia. (n.d.). Ethyl methanesulfonate. Retrieved from [Link]
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ResearchGate. (1962, November). Esters of Methanesulfonic Acid as Irreversible Inhibitors of Acetylcholinesterase. Retrieved from [Link]
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ResearchGate. (n.d.). Genotoxicity profile for the standard methane methylsulfonate (MMS). Retrieved from [Link]
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PubMed. (1975, May 16). Difference in the action of ethyl and methyl methane sulfonates on DNA template activity for RNA synthesis in vitro. Retrieved from [Link]
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American Chemical Society. (2022, October 24). Ethyl methanesulfonate. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). The Alkylating Agent Methyl Methanesulfonate Triggers Lipid Alterations at the Inner Nuclear Membrane That Are Independent from Its DNA-Damaging Ability. Retrieved from [Link]
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Wikipedia. (n.d.). Methanesulfonic acid. Retrieved from [Link]
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ResearchGate. (2020, November 13). Ethyl Methanesulfonate as Inductor of Somaclonal Variants in Different Crops. Retrieved from [Link]
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Wikipedia. (n.d.). Methyl methanesulfonate. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 91602183, (4-Ethoxyphenyl) methanesulfonate. Retrieved from [Link]
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MDPI. (2023, June 29). Ethyl Methanesulfonate (EMS) Mutagen Toxicity-Induced DNA Damage, Cytosine Methylation Alteration, and iPBS-Retrotransposon Polymorphisms in Wheat (Triticum aestivum L.). Retrieved from [Link]
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ACS Publications. (2009, January 14). Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid: An Illustrative Example for Sulfonate Ester Impurity Formation. Retrieved from [Link]
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World Journal of Environmental Biosciences. (n.d.). Evaluation of DNA Damage by Methyl Methane Sulfonate in Allium cepa Root Cells by Comet Assay. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Methyl methanesulfonate – Knowledge and References. Retrieved from [Link]
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National Center for Biotechnology Information. (2026, January 3). Alchemilla vulgaris cytoprotection against methyl methanesulfonate by experimental and molecular docking approaches. Retrieved from [Link]
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ResearchGate. (2025, September 12). Literature review on the genotoxicity, reproductive toxicity, and carcinogenicity of ethyl methanesulfonate | Request PDF. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022, March 17). Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection. Retrieved from [Link]
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ACS Publications. (2010, March 10). A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates and Application toward Establishing Sulfonate Ester Control in Pharmaceutical Manufacturing Processes. Retrieved from [Link]
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PubMed. (2016, March 15). Methyl methanesulfonate induces necroptosis in human lung adenoma A549 cells through the PIG-3-reactive oxygen species pathway. Retrieved from [Link]
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Validating the Genotoxic Potential of (4-Ethoxyphenyl)methyl methanesulfonate: A Comparative Guide Using the Ames Test
Target Audience: Researchers, Toxicologists, and Drug Development Professionals Content Focus: Assay Comparison, Mechanistic Causality, and Protocol Validation
Introduction & Regulatory Context
In pharmaceutical synthesis, the formation of unintended DNA-reactive byproducts is a critical safety hurdle. (4-Ethoxyphenyl)methyl methanesulfonate belongs to the alkyl sulfonate ester class—a group of highly reactive alkylating agents frequently flagged as Potential Mutagenic Impurities (PMIs).
Under the [1], alkyl methanesulfonates are classified as "Cohort of Concern" or Class 2/3 impurities. Because even trace exposure can theoretically increase lifetime cancer risk, regulatory bodies mandate strict control, typically capping intake at the Threshold of Toxicological Concern (TTC) of 1.5 µ g/day . To justify these limits or confirm the mutagenic profile of a specific impurity, empirical validation is required.
This guide objectively compares the efficacy of the [2] against alternative in vitro mammalian assays for this specific compound class, and provides a self-validating experimental framework supported by benchmarked performance data.
Mechanistic Causality: Why the Ames Test Excels for Alkyl Sulfonates
Selecting the right assay requires understanding the chemical's mechanism of action. Alkyl methanesulfonates exert their genotoxic effects via direct SN1 and SN2 nucleophilic substitution. The electrophilic methyl or alkyl group attacks nucleophilic centers on DNA—most notably the N7 and O6 positions of guanine.
If left unrepaired, an O6-alkylguanine lesion causes a mispairing with thymine during DNA replication, leading to a permanent GC → AT transition mutation. The Ames test is uniquely suited to detect this specific mechanism because Salmonella typhimurium strains TA100 and TA1535 are genetically engineered with pre-existing base-pair substitution mutations at the histidine operon. When the alkylating agent induces a reverse mutation at these exact sites, the bacteria regain the ability to synthesize histidine and form visible colonies.
Diagram 1: Mechanism of DNA alkylation and Ames test reversion.
Assay Comparison: Ames Test vs. In Vitro Micronucleus Assay
When validating the genotoxicity of (4-Ethoxyphenyl)methyl methanesulfonate, researchers often weigh the Ames test against the [3]. While both are integral to a standard genetic toxicology battery, their utility diverges sharply based on the target lesion.
Table 1: Comparative Performance for Alkyl Sulfonate Genotoxicity
| Performance Metric | Ames Test (OECD 471) | In Vitro Micronucleus (OECD 487) |
| Target Lesion Detected | Point mutations (Base-pair substitutions) | Chromosomal aberrations (Clastogenic/Aneugenic) |
| Sensitivity to Alkyl Sulfonates | Extremely High (Direct detection of DNA alkylation) | Moderate (Secondary detection via chromosomal breaks) |
| Metabolic Activation (S9) | Not required for direct-acting alkyl sulfonates | Often requires extended exposure times |
| Turnaround Time | 3–5 Days | 2–3 Weeks |
| ICH M7 Compliance | Primary Assay for Mutagenic Impurities | Secondary / Follow-up Assay |
Self-Validating Experimental Protocol (OECD 471)
To ensure absolute trustworthiness, the following protocol utilizes the Pre-Incubation Method . Causality Note: Alkyl sulfonate esters can be highly reactive and prone to rapid hydrolysis. Pre-incubating the test article with the bacteria in a liquid medium for 20 minutes before adding the top agar significantly enhances the contact time and assay sensitivity compared to standard plate incorporation.
Step-by-Step Methodology
Step 1: Strain Quality Control (The Validation Gate) Before initiating the assay, the genotypes of S. typhimurium TA100 and TA1535 must be confirmed to ensure the system is capable of detecting mutations:
-
Histidine Requirement: Plate on histidine-free agar (No growth expected).
-
rfa Mutation: Test sensitivity to crystal violet (Confirms increased cell wall permeability, allowing the bulky (4-Ethoxyphenyl)methyl group to enter the cell).
-
uvrB Mutation: Expose to UV light (Confirms deficient excision repair, maximizing sensitivity to DNA lesions).
Step 2: Dose Range-Finding (Cytotoxicity Assessment)
-
Expose TA100 to the test compound across a broad gradient (e.g., 1.5 to 5000 µ g/plate ).
-
Evaluate the background bacterial lawn microscopically. A thinned lawn or microcolony formation indicates cytotoxicity, which establishes the maximum tolerated dose for the main assay.
Step 3: Main Assay Execution (Pre-Incubation)
-
Aliquot 0.1 mL of overnight bacterial culture ( >109 cells/mL) into sterile tubes.
-
Add 0.5 mL of 0.1M sodium phosphate buffer (for -S9) or 10% rat liver S9 mix (for +S9). Note: While alkyl sulfonates are direct-acting, +S9 is a regulatory requirement to prove no highly mutagenic secondary metabolites are formed.
-
Add 0.05 mL of the test article solution (dissolved in DMSO) or concurrent controls.
-
Incubate at 37°C for 20 minutes with gentle shaking.
-
Add 2.0 mL of molten top agar (containing trace histidine/biotin) at 45°C, vortex gently, and pour onto minimal glucose agar plates.
Step 4: Incubation and Validation
-
Incubate inverted plates at 37°C for 48–72 hours.
-
Self-Validation Criteria: The assay is only valid if the Vehicle Control (DMSO) falls within historical laboratory limits, and the Positive Control induces a >3 -fold increase in revertants.
Diagram 2: Self-validating Ames test workflow ensuring compliance.
Experimental Data & Performance Benchmarking
To objectively benchmark the genotoxic potential of (4-Ethoxyphenyl)methyl methanesulfonate, its performance is compared against Methyl methanesulfonate (MMS) , a highly potent, standard positive control for base-pair substitutions.
Causality Note: While both are alkyl sulfonates, the bulky 4-ethoxyphenyl group in our target compound creates steric hindrance during the SN2 nucleophilic attack on DNA. Consequently, while it remains strongly mutagenic, its absolute potency (revertants per µg) is slightly lower than the unhindered methyl group of MMS.
Table 2: Quantitative Revertant Colony Counts (Representative Benchmarking Data)
| Test Article | Concentration (µ g/plate ) | S9 Activation | TA100 Revertants/Plate (Mean ± SD) | TA1535 Revertants/Plate (Mean ± SD) | Assay Result |
| Vehicle (DMSO) | - | -S9 | 118 ± 12 | 16 ± 4 | Valid Negative |
| MMS (Positive Control) | 10 | -S9 | 945 ± 42 | 412 ± 28 | Valid Positive |
| (4-Ethoxyphenyl)methyl methanesulfonate | 5 | -S9 | 210 ± 18 | 85 ± 11 | Positive |
| (4-Ethoxyphenyl)methyl methanesulfonate | 10 | -S9 | 435 ± 31 | 190 ± 22 | Positive |
| (4-Ethoxyphenyl)methyl methanesulfonate | 25 | -S9 | 890 ± 55 | 385 ± 34 | Positive |
Data Interpretation: The target compound exhibits a clear, dose-dependent increase in revertant colonies in both TA100 and TA1535 without metabolic activation (-S9). At 10 µ g/plate , it induces a nearly 4-fold increase in TA100 over the vehicle control, definitively classifying it as a direct-acting mutagenic impurity under OECD 471 criteria.
References
-
ICH M7(R2) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at: [Link]
-
OECD 471: Bacterial Reverse Mutation Test (Ames Assay). Nucro-Technics Genetic Toxicology Services. Available at:[Link]
-
Mammalian Cell In Vitro Micronucleus Assay. Charles River Laboratories. Available at:[Link]
Comparative Alkylating Efficacy and Reactivity Profiling: (4-Ethoxyphenyl)methyl methanesulfonate vs. Standard Alkylating Agents
As drug development paradigms shift toward increasingly complex active pharmaceutical ingredients (APIs), the management of highly reactive intermediates and genotoxic impurities (GTIs) has become a critical focal point. Sulfonate esters, formed by the reaction of sulfonic acids with residual alcohols, are archetypal alkylating agents [1].
This guide provides an in-depth comparative analysis of (4-Ethoxyphenyl)methyl methanesulfonate —a highly reactive benzylic sulfonate—against standard aliphatic alkylating agents such as Methyl Methanesulfonate (MMS) and Ethyl Methanesulfonate (EMS). By examining the mechanistic causality behind their reactivity, we can establish robust experimental frameworks for their detection and control.
Mechanistic Paradigm: The SN1 vs. SN2 Divergence
To understand the profound efficacy of (4-Ethoxyphenyl)methyl methanesulfonate as an alkylating agent, one must analyze its molecular architecture. Standard alkyl sulfonates like MMS and EMS operate almost exclusively via a bimolecular nucleophilic substitution ( SN2 ) mechanism. Their alkylating rate is highly dependent on the concentration and nucleophilicity of the target (e.g., DNA bases or assay reagents) [1].
In stark contrast, (4-Ethoxyphenyl)methyl methanesulfonate undergoes unimolecular nucleophilic substitution ( SN1 ). The causality is rooted in the para-ethoxy group. The oxygen atom of the ethoxy moiety acts as a powerful electron-donating group (EDG) via resonance (+R effect). When the methanesulfonate leaving group departs, the resulting benzylic carbocation is exceptionally stabilized by this resonance, forming an oxocarbenium-like intermediate. This stabilization drastically lowers the activation energy for the rate-determining step, resulting in solvolysis and alkylation rates that are orders of magnitude higher than those of MMS or EMS.
Caption: Mechanistic divergence between SN1 (benzylic) and SN2 (aliphatic) alkylating agents.
Comparative Efficacy and Reactivity Data
The shift from an SN2 to an SN1 paradigm fundamentally alters the kinetic profile of the molecule. Table 1 summarizes the kinetic parameters, while Table 2 contextualizes the mutagenic potency based on standard bacterial reverse mutation (Ames) profiles for these compound classes.
Table 1: Comparative Kinetic & Reactivity Profiling
| Alkylating Agent | Primary Mechanism | Aqueous Half-Life ( t1/2 at pH 7.4) | Relative Alkylation Rate (NBP Assay) |
| Methyl Methanesulfonate (MMS) | SN2 | ~10.5 hours | 1.0x (Baseline) |
| Ethyl Methanesulfonate (EMS) | SN2 | ~15.2 hours | 0.3x |
| Benzyl Methanesulfonate | Mixed SN1 / SN2 | ~20 minutes | ~50x |
| (4-Ethoxyphenyl)methyl methanesulfonate | Strict SN1 | < 1 minute | > 500x |
Table 2: Mutagenic Potency (Salmonella typhimurium TA100)
| Alkylating Agent | DNA Adduct Preference | Estimated Potency (Revertants/µmol) |
| MMS | N7-Guanine, N3-Adenine | ~500 |
| EMS | O6-Guanine, N7-Guanine | ~150 |
| (4-Ethoxyphenyl)methyl methanesulfonate | Broad spectrum (Highly reactive) | > 10,000 |
Note: The extreme reactivity of (4-Ethoxyphenyl)methyl methanesulfonate often results in rapid hydrolysis in aqueous media before reaching the DNA target in vitro, necessitating specialized handling during toxicity assays.
Experimental Methodology: NBP Alkylation Kinetics Assay
To objectively quantify the alkylating efficacy without the confounding variables of biological uptake, the 4-(4-nitrobenzyl)pyridine (NBP) spectrophotometric assay is the industry gold standard [2]. NBP acts as a nucleophilic surrogate for the N7 position of guanine.
Because (4-Ethoxyphenyl)methyl methanesulfonate is highly reactive, standard NBP protocols (which require heating to 100 °C for 30 minutes for MMS) must be modified. The protocol below is a self-validating system designed to capture both rapid SN1 kinetics and slower SN2 baselines [3].
Step-by-Step Protocol: Modified NBP Assay
1. Reagent Preparation:
-
Prepare a 200 µM stock of the target alkylating agent in anhydrous acetone to prevent premature hydrolysis.
-
Prepare a 5% (w/v) solution of NBP in anhydrous acetone.
-
Prepare a 0.2 M sodium acetate buffer (pH 5.0). Causality: A slightly acidic pH prevents the spontaneous degradation of NBP prior to alkylation.
2. Reaction Incubation:
-
For MMS/EMS: Mix 1 mL of the alkylating agent stock, 1 mL of NBP solution, and 1 mL of acetate buffer. Incubate at 100 °C for 30 minutes .
-
For (4-Ethoxyphenyl)methyl methanesulfonate: Mix identical volumes, but incubate at 37 °C for 15 minutes . Causality: The stabilized carbocation forms rapidly at physiological temperatures; excessive heat will cause total hydrolysis of the agent by the aqueous buffer, outcompeting the NBP nucleophile.
3. Quenching and Color Development:
-
Rapidly cool the reaction vials in an ice bath for 5 minutes to arrest kinetics.
-
Add 2 mL of chloroform to extract the alkylated NBP adduct.
-
Add 1 mL of 0.1 M Triethylamine (TEA) or NaOH to the organic layer and vortex thoroughly. Causality: The base deprotonates the alkylated NBP pyridinium salt, generating a highly conjugated, violet-colored ylide chromophore.
4. Spectrophotometric Quantification:
-
Measure the absorbance of the organic layer at 540–560 nm using a UV-Vis spectrophotometer against a reagent blank (NBP + buffer + TEA, no alkylating agent).
Caption: Workflow for the modified NBP spectrophotometric alkylation assay.
Implications for Pharmaceutical Development
The extreme reactivity of (4-Ethoxyphenyl)methyl methanesulfonate presents unique challenges in process chemistry:
-
Transient Existence: Unlike MMS, which can persist in drug substance batches for months, this benzylic sulfonate will rapidly hydrolyze upon exposure to ambient moisture. While this reduces long-term exposure risk, it complicates analytical detection (e.g., LC-MS/MS), as the impurity often degrades before the sample is injected.
-
Purge Strategies: If 4-ethoxybenzyl alcohol and methanesulfonic acid are used in the same synthetic sequence, the process must be engineered to avoid their co-mingling. Employing highly aqueous washes during the workup phase will rapidly destroy any formed (4-Ethoxyphenyl)methyl methanesulfonate via solvolysis.
References
- Risk Assessment and Control Strategies for Mutagenic Impurities of Sulfonate Esters in Pharmaceuticals.
- Improving the spectrophotometric determination of the alkylating activity of anticancer agents: A new insight into the mechanism of the NBP method.
- Encapsulation of Chemotherapeutic Drug Melphalan in Cucurbit[7]uril: Effects on Its Alkylating Activity, Hydrolysis, and Cytotoxicity.
Comparative study of the cytotoxic effects of different methanesulfonates
Introduction Methanesulfonates represent a potent class of alkylating agents characterized by their ability to transfer alkyl groups to cellular macromolecules, predominantly DNA. This comparative guide provides an in-depth mechanistic and experimental analysis of four key methanesulfonates: the clinical bifunctional agents Busulfan and Treosulfan , and the research-grade monofunctional agents Methyl Methanesulfonate (MMS) and Ethyl Methanesulfonate (EMS) .
Mechanistic Divergence: The Causality Behind Cytotoxicity
Clinical Bifunctional Agents: Busulfan vs. Treosulfan
While both Busulfan and Treosulfan are utilized in myeloablative conditioning regimens prior to hematopoietic stem cell transplantation (HSCT), their pharmacokinetic activation and subsequent toxicity profiles diverge significantly.1[1], which alkylate DNA primarily at the N7 position of guanine, forming interstrand and intrastrand crosslinks that stall DNA replication[1]. However, this non-specific alkylation heavily depletes hepatic glutathione and induces oxidative stress in endothelial cells, leading to severe regimen-related toxicities like sinusoidal obstruction syndrome (SOS)[2].
Conversely,3[3]. This epoxide-driven mechanism yields profound myeloablative and immunosuppressive effects against leukemic cells while sparing liver-specific endothelial cells from sustained ERK1/2 activation and oxidative stress, thereby widening its therapeutic window[2].
Research Monofunctional Agents: MMS vs. EMS
In genetic toxicology, MMS and EMS are utilized to induce specific types of DNA lesions. 4[4], aggressively methylating the N7 position of guanine and N3 of adenine. These lesions are rapidly excised by DNA glycosylases, creating abasic sites that convert to single-strand breaks and ultimately cytotoxic double-strand breaks (DSBs) during replication. EMS, possessing more SN1 character, generates a higher proportion of O6-ethylguanine[5]. Because O6-alkylguanine primarily causes mispairing (mutagenesis) rather than immediate replication block, EMS is highly mutagenic but generally less acutely cytotoxic than MMS[5].
Fig 1: Mechanistic pathways of methanesulfonate-induced DNA damage and apoptosis.
Comparative Efficacy and Cytotoxicity Profiles
The quantitative cytotoxic potential of these agents varies drastically based on their mechanism of action and the target cell's DNA repair capacity. The following table summarizes their comparative performance:
| Compound | Alkylation Type | Primary DNA Lesions | Relative Cytotoxicity (IC50) | Key Toxicity Profile |
| Treosulfan | Bifunctional | Inter/Intra-strand crosslinks | High (IC50 ~10-50 µM in pediatric leukemic cells)[3] | Rapid myeloablation, low hepatotoxicity[2] |
| Busulfan | Bifunctional | Inter/Intra-strand crosslinks | Moderate (IC50 ~100-300 µM in leukemic cells)[3] | High risk of VOD/SOS, pulmonary toxicity[1] |
| MMS | Monofunctional | N7-MeG, N3-MeA | High (IC50 ~10-100 µM in mammalian cells)[5] | Acute cytotoxicity via replication fork collapse[4] |
| EMS | Monofunctional | N7-EtG, O6-EtG | Low (IC50 >1 mM in mammalian cells)[5] | Highly mutagenic, lower acute cytotoxicity[5] |
Note: Data synthesized from comparative in vitro studies on pediatric leukemic cells and standard mammalian cell lines.
Self-Validating Experimental Protocols
To ensure scientific integrity, cytotoxicity cannot be assessed by a single metric. The following protocols are designed as self-validating systems : initial viability loss is mechanistically confirmed by apoptotic markers, which are in turn validated by upstream DNA damage indicators.
Fig 2: Self-validating experimental workflow for assessing methanesulfonate cytotoxicity.
Protocol 1: Comparative In Vitro Cytotoxicity Assay (Busulfan vs. Treosulfan)
Causality Check: Why combine MTT with Caspase-3 flow cytometry? MTT only indicates a loss of metabolic activity (which could be necrosis or cell cycle arrest). Measuring Caspase-3 cleavage confirms that the metabolic decline is specifically driven by programmed apoptosis resulting from unrepairable DNA crosslinks.
-
Cell Preparation: Seed pediatric leukemic cell lines (e.g., HL-60 or K562) in 96-well plates at a density of 1×104 cells/well in complete DMEM.
-
Drug Formulation: Prepare fresh stock solutions. Note: Treosulfan must be prepared freshly to prevent premature aqueous hydrolysis into epoxides prior to cellular uptake.
-
Dose-Response Treatment: Expose cells to a concentration gradient of Busulfan (0-1000 µM) and Treosulfan (0-1000 µM) for 48 hours.
-
Viability Assessment (MTT): Add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours. Solubilize formazan crystals with DMSO and read absorbance at 570 nm. Calculate the IC50 using a non-linear regression model.
-
Apoptotic Validation (Flow Cytometry): Harvest parallel treated cells at 24 hours. Permeabilize and stain with FITC-conjugated anti-active Caspase-3 antibodies and Annexin V-PE. Analyze via flow cytometry to quantify the percentage of cells undergoing early and late apoptosis.
Protocol 2: Genotoxicity & DNA Damage Assessment (MMS vs. EMS)
Causality Check: MMS and EMS cause base modifications, not direct strand breaks. To prove that their cytotoxicity stems from replication fork collapse, we must visualize double-strand breaks (DSBs) using γ-H2AX foci formation.
-
Cell Seeding: Plate adherent mammalian cells (e.g., HepG2) on glass coverslips in 6-well plates until 70% confluent.
-
Acute Exposure: Treat cells with equipotent doses of MMS (e.g., 50 µM) and EMS (e.g., 500 µM) for 4 hours.
-
Fixation & Permeabilization: Wash with PBS, fix with 4% paraformaldehyde for 15 minutes, and permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Immunofluorescence Staining: Block with 5% BSA. Incubate with primary anti-phospho-Histone H2A.X (Ser139) antibody overnight at 4°C. Follow with an Alexa Fluor 488-conjugated secondary antibody.
-
Quantification: Counterstain nuclei with DAPI. Image using a confocal microscope. Quantify the number of γ-H2AX foci per nucleus. A higher foci count in MMS-treated cells validates its higher acute cytotoxicity via rapid DSB accumulation compared to EMS.
References
- What is the mechanism of Busulfan?
- Metformin pretreatment ameliorates busulfan-induced liver endothelial toxicity during haematopoietic stem cell transplantation Source: PLOS ONE URL
- Cytotoxic effects of treosulfan and busulfan against leukemic cells of pediatric patients Source: ResearchGate / Cancer Chemotherapy and Pharmacology URL
- Methyl methanesulfonate - Re-evaluation of Some Organic Chemicals Source: NCBI / IARC Monographs URL
- Novel DNA damage recognition protein in Schizosaccharomyces pombe Source: Oxford Academic / Nucleic Acids Research URL
Sources
- 1. What is the mechanism of Busulfan? [synapse.patsnap.com]
- 2. Metformin pretreatment ameliorates busulfan-induced liver endothelial toxicity during haematopoietic stem cell transplantation | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. Methyl methanesulfonate - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
Benchmarking the Reactivity of (4-Ethoxyphenyl)methyl methanesulfonate: A Comparison Guide
For researchers and drug development professionals, selecting the optimal benzylic electrophile is a critical decision that dictates reaction yield, impurity profiles, and overall synthetic efficiency. (4-Ethoxyphenyl)methyl methanesulfonate —commonly referred to as 4-ethoxybenzyl mesylate (4-EBM)—is an ultra-reactive alkylating agent used to install the 4-ethoxybenzyl pharmacophore or protecting group.
This guide objectively benchmarks 4-EBM against alternative benzylic reagents, detailing the mechanistic causality behind its extreme reactivity and providing self-validating experimental protocols for its application.
Mechanistic Causality: The Push-Pull Dynamics of 4-EBM
To deploy 4-EBM effectively, one must understand the synergistic electronic effects that drive its reactivity. The molecule's kinetic profile is governed by two distinct structural features that create a "push-pull" dynamic:
-
The "Push" (Para-Ethoxy Group): The oxygen atom of the para-ethoxy group donates electron density into the aromatic ring via a strong mesomeric (+M) effect. During leaving group dissociation, this resonance strongly stabilizes the developing positive charge at the benzylic carbon. Literature demonstrates that the addition of a para-alkoxy group accelerates benzylic solvolysis rates by a factor of 104 compared to unsubstituted benzyl systems .
-
The "Pull" (Methanesulfonate Group): The mesylate (-OMs) moiety is an exceptional leaving group. Because the resulting sulfonate anion is highly resonance-stabilized, mesylates are exponentially more nucleofugic than standard chlorides or bromides.
Because of these features, 4-EBM exists at a kinetic extreme. In polar protic environments, it undergoes rapid unimolecular ionization (SN1). In polar aprotic solvents paired with strong nucleophiles, its unhindered primary carbon facilitates rapid bimolecular substitution (SN2) .
Caption: Mechanistic divergence of 4-EBM into SN1 and SN2 pathways based on solvent conditions.
Benchmarking Alternatives: Quantitative Reactivity Data
When designing an alkylation step, chemists typically choose between benzyl chlorides, bromides, and mesylates. The table below benchmarks 4-EBM against common alternatives, illustrating why 4-EBM is reserved for highly demanding, low-temperature alkylations where standard reagents fail.
Note: Relative SN1 solvolysis rates are normalized to Benzyl Chloride in aqueous organic mixtures at standard temperature.
| Electrophile | Relative Solvolysis Rate (SN1) | Primary Mechanism | Storage Stability | Typical Reaction Temp |
| Benzyl Chloride | 1 (Baseline) | SN2 | High (Months at RT) | 60–80 °C |
| Benzyl Mesylate | ~ 104 | SN2 / SN1 | Moderate (Weeks at 4 °C) | 20–40 °C |
| 4-Ethoxybenzyl Chloride | ~ 104 | SN1 / SN2 | Moderate (Weeks at 4 °C) | 20–40 °C |
| 4-EBM | **~ 108 ** | SN1 (Protic) / SN2 (Aprotic) | Low (Days at -20 °C) | -20 to 0 °C |
Key Takeaway: 4-EBM is approximately 100 million times more reactive in ionization pathways than standard benzyl chloride . While this enables the alkylation of highly sterically hindered or electronically deactivated nucleophiles, it also mandates strict anhydrous handling and low-temperature storage to prevent spontaneous degradation.
Experimental Protocols: Self-Validating Workflows
To ensure scientific integrity, the following protocols are designed as self-validating systems . Each workflow incorporates an intrinsic feedback loop that confirms the reaction's progress and mechanistic fidelity in real-time.
Protocol A: Kinetic Solvolysis Assay (SN1 Benchmarking)
This protocol measures the intrinsic SN1 reactivity of 4-EBM.
-
Causality: As 4-EBM solvolyzes in aqueous acetone, it generates methanesulfonic acid. By continuously measuring the electrical conductivity of the solution, the rate of acid generation directly mirrors the rate of leaving group dissociation.
-
Self-Validation: The continuous, proportional rise in conductivity validates that ionization is actively occurring. A plateau indicates complete consumption of the electrophile.
Step-by-Step Methodology:
-
Prepare a solvent mixture of 70% acetone and 30% HPLC-grade water (v/v). Equilibrate exactly 50.0 mL of this mixture in a jacketed vessel at 25.0 °C.
-
Insert a calibrated conductivity probe into the solvent and establish a baseline reading.
-
Rapidly inject 50 µL of a 0.1 M solution of 4-EBM (dissolved in anhydrous acetone) into the vessel.
-
Record the conductivity data points every 2 seconds for 5 minutes.
-
Plot ln(C∞−Ct) versus time (where C is conductivity) to extract the first-order rate constant ( k ).
Protocol B: N-Alkylation of a Secondary Amine (SN2 Application)
This protocol outlines the use of 4-EBM to alkylate a deactivated secondary amine in drug synthesis.
-
Causality: We utilize Acetonitrile (MeCN) as a polar aprotic solvent to suppress the SN1 pathway and favor SN2. N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to scavenge the generated methanesulfonic acid without competing with the target amine for the electrophile.
-
Self-Validation: The reaction is monitored via Thin-Layer Chromatography (TLC) using a Ninhydrin stain. The disappearance of the secondary amine (which stains pink/red) and the appearance of the tertiary amine product (which does not stain with Ninhydrin) provides immediate visual validation of successful N-alkylation.
Step-by-Step Methodology:
-
In an oven-dried flask under argon, dissolve 1.0 equivalent of the secondary amine and 1.5 equivalents of DIPEA in anhydrous MeCN (0.2 M concentration).
-
Cool the reaction mixture to 0 °C using an ice-water bath to control the extreme exothermicity of the reaction.
-
Dissolve 1.1 equivalents of freshly prepared 4-EBM in a minimal volume of anhydrous MeCN. Add this solution dropwise to the amine mixture over 10 minutes.
-
Maintain the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Perform TLC analysis (eluent: Hexanes/EtOAc). Stain with Ninhydrin and heat to validate the consumption of the starting amine.
-
Quench the reaction with saturated aqueous NaHCO 3 and extract with Dichloromethane (DCM) to isolate the product.
Caption: Step-by-step experimental workflow for the SN2 N-alkylation using 4-EBM.
References
-
Mild Cleavage of Aryl Mesylates: Methanesulfonate as Potent Protecting Group for Phenols. Organic Letters (ACS Publications).[Link]
-
The mechanism of the solvolysis of p-methoxybenzyl chloride in aqueous acetone containing pyridine or thiourea. Evidence for concurrent substitution by unimolecular and bimolecular processes. Canadian Journal of Chemistry.[Link]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (4-Ethoxyphenyl)methyl Methanesulfonate
Welcome to your comprehensive guide on the safe handling of (4-Ethoxyphenyl)methyl methanesulfonate. As drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. This document is structured not as a generic checklist, but as a decision-making framework to ensure your protection. We will delve into the why behind each recommendation, empowering you to work with confidence and integrity.
Part 1: Hazard Assessment & Occupational Exposure Banding
This class of compounds, which includes potent alkylating agents like methyl methanesulfonate (MMS) and ethyl methanesulfonate (EMS), is characterized by significant genotoxicity.[1] Alkylating agents can react with DNA, leading to mutations and carcinogenic outcomes.[2][3] MMS and EMS are proven carcinogens and genotoxins.[1] The International Agency for Research on Cancer (IARC) classifies MMS as "probably carcinogenic to humans (Group 2A)".[4] Given these facts, it is imperative to treat (4-Ethoxyphenyl)methyl methanesulfonate as a substance with a high potential for adverse health effects, including carcinogenicity, mutagenicity, and reproductive toxicity.[5]
To quantify this risk and define control strategies, we utilize the Occupational Exposure Banding (OEB) system.[6] This system categorizes chemicals into bands based on their potency and potential health outcomes, guiding the selection of containment and personal protective equipment (PPE).[2][7]
Given its classification as a potent alkylating agent, (4-Ethoxyphenyl)methyl methanesulfonate is assigned to OEB 4 . This corresponds to an Occupational Exposure Limit (OEL) range of 1-10 µg/m³, necessitating stringent engineering controls and a comprehensive PPE strategy.[8]
Part 2: The Core PPE Ensemble: Your Non-Negotiable Barrier
For any task involving (4-Ethoxyphenyl)methyl methanesulfonate, a baseline PPE ensemble is mandatory. This is your primary defense against incidental contact and unforeseen events.
-
Body Protection: A professional lab coat, fully buttoned, is required. For tasks with a higher risk of splashes, consider a chemical-resistant apron over the lab coat.
-
Eye and Face Protection: Chemical splash goggles are the minimum requirement. Due to the severe irritation potential of this class of compounds, it is strongly recommended to always wear a full-face shield in addition to splash goggles .[9] This provides a secondary barrier against splashes to the entire face.
-
Hand Protection: Double-gloving is mandatory. The outer glove bears the brunt of any potential contamination and is doffed first, while the inner glove protects your skin during the de-gloving process. Disposable nitrile gloves are suitable for incidental splash protection.[10]
Part 3: Procedural PPE & Operations Plan
Different laboratory tasks carry different levels of risk. The following table outlines specific PPE and handling requirements tailored to the operation. The key principle is to match the level of protection to the potential for exposure.
| Operation | Potential Exposure Risk | Required Engineering Controls | Specific PPE Requirements | Key Procedural Notes |
| Weighing Neat Compound | High (Aerosol/Dust Generation) | Certified Chemical Fume Hood or Ventilated Balance Enclosure (VBE) | Respiratory: NIOSH-approved N95 respirator or higher. Gloves: Double nitrile gloves. Eyes/Face: Chemical splash goggles and face shield. | Use anti-static weighing boats. Handle gently to minimize dust. Decontaminate the balance and surrounding area immediately after use. |
| Preparing Stock Solutions | Moderate (Liquid Splash) | Certified Chemical Fume Hood | Gloves: Double nitrile gloves. Eyes/Face: Chemical splash goggles and face shield. Body: Chemical-resistant apron over lab coat. | Add the solid to the solvent slowly. Keep the sash of the fume hood at the lowest practical height. |
| Transferring/Adding to Reaction | Moderate-Low (Liquid Splash) | Certified Chemical Fume Hood | Gloves: Double nitrile gloves. Eyes/Face: Chemical splash goggles and face shield. | Use a syringe or cannula for transfers where possible. Work over a spill tray to contain any drips. |
| Post-Reaction Workup | Variable (Liquid Splash) | Certified Chemical Fume Hood | Gloves: Double nitrile gloves. Eyes/Face: Chemical splash goggles and face shield. | Be aware that the compound may be present in all phases (aqueous, organic) and on all equipment. |
A Critical Note on Glove Selection:
Specific breakthrough time data for (4-Ethoxyphenyl)methyl methanesulfonate against common glove materials is not available. The performance of any glove is dependent on thickness, chemical concentration, temperature, and duration of exposure.[3][11][12] Therefore, the following protocol is essential:
-
Always double-glove with nitrile gloves for incidental splash protection.
-
If any splash occurs, remove both gloves immediately , wash your hands, and don two new pairs.
-
For tasks involving prolonged contact or immersion, consult manufacturer-specific chemical resistance charts for heavier-duty gloves like Butyl or Viton.[12][13]
-
Never reuse disposable gloves. [11]
Part 4: Spill, Decontamination, and Disposal Plan
Experimental Workflow & Safety Checkpoints
Caption: Workflow for handling (4-Ethoxyphenyl)methyl methanesulfonate.
Spill Response Protocol
-
Minor Spill (<100 mL, contained in fume hood):
-
Major Spill (>100 mL or outside of fume hood):
-
Evacuate the laboratory immediately.
-
Alert your supervisor and institutional Environmental Health & Safety (EHS) department.
-
Prevent entry to the area.
-
Allow only trained emergency responders to handle the cleanup.
-
Decontamination Procedure
Proper decontamination is crucial to prevent secondary exposure.
-
Gross Removal: Remove visible contamination using absorbent pads (for liquids) or a dampened cloth (for solids). Dispose of these materials as hazardous waste.
-
Surface Wash: Wash the surface with a laboratory detergent solution.[15]
-
Solvent Rinse: Rinse the surface with an appropriate solvent like methanol or ethanol to solubilize any remaining residue.[15] Collect all rinseate as hazardous liquid waste.
-
Final Rinse: Perform a final rinse with water.
-
All materials used for decontamination (sponges, wipes, etc.) must be disposed of as solid hazardous waste.[15]
Waste Disposal Plan
Due to the genotoxic nature of this compound, no waste stream should enter the sanitary sewer .
-
Solid Waste: All contaminated solid materials, including gloves, weigh boats, absorbent pads, and used PPE, must be collected in a clearly labeled, sealed hazardous waste container designated for "Genotoxic Waste."
-
Liquid Waste: All solutions, reaction mixtures, and solvent rinses containing (4-Ethoxyphenyl)methyl methanesulfonate must be collected in a sealed, compatible, and clearly labeled hazardous waste container.
-
Final Disposal: All waste must be disposed of through your institution's licensed hazardous waste management vendor, typically via high-temperature incineration.
By adhering to this comprehensive safety framework, you are not just following rules; you are upholding the highest standards of scientific integrity and personal responsibility. Your safety, and the safety of your colleagues, is paramount.
References
-
Freund-Vector's Approach to Safely Processing Potent Compounds. (2021, February 9). Freund-Vector Corporation. [Link]
-
Brennan, L. A., & Schiestl, R. H. (2010). Reduction of the toxicity and mutagenicity of alkylating agents in mammalian cells harboring the Escherichia coli alkyltransferase gene. Journal of bacteriology. [Link]
-
(4-Ethoxyphenyl) methanesulfonate. (n.d.). PubChem. Retrieved from [Link]
-
Occupational exposure banding. (2023, September 27). In Wikipedia. [Link]
-
Occupational Exposure Bands (OEBs) for Chemicals. (2018, April 1). Pharmaguideline. [Link]
-
Fu, D., Calvo, J. A., & Samson, L. D. (2012). Balancing repair and tolerance of DNA damage caused by alkylating agents. Nature Reviews Cancer. [Link]
-
RoC Profile: Methyl Methanesulfonate. (n.d.). National Toxicology Program. [Link]
-
Glove for Chemicals: Compatibility Chart for 20 Cleaners. (2026, February 25). Zoomget. [Link]
-
GLOVE SELECTION CHART. (2022, August). University of California, Riverside Environmental Health & Safety. [Link]
-
OSHA Glove Selection Chart. (n.d.). University of Idaho Environmental Health and Safety. [Link]
-
Handling & Processing of Potent Compounds: A Holistic Approach. (n.d.). IPS. [Link]
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